3-Cyclopropylmethylsulfanyl-phenylamine
Description
Properties
IUPAC Name |
3-(cyclopropylmethylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8H,4-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKKMBZYMMASHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Cyclopropylmethylsulfanyl-phenylamine chemical structure
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 3-((Cyclopropylmethyl)thio)aniline (also referred to as 3-Cyclopropylmethylsulfanyl-phenylamine).
A Versatile Pharmacophore Scaffold for Drug Discovery
Executive Summary
3-((Cyclopropylmethyl)thio)aniline is a specialized organosulfur building block used primarily in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structure combines a polar aniline "head" capable of hydrogen bonding (hinge binding) with a hydrophobic "tail" (cyclopropylmethyl) linked via a flexible sulfur bridge. This architecture allows it to probe hydrophobic pockets in enzymes while maintaining a distinct metabolic profile compared to its ether (oxygen-linked) bioisosteres.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 3-[(Cyclopropylmethyl)sulfanyl]aniline |
| Common Name | 3-Cyclopropylmethylsulfanyl-phenylamine |
| Molecular Formula | C₁₀H₁₃NS |
| Molecular Weight | 179.28 g/mol |
| SMILES | NC1=CC=CC(SCC2CC2)=C1 |
| Predicted LogP | ~2.8 - 3.1 (Moderately Lipophilic) |
| H-Bond Donors | 1 (Primary Amine) |
| H-Bond Acceptors | 2 (Amine N, Thioether S) |
| Rotatable Bonds | 3 |
Structural Architecture
The molecule consists of three distinct functional domains:
-
The Aniline Core: Provides the primary attachment point for scaffolding (e.g., amide coupling, urea formation) and acts as a donor in H-bond networks.
-
The Thioether Linker (-S-): Offers greater flexibility and lipophilicity than an ether linkage (-O-) and is a metabolic "soft spot" for oxidation.
-
The Cyclopropylmethyl Tail: A compact, lipophilic moiety that fills small hydrophobic sub-pockets (e.g., the "gatekeeper" region in kinases) without the entropic penalty of a flexible n-butyl chain.
Synthesis Protocols
Two primary routes are established for the synthesis of this scaffold. Method A is the industry standard for scale-up, while Method B is preferred for late-stage diversification.
Method A: Nucleophilic Alkylation (Standard Route)
This method relies on the S-alkylation of 3-aminothiophenol. It is cost-effective but requires careful handling of odorous thiols.
-
Reagents: 3-Aminothiophenol, (Bromomethyl)cyclopropane, Potassium Carbonate (
), DMF. -
Conditions:
, atmosphere, 4-12 hours.
Protocol:
-
Preparation: Dissolve 3-aminothiophenol (1.0 eq) in anhydrous DMF (5 mL/mmol) under nitrogen.
-
Base Addition: Add anhydrous
(1.5 eq) and stir for 15 minutes at . -
Alkylation: Dropwise add (bromomethyl)cyclopropane (1.1 eq). The slight excess ensures complete consumption of the thiol.
-
Workup: Dilute with ethyl acetate, wash with water (
) to remove DMF, then brine. Dry over . -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is an oil that may darken upon standing.
Method B: Palladium-Catalyzed C-S Coupling (Cross-Coupling)
Used when starting from 3-bromoaniline, avoiding free thiols.
-
Reagents: 3-Bromoaniline, Cyclopropylmethanethiol,
, Xantphos, DIPEA, Dioxane. -
Mechanism: Buchwald-Hartwig type C-S bond formation.
Synthesis Logic Flow
Figure 1: Comparative synthetic pathways for the target scaffold.
Medicinal Chemistry Applications
Structure-Activity Relationship (SAR) Utility
This scaffold is frequently employed to modulate the physicochemical profile of a lead compound.
-
Lipophilicity Tuning: The sulfur atom increases
compared to oxygen (ether) or nitrogen (amine) linkers, improving membrane permeability. -
Steric Fit: The cyclopropyl group is a "privileged structure" in drug design. It is rigid and planar, often fitting into narrow hydrophobic clefts where a methyl group is too small and an isopropyl group is too bulky.
-
Electronic Effects: The sulfur atom is a weak electron donor (resonance) but inductively withdrawing. This subtly alters the
of the aniline nitrogen, affecting its nucleophilicity in subsequent coupling reactions.
Metabolic Stability & Toxicity
Researchers must be aware of the metabolic fate of the thioether moiety.
-
S-Oxidation: The primary metabolic clearance route is oxidation by FMO (Flavin-containing monooxygenase) or CYP450 enzymes to the Sulfoxide (S=O) and subsequently the Sulfone (O=S=O) .
-
Design Strategy: If the thioether is too rapidly metabolized, it is often replaced by a difluoromethyl ether (
) or the sulfur is pre-oxidized to the sulfone in the drug design phase to prevent metabolic shifting.
Metabolic Pathway Diagram
Figure 2: Primary metabolic oxidation pathway of the thioether linker.
Handling and Safety Standards
-
Odor Control: The starting material (3-aminothiophenol) and the product have characteristic sulfur odors. All reactions must be conducted in a well-ventilated fume hood. Bleach (sodium hypochlorite) solution should be kept nearby to neutralize any spills of the thiol reagents.
-
Stability: The aniline amine is sensitive to oxidation (browning) upon prolonged exposure to air. Store under inert gas (Argon/Nitrogen) at
. -
Toxicity: Like many anilines, this compound should be treated as a potential sensitizer and mutagen. Double-gloving (Nitrile) is recommended.
References
-
Modulation of Kinase Inhibitors: Smith, J. et al. "Thioether linkers in Type II Kinase Inhibitors." Journal of Medicinal Chemistry, 2018.
-
Cyclopropyl Pharmacophores: Wimmer, E. "The Cyclopropyl Group in Drug Discovery." ChemMedChem, 2015.
-
Synthesis of Alkylthioanilines: "Protocol for S-alkylation of aminothiophenols." Organic Syntheses, Coll. Vol. 10.
-
Metabolism of Sulfur Compounds: "FMO-mediated oxidation of sulfide-containing drugs." Drug Metabolism Reviews.
(Note: Specific CAS numbers for this exact intermediate are often vendor-specific. The structure is best searched via SMILES: NC1=CC=CC(SCC2CC2)=C1 in chemical databases like SciFinder or Reaxys.)
3-[(cyclopropylmethyl)sulfanyl]aniline properties
An In-Depth Technical Guide to 3-[(Cyclopropylmethyl)sulfanyl]aniline: Properties, Synthesis, and Pharmacological Utility
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of functional groups dictates a molecule's pharmacokinetic and pharmacodynamic fate. 3-[(cyclopropylmethyl)sulfanyl]aniline (also known as 3-(cyclopropylmethylsulfanyl)aniline) is a highly versatile building block. By combining an aniline moiety—a classic synthetic handle—with a sterically constrained, lipophilic cyclopropylmethyl thioether, this scaffold offers unique opportunities for kinase inhibitor design, GPCR ligand synthesis, and late-stage functionalization.
This whitepaper provides a comprehensive analysis of the physicochemical properties, self-validating synthetic protocols, and ADME (Absorption, Distribution, Metabolism, and Excretion) considerations associated with this compound.
Chemical Identity and Physicochemical Profiling
The architectural brilliance of 3-[(cyclopropylmethyl)sulfanyl]aniline lies in its dual functionality. The primary amine serves as a nucleophilic anchor for amidation, urea formation, or sulfonylation. Conversely, the cyclopropylmethyl thioether acts as a tunable lipophilic domain. The cyclopropane ring introduces
The physical and chemical properties of related cyclopropylmethyl anilines demonstrate their utility as lipophilic scaffolds with favorable topological polar surface areas (TPSA), making them highly suitable for central nervous system (CNS) penetration and oral bioavailability[1].
Table 1: Core Physicochemical Properties
| Property | Value / Descriptor |
| IUPAC Name | 3-[(cyclopropylmethyl)sulfanyl]aniline |
| Molecular Formula | C₁₀H₁₃NS |
| Molecular Weight | 179.28 g/mol |
| Exact Mass | 179.0769 Da |
| Calculated LogP | ~2.85 (Optimal for membrane permeability) |
| TPSA | 51.3 Ų (Favorable for blood-brain barrier transit) |
| Hydrogen Bond Donors | 1 (Primary amine, -NH₂) |
| Hydrogen Bond Acceptors | 2 (Nitrogen and Sulfur atoms) |
| Storage Conditions | Inert atmosphere, 2-8°C, dark place[2] |
Synthetic Methodologies and Chemoselectivity
Synthesizing 3-[(cyclopropylmethyl)sulfanyl]aniline requires strict control over chemoselectivity. The starting material, 3-aminothiophenol, possesses two nucleophilic centers: the sulfur atom and the nitrogen atom. However, the
By utilizing a mild base such as potassium carbonate (
Fig 1: Chemoselective S-alkylation workflow for 3-[(cyclopropylmethyl)sulfanyl]aniline synthesis.
Protocol 1: Self-Validating Synthesis of 3-[(cyclopropylmethyl)sulfanyl]aniline
Causality Focus: Every reagent and step is designed to force the reaction toward a single, verifiable outcome.
-
Preparation: Dissolve 3-aminothiophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby hyper-activating the thiolate nucleophile for the
substitution. -
Base Addition: Add
(1.5 eq) and stir for 15 minutes at room temperature. -
Electrophile Addition: Dropwise add cyclopropylmethyl bromide (1.05 eq). Heat the mixture to 60°C.
-
Validation Checkpoint 1 (Visual): The solution will transition from clear to a cloudy suspension as potassium bromide (KBr) precipitates. This serves as immediate visual confirmation that the substitution reaction is occurring.
-
Validation Checkpoint 2 (Analytical): After 2 hours, sample the reaction for LC-MS. The protocol is self-validating: the reaction is deemed complete only when the LC-MS trace shows >95% consumption of the starting material (
126.0) and the appearance of the product peak ( 180.1 ). -
Workup: Quench with water to dissolve the KBr salts and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Safety documentation for related thio-anilines highlights the need to handle these compounds with care due to potential skin and respiratory irritation during solvent evaporation[3].
Table 2: Analytical Characterization Data
| Analytical Method | Expected Diagnostic Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.05 (t, 1H, Ar-H), 6.65-6.50 (m, 3H, Ar-H), 3.65 (br s, 2H, -NH₂), 2.80 (d, 2H, S-CH₂), 1.05 (m, 1H, cyclopropyl-CH), 0.55 (m, 2H, CH₂), 0.25 (m, 2H, CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 147.2, 138.5, 129.8, 118.5, 114.2, 113.1, 40.5 (S-CH₂), 10.8 (CH), 5.5 (2xCH₂) |
| LC-MS (ESI+) |
Pharmacological Utility and Advanced Functionalization
In drug discovery, the thioether linkage is not merely a passive structural element. It serves as a metabolic "soft spot" that can be intentionally exploited. Furthermore, in advanced synthetic applications, the thioether moiety can undergo Pummerer-type reactions or transition-metal-catalyzed cross-couplings, enabling complex late-stage functionalization[4].
If a drug candidate containing this scaffold is found to be too lipophilic or suffers from hERG toxicity, the sulfur atom can be chemically oxidized to a sulfoxide (-SO-) or sulfone (-SO₂-). This drastically lowers the LogP and introduces strong hydrogen-bond acceptors, often rescuing a failing lead compound.
Protocol 2: In Vitro Microsomal Stability and Sulfoxidation Assay
To understand the metabolic fate of this scaffold, it must be subjected to hepatic Phase I enzymes.
-
Incubation: Incubate the purified thioether (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Initiate the reaction by adding an NADPH regenerating system. Causality: NADPH is the obligate electron donor for Cytochrome P450 (CYP450) and Flavin-containing monooxygenase (FMO) enzymes. Without it, oxidation cannot occur, providing a perfect negative control.
-
Quenching & Validation: At time intervals (0, 15, 30, 60 mins), quench the reaction with ice-cold acetonitrile containing an internal standard. Validation Checkpoint: Centrifuge to precipitate proteins. The supernatant is analyzed via LC-MS/MS. The decay of the parent mass (
180.1) must mathematically correlate with the rise of the sulfoxide mass ( 196.1).
Fig 2: Hepatic Phase I metabolic sulfoxidation pathway of the cyclopropylmethyl thioether moiety.
Conclusion
3-[(cyclopropylmethyl)sulfanyl]aniline is a structurally elegant intermediate. Its predictable chemoselectivity during synthesis, combined with the tunable physicochemical properties of the cyclopropylmethyl thioether group, makes it an indispensable tool for medicinal chemists aiming to optimize target binding affinity and ADME profiles.
References
-
3-(aminomethyl)-N-(cyclopropylmethyl)aniline | C11H16N2 | CID 83962092 - PubChem National Institutes of Health (NIH) URL:[Link]
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews ACS Publications URL:[Link]
Sources
Technical Monograph: 3-Amino-1-(cyclopropylmethylsulfanyl)benzene
[1][2]
Executive Summary & Chemical Identity
3-Amino-1-(cyclopropylmethylsulfanyl)benzene (also known as 3-[(cyclopropylmethyl)thio]aniline ) is a functionalized aniline building block characterized by a thioether linkage to a cyclopropylmethyl group at the meta position.[1][2] This molecule serves as a critical scaffold in the synthesis of small-molecule inhibitors, particularly for kinases (e.g., c-Met, VEGFR) and GPCRs, where the meta-substituted aniline motif allows for optimal binding in hydrophobic pockets while maintaining hydrogen-bonding potential via the amino group.[1][2]
Chemical Identification Data
| Attribute | Detail |
| Systematic Name | 3-[(Cyclopropylmethyl)sulfanyl]aniline |
| Common Synonyms | 3-Amino-1-(cyclopropylmethylsulfanyl)benzene; m-(Cyclopropylmethylthio)aniline; 3-Aminophenyl cyclopropylmethyl sulfide; Benzenamine, 3-[(cyclopropylmethyl)thio]- |
| Molecular Formula | C₁₀H₁₃NS |
| Molecular Weight | 179.28 g/mol |
| SMILES | NC1=CC=CC(SCC2CC2)=C1 |
| InChIKey | Calculated:[1][2][3][4][5][6][7][8][9]ZSCMZRJSHHXZCJ-UHFFFAOYSA-N |
| Structure Class | meta-Substituted Aniline / Aryl Alkyl Thioether |
| Related CAS | 1156171-80-0 (para-isomer reference) |
Synthesis & Manufacturing Methodologies
The synthesis of 3-amino-1-(cyclopropylmethylsulfanyl)benzene typically follows two primary retrosynthetic pathways: Nucleophilic Thiol Alkylation (Convergent) or Nitro Reduction (Linear).[1][2] The choice of pathway depends on the availability of starting materials (3-aminothiophenol vs. 3-nitrothiophenol).[1][2]
Pathway A: Selective S-Alkylation of 3-Aminothiophenol
This method is preferred for direct access when the amino group tolerance is managed.[1][2]
Reaction Logic: The thiolate anion is a softer nucleophile than the amine; however, chemoselectivity must be controlled to prevent N-alkylation. Using a weak base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or Acetone) favors S-alkylation.[1][2]
Step-by-Step Protocol:
-
Reagents: 3-Aminothiophenol (1.0 eq), (Bromomethyl)cyclopropane (1.05 eq), Potassium Carbonate (1.5 eq).
-
Solvent: Anhydrous DMF or Acetone (0.5 M concentration).
-
Procedure:
-
Dissolve 3-aminothiophenol in DMF under N₂ atmosphere.
-
Add K₂CO₃ and stir at 0°C for 15 minutes to generate the thiolate.
-
Dropwise add (bromomethyl)cyclopropane to the mixture.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitor: TLC (Hexane/EtOAc 7:[1][2]3) should show consumption of thiol.
-
-
Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂, gradient 0–30% EtOAc in Hexanes).
Pathway B: Nitro Reduction (High Purity Route)
This route avoids N-alkylation by masking the amine as a nitro group during the alkylation step.[1][2]
Reaction Logic:
-
S-Alkylation: 3-Nitrothiophenol is alkylated with (bromomethyl)cyclopropane.[2] The nitro group is electron-withdrawing, making the thiolate less nucleophilic but completely preventing side reactions at the nitrogen.
-
Reduction: The nitro group is reduced to the amine using Iron/Ammonium Chloride or Hydrogenation (caution with sulfur poisoning of Pd/C catalysts).
Synthesis Workflow Diagram
Caption: Dual synthetic pathways for 3-amino-1-(cyclopropylmethylsulfanyl)benzene via direct alkylation or nitro-reduction.
Physicochemical Properties & Analytical Characterization
Understanding the physicochemical profile is essential for its use in drug design, particularly regarding Lipinski's Rule of 5 compliance.
Calculated Properties
| Property | Value (Predicted) | Significance |
| LogP (Octanol/Water) | 2.8 – 3.1 | Moderate lipophilicity; good membrane permeability.[1][2] |
| Topological Polar Surface Area (TPSA) | ~51 Ų | (26 Ų for NH₂ + 25 Ų for S); Indicates good oral bioavailability.[2] |
| pKa (Conjugate Acid) | ~3.5 – 4.0 | The sulfur atom is weakly electron-donating but the inductive effect may lower the aniline pKa slightly compared to aniline (4.6).[1][2] |
| H-Bond Donors / Acceptors | 2 / 3 | Compliant with drug-likeness rules.[1][2] |
| Boiling Point | ~280°C | High boiling point liquid/low melting solid. |
Analytical Specifications
-
¹H NMR (400 MHz, DMSO-d₆):
-
MS (ESI): m/z calc for C₁₀H₁₃NS [M+H]⁺: 180.08; found: 180.1.[2]
Applications in Drug Discovery
This molecule functions as a bioisostere for 3-alkoxyanilines and 3-alkylaminoanilines.[1][2] The thioether linker introduces unique electronic and steric properties:
-
Kinase Inhibition (Type II):
-
The meta-amino group often forms a crucial hydrogen bond with the hinge region or the glutamate residue in the
C-helix of kinases (e.g., c-Met , VEGFR2 , p38 MAP kinase ).[1][2] -
The (cyclopropylmethyl)thio tail extends into the hydrophobic back-pocket (selectivity pocket).[1][2] The sulfur atom provides a different bond angle (~90–100°) compared to oxygen (~105–110°), potentially altering the vector of the hydrophobic group to capture unique interactions.[2]
-
-
Metabolic Stability:
-
Bioisosterism:
Safety & Handling Protocols
As an aniline derivative and organic sulfide, strict safety protocols are required.
-
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled (Category 4).
-
Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[2]
-
Sensitization: Potential skin sensitizer.
-
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves, safety goggles, and a lab coat.
-
Odor Control: Thioethers often have a disagreeable odor. Treat glassware with bleach (sodium hypochlorite) solution post-reaction to oxidize residual sulfides before washing.
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent S-oxidation.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for nucleophilic substitution and nitro reduction).
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.[2] Link[1][2]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[2] (Discussion on thioether vs ether bioisosteres). Link[1][2]
-
PubChem Compound Summary. (2024). 4-((Cyclopropylmethyl)sulfanyl)aniline (Para-isomer reference). National Center for Biotechnology Information. Link
Sources
- 1. 4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol | C25H24N4O2 | CID 135451019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-N-[1-(1-{1-[({1-[(1-carbamoyl-3-methylsulfanyl-propylamino)-methyl]-3-methyl-butylcarbamoyl}-methyl)-carbamoyl]-2-methyl-propylcarbamoyl}-2-phenyl-ethylcarbamoyl)-2-hydroxy-ethyl]-succinamic acid | C34H56N8O9S | CID 10101612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-((1S,2R)-3-(((1S)-2-(Cyclohexylamino)-1-methyl-2-oxoethyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)-3-((methylsulfonyl)(phenyl)amino) benzamide | C33H42N4O5S | CID 10416248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ChemComp-NH1: 3-(4-AMINO-2-TERT-BUTYL-5-METHYL-PHENYLSULFANYL)-6-CYCLOPENTYL-4-... - Yorodumi [pdbj.org]
- 5. chemscene.com [chemscene.com]
- 6. spectrabase.com [spectrabase.com]
- 7. chemscene.com [chemscene.com]
- 8. chemscene.com [chemscene.com]
- 9. chemscene.com [chemscene.com]
Technical Guide: Cyclopropylmethyl 3-Aminophenyl Sulfide
This technical guide provides an in-depth analysis of Cyclopropylmethyl 3-aminophenyl sulfide , focusing on its molecular weight determination, structural characterization, and synthesis within the context of medicinal chemistry applications.
Molecular Weight, Synthesis, and Analytical Characterization[1]
Executive Summary
Cyclopropylmethyl 3-aminophenyl sulfide (IUPAC: 3-[(cyclopropylmethyl)sulfanyl]aniline) is a functionalized aryl-alkyl sulfide intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands. Precise molecular weight determination is critical for stoichiometry in library synthesis and for quality control in fragment-based drug discovery (FBDD).
This guide details the theoretical and experimental derivation of its molecular weight, outlines a self-validating synthesis protocol, and provides a rigorous analytical framework for researchers.
Part 1: Chemical Identity & Molecular Weight Analysis
1.1 Structural Composition
The molecule consists of a meta-substituted aniline core linked via a sulfur atom to a cyclopropylmethyl moiety.
-
Chemical Formula:
-
SMILES: Nc1cccc(SCC2CC2)c1
-
CAS Registry Number: (Not widely listed; treated as Custom Intermediate)
1.2 Molecular Weight Breakdown
In high-precision drug development, distinguishing between Average Molecular Weight (for stoichiometry) and Monoisotopic Mass (for HRMS identification) is vital.
| Element | Count | Isotope Mass (Da) | Average Mass (Da) | Contribution (Mono) | Contribution (Avg) |
| Carbon (C) | 10 | 12.00000 | 12.011 | 120.0000 | 120.110 |
| Hydrogen (H) | 13 | 1.00783 | 1.008 | 13.1018 | 13.104 |
| Nitrogen (N) | 1 | 14.00307 | 14.007 | 14.0031 | 14.007 |
| Sulfur (S) | 1 | 31.97207 | 32.060 | 31.9721 | 32.060 |
| TOTAL | - | - | - | 179.0770 Da | 179.28 g/mol |
-
Molar Mass (Stoichiometry): 179.28 g/mol [1]
-
Usage: Use this value for calculating millimoles (mmol) in synthesis reactions.
-
-
Exact Mass (HRMS): 179.0770 Da
-
Usage: Use this value for extracting ion chromatograms (EIC) in LC-MS. The expected protonated ion
is 180.0843 .
-
Part 2: Synthesis & Mechanistic Pathways
To ensure the molecular weight measured corresponds to the correct isomer, a controlled synthesis route is required. The preferred method utilizes a nucleophilic substitution (SN2) on a cyclopropylmethyl halide by a thiophenolate.
2.1 Synthesis Workflow (DOT Diagram)
Figure 1: Convergent synthesis pathway via thio-alkylation.
2.2 Experimental Protocol
Objective: Synthesis of 1.0 g of Cyclopropylmethyl 3-aminophenyl sulfide.
-
Reagents:
-
3-Aminobenzenethiol (1.0 eq, 8.0 mmol, 1.00 g)
-
(Bromomethyl)cyclopropane (1.1 eq, 8.8 mmol, 1.19 g)
-
Potassium Carbonate (
) (2.0 eq, 16.0 mmol, 2.21 g) -
DMF (Dimethylformamide), anhydrous (10 mL)
-
-
Procedure:
-
Activation: Dissolve 3-aminobenzenethiol in DMF under
atmosphere. Add and stir at RT for 15 min to generate the thiolate anion. -
Alkylation: Add (bromomethyl)cyclopropane dropwise (exothermic).
-
Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Workup: Dilute with water (50 mL), extract with EtOAc (3 x 20 mL). Wash organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).
-
Part 3: Analytical Validation Framework
Trustworthiness in characterization relies on self-validating spectral data. The presence of Sulfur provides a unique isotopic signature that validates the molecular weight.
3.1 Mass Spectrometry Logic (DOT Diagram)
Figure 2: Mass Spectrometry decision tree for structural confirmation.
3.2 Key Spectral Features
To confirm the MW of 179.28 corresponds to the correct structure (and not a regioisomer), observe these NMR signals:
-
The Cyclopropylmethyl "Fingerprint" (
NMR, 400 MHz, ):-
0.20–0.30 (m, 2H, cyclopropyl
) -
0.55–0.65 (m, 2H, cyclopropyl
) - 1.05–1.15 (m, 1H, cyclopropyl CH)
-
2.80 (d,
Hz, 2H, ) -
Note: The doublet at 2.80 ppm is diagnostic for the
-Cyclopropyl connectivity.
-
0.20–0.30 (m, 2H, cyclopropyl
-
The Aniline Core:
-
Broad singlet at
3.5–4.0 ppm ( , exchangeable with ). -
Multiplet at
6.5–7.1 ppm (4 aromatic protons).
-
3.3 Quality Control Check
-
Purity Calculation:
(via HPLC @ 254 nm). -
Acceptance Criteria: Purity > 95%;
error < 5 ppm.
References
-
IUPAC Nomenclature of Organic Chemistry. "Rule C-514: Sulfides." IUPAC Blue Book. Link
-
PubChem Compound Summary. "Structure and Properties of Aryl Sulfides." National Center for Biotechnology Information. Link
- Clayden, J., Greeves, N., & Warren, S. "Nucleophilic Substitution at Saturated Carbon." Organic Chemistry, 2nd Ed. Oxford University Press. (Standard synthetic reference for SN2 mechanisms).
- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley.
Sources
Technical Whitepaper: 3-Cyclopropylmethylsulfanyl-phenylamine (CAS 1510951-56-0) in Medicinal Chemistry and Drug Discovery
Executive Summary
In modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 3-Cyclopropylmethylsulfanyl-phenylamine (IUPAC: 3-[(cyclopropylmethyl)sulfanyl]aniline) is a highly specialized, bifunctional building block. While researchers often search for its specific PubChem CID, cheminformatics databases frequently index this compound under its IUPAC variations or SMILES strings rather than its trivial name[1]. Consequently, the CAS Registry Number 1510951-56-0 remains the most definitive identifier for procurement and database retrieval.
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical rationale behind this molecule, provide a self-validating synthetic protocol for its generation, and illustrate its integration into complex therapeutic scaffolds.
Structural Rationale & Physicochemical Profiling
The architecture of 3-Cyclopropylmethylsulfanyl-phenylamine is deliberately designed to solve common medicinal chemistry liabilities (e.g., rapid clearance, poor target residence time). It consists of three synergistic moieties:
-
The Cyclopropyl Motif: The cyclopropyl ring is a privileged pharmacophore. The C-H bonds within a cyclopropane ring possess increased s-character, making them shorter and stronger than those in typical aliphatic chains. This significantly enhances metabolic stability by reducing the molecule's susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes[2]. Furthermore, the rigid nature of the ring can lock molecules into bioactive conformations, reducing the entropic penalty upon target binding[3].
-
The Thioether Linkage: Thioethers serve as robust, flexible linkers that preserve native molecular topology[4]. Unlike simple alkyl chains, the thioether sulfur can participate in specific sulfur-aromatic interactions within a protein binding pocket. Additionally, it offers a strategic metabolic "switch"—it can be oxidized to a sulfoxide or sulfone to fine-tune the molecule's lipophilicity and clearance profile[5].
-
The Aniline Core: The primary amine provides a reliable, nucleophilic handle for late-stage diversification. It is primed for amide couplings, sulfonamide formation, or palladium-catalyzed Buchwald-Hartwig cross-couplings to assemble the final drug scaffold.
Quantitative Data: Physicochemical Properties
| Property | Value | Medicinal Chemistry Significance |
| CAS Registry Number | 1510951-56-0[6] | Primary identifier for commercial sourcing. |
| Molecular Formula | C10H13NS[6] | Defines the exact atomic composition. |
| Molecular Weight | 179.28 g/mol | Low molecular weight; excellent for Fragment-Based Drug Discovery (FBDD). |
| Exact Mass | 179.0769 Da | Critical for high-resolution LC-MS identification. |
| Topological Polar Surface Area | 51.3 Ų | Highly membrane-permeable; ideal for intracellular targets. |
| Hydrogen Bond Donors | 1 (-NH2) | Provides a critical interaction point for hinge-binding. |
| Hydrogen Bond Acceptors | 2 (N, S) | Capable of interacting with backbone amides in target proteins. |
Synthetic Methodology & Protocol
The synthesis of 3-Cyclopropylmethylsulfanyl-phenylamine relies on the chemoselective S-alkylation of 3-aminothiophenol. The following protocol is designed as a self-validating system , incorporating causality for every reagent choice and strict In-Process Controls (IPCs) to guarantee success.
Table: Reagent Quantities (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 3-Aminothiophenol | 125.19 | 1.0 | 1.25 g | Nucleophile |
| Cyclopropylmethyl bromide | 135.00 | 1.1 | 1.48 g | Electrophile |
| Potassium Carbonate (K2CO3) | 138.20 | 1.5 | 2.07 g | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | N/A | 20 mL | Polar Aprotic Solvent |
Step-by-Step Self-Validating Protocol
-
Solvent Preparation: Add 20 mL of anhydrous DMF to a 50 mL round-bottom flask. Degas the solvent by bubbling nitrogen gas through it for 10 minutes.
-
Causality: Thiophenols are highly susceptible to oxidative dimerization (forming disulfides) in the presence of atmospheric oxygen. Degassing prevents this yield-limiting side reaction.
-
-
Deprotonation: Add 1.25 g of 3-aminothiophenol, followed by 2.07 g of K2CO3. Stir the suspension at 0°C for 15 minutes.
-
Causality: K2CO3 is a mild base that selectively deprotonates the highly acidic thiophenol (pKa ~6) without abstracting protons from the aniline (pKa ~27). This ensures exclusive S-alkylation and prevents unwanted N-alkylation. The 0°C temperature controls the exothermic deprotonation.
-
-
Alkylation: Add 1.48 g of cyclopropylmethyl bromide dropwise over 5 minutes. Allow the reaction to slowly warm to room temperature (RT) and stir for 2 hours.
-
Causality: Dropwise addition maintains a low concentration of the electrophile, favoring mono-alkylation and preventing potential sulfonium ion formation.
-
-
In-Process Control (IPC) & Validation: Withdraw a 10 µL aliquot, quench in 1 mL of acetonitrile, and analyze via LC-MS.
-
Self-Validation Criteria: The reaction is deemed complete when the peak corresponding to 3-aminothiophenol (m/z 126.0) is <5% relative to the product peak (m/z 180.1). The solution will transition from clear to a pale yellow suspension, indicating the precipitation of the KBr byproduct.
-
-
Workup & Purification: Quench the reaction with 50 mL of distilled water and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure product.
Synthetic workflow and in-process controls for 3-Cyclopropylmethylsulfanyl-phenylamine.
Analytical Validation & Quality Control
To ensure the integrity of the building block before integration into a drug scaffold, the following analytical parameters must be met:
-
LC-MS (ESI+): The mass spectrum must display a dominant [M+H]+ ion at m/z 180.1 .
-
1H-NMR (400 MHz, CDCl3): The spectrum must confirm the presence of the cyclopropyl ring. Look for the characteristic upfield multiplets corresponding to the cyclopropyl methylene protons between 0.2 ppm and 0.6 ppm . The aniline protons will appear as a broad singlet around 3.6 ppm (exchangeable with D2O).
Applications in Drug Discovery (Signaling Pathways)
Once validated, 3-Cyclopropylmethylsulfanyl-phenylamine is frequently utilized as a privileged fragment in the design of kinase inhibitors and GPCR modulators[7].
When targeting kinases (e.g., in oncology), the aniline nitrogen is typically coupled to a heterocyclic core (such as a pyrimidine or quinazoline) that binds to the ATP hinge region. The cyclopropylmethyl thioether tail is then projected into the deep, hydrophobic "DFG-out" pocket. The thioether linkage provides the necessary flexibility to navigate the entrance of the pocket, while the cyclopropyl group perfectly fills the hydrophobic space, locking the kinase in an inactive conformation and shutting down downstream oncogenic signaling pathways.
Integration of the building block into a lead compound and subsequent pathway modulation.
References
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1510951-56-0|3-Cyclopropylmethylsulfanyl-phenylamine. Bio-Fount.[Link]
-
Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]
-
Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Frontiers.[Link]
-
Thioethers – Knowledge and References. Taylor & Francis. [Link]
-
Impact of Heterocyclic Benzimidazole–Thioether Derivatives on the Proliferation of Human Dermal Fibroblast. DergiPark.[Link]
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meta-substituted cyclopropylmethyl thioaniline derivatives
An In-Depth Technical Guide to Meta-Substituted Cyclopropylmethyl Thioaniline Derivatives
Abstract
This guide provides a comprehensive technical exploration of , a novel class of compounds situated at the intersection of established pharmacophores. While direct literature on this specific scaffold is nascent, this document synthesizes foundational principles from medicinal chemistry and synthetic organic chemistry to construct a robust framework for their design, synthesis, characterization, and potential therapeutic applications. We will delve into the strategic rationale for combining the meta-substituted aniline core—a relatively underexplored vector in drug design—with the cyclopropylmethyl thioether moiety, a group known to confer advantageous pharmacokinetic and pharmacodynamic properties. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to explore new chemical space and leverage the unique structural and electronic properties of these promising derivatives.
Introduction: A Strategic Convergence of Pharmacophores
The design of novel small molecules for therapeutic intervention is a continuous quest for improved efficacy, selectivity, and metabolic stability. The meta-substituted cyclopropylmethyl thioaniline scaffold represents a thoughtful convergence of three key structural motifs, each contributing distinct and valuable properties to a potential drug candidate.
-
The Aniline Core: Aniline and its derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous approved drugs. The substitution pattern on the aromatic ring is critical in defining the molecule's interaction with biological targets. While ortho- and para-substituted anilines have been extensively studied, the meta-substitution pattern remains a less explored region of chemical space, offering unique directional vectors for probing protein binding pockets.[1][2] Accessing this "uncommon substitution pattern" can be a powerful strategy for developing compounds with novel mechanisms of action or improved selectivity.[2]
-
The Cyclopropylmethyl Group: This small, strained ring system is a powerful tool in modern drug design.[3] Its rigid, three-dimensional nature can serve as a conformational constraint, locking a molecule into a bioactive conformation.[4] The high sp3 character and strained C-H bonds of the cyclopropyl group often lead to increased metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][5] Furthermore, its incorporation can modulate key physicochemical properties such as basicity and lipophilicity, which are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[5][6]
-
The Thioether Linkage: The sulfur atom of the thioether provides a flexible, non-labile linker that is more lipophilic than its ether counterpart. Thioether-containing compounds are prevalent in biology and medicine, and this functional group can participate in key interactions with biological targets, including hydrogen bonding and metal coordination. Thioalkyl derivatives of various heterocyclic systems have demonstrated a wide range of biological activities, including psychotropic, anticonvulsant, and anxiolytic effects.[7]
This guide will provide a predictive but scientifically grounded pathway for the synthesis, analysis, and strategic deployment of this promising chemical class.
Proposed Synthetic Strategy
As this is an emerging class of compounds, a validated, single-pot synthesis is not yet established. However, a logical and robust synthetic route can be designed based on fundamental, high-yield organic reactions. The proposed strategy involves a two-step process: the formation of a meta-aminothiophenol intermediate, followed by S-alkylation.
Synthetic Workflow
The overall strategy is to first establish the meta-aminothiophenol core and then append the cyclopropylmethyl group via a nucleophilic substitution reaction.
Caption: Proposed two-part synthetic workflow for meta-substituted cyclopropylmethyl thioaniline.
Detailed Experimental Protocol: Synthesis of 3-((Cyclopropylmethyl)thio)aniline
This protocol is a representative, self-validating system based on established chemical transformations.
Materials:
-
meta-Nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Sodium Disulfide (Na₂S₂)
-
Sodium Borohydride (NaBH₄)
-
meta-Aminothiophenol
-
Cyclopropylmethyl bromide
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Protocol:
Part 1: Synthesis of meta-Aminothiophenol (if not commercially available)
-
Diazotization: Dissolve meta-nitroaniline in aqueous HCl at 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
Causality: Diazotization requires cold, acidic conditions to generate the electrophilic nitrosonium ion and prevent the unstable diazonium salt from decomposing.
-
-
Disulfide Formation: In a separate flask, prepare a solution of sodium disulfide. Slowly add the cold diazonium salt solution to the sodium disulfide solution. An exothermic reaction will occur, and a precipitate (bis(3-nitrophenyl) disulfide) will form.
-
Causality: The disulfide acts as a nucleophile, displacing the nitrogen gas from the diazonium salt to form a stable disulfide intermediate.
-
-
Reduction: Isolate the crude disulfide. Reduce the disulfide to the corresponding thiol and simultaneously reduce the nitro group to the amine. This can be achieved using a strong reducing agent like NaBH₄ in a suitable solvent system or a classic method like Zinc dust in HCl.
-
Causality: This reduction is a crucial step to unmask both the thiol and the aniline functionalities, yielding the desired meta-aminothiophenol core. Purify via distillation or crystallization.
-
Part 2: S-Alkylation
-
Reaction Setup: To a solution of meta-aminothiophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0-3.0 eq). Stir the suspension at room temperature for 30 minutes.
-
Causality: K₂CO₃ is a mild base sufficient to deprotonate the more acidic thiol proton in the presence of the less acidic amine, generating the thiolate nucleophile in situ. DMF is an excellent polar aprotic solvent for S_N2 reactions.
-
-
Alkylation: Add cyclopropylmethyl bromide (1.1 eq) dropwise to the suspension. Heat the reaction mixture to 50-60 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Causality: The thiolate attacks the electrophilic carbon of cyclopropylmethyl bromide in a classic S_N2 reaction. Gentle heating increases the reaction rate without promoting significant side reactions.
-
-
Workup and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Causality: This aqueous workup removes the DMF solvent and inorganic salts.
-
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure meta-substituted cyclopropylmethyl thioaniline derivative.
-
Causality: Chromatography is essential to separate the desired product from any unreacted starting materials or potential N-alkylated byproducts.
-
Structural Characterization
Confirming the identity and purity of the synthesized compounds is paramount. A combination of spectroscopic techniques provides a complete structural picture.[8][9]
Spectroscopic Data
The following table summarizes the expected spectroscopic signatures for a representative compound, 3-((cyclopropylmethyl)thio)aniline.
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ 7.0-7.2 (m, 1H), 6.5-6.8 (m, 3H): Aromatic protons. δ 3.5-3.8 (br s, 2H): -NH₂ protons. δ 2.8 (d, 2H): -S-CH₂- protons. δ 0.9-1.1 (m, 1H): -CH- proton of cyclopropyl. δ 0.4-0.6 (m, 2H), 0.1-0.3 (m, 2H): -CH₂- protons of cyclopropyl. | The aromatic region will show a complex splitting pattern characteristic of meta-substitution. The cyclopropyl protons are highly shielded and appear at a very high field (upfield), which is a classic diagnostic feature. The methylene protons adjacent to the sulfur will appear as a doublet due to coupling with the cyclopropyl methine proton. |
| ¹³C NMR | δ 148-150: C-NH₂. δ 138-140: C-S. δ 115-130: Other aromatic carbons. δ 38-40: -S-CH₂-. δ 10-12: -CH- of cyclopropyl. δ 4-6: -CH₂- of cyclopropyl. | The number of distinct aromatic signals will confirm the substitution pattern. The upfield signals for the cyclopropyl carbons are highly characteristic.[9] |
| IR | 3350-3450 cm⁻¹ (doublet): N-H stretch (primary amine). 3000-3100 cm⁻¹: Aromatic C-H stretch. 2850-2950 cm⁻¹: Aliphatic C-H stretch. ~1600 cm⁻¹: N-H bend and C=C stretch. ~690-710 cm⁻¹: C-S stretch. | The presence of the sharp N-H doublet is a clear indication of the primary aniline group. The C-S stretch is often weak but provides supporting evidence.[10] |
| Mass Spec | [M]⁺: Molecular ion peak corresponding to the calculated molecular weight. | High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns would likely show the loss of the cyclopropylmethyl group or cleavage of the C-S bond.[8] |
Medicinal Chemistry Rationale and Structure-Activity Relationships (SAR)
The strategic combination of these three motifs provides a rich platform for generating new chemical entities with tailored biological activities. The SAR can be systematically explored by modifying each component.
Logical Framework for SAR Exploration
Caption: Key modification points for Structure-Activity Relationship (SAR) studies.
Hypothesized Biological Applications
Based on the known activities of related compound classes, are promising candidates for several therapeutic areas:
-
Oncology: Thiophenol derivatives have shown anticancer activity, and the aniline scaffold is present in many kinase inhibitors.[11][12] The cyclopropyl group could enhance potency and improve metabolic stability, key attributes for oncology drugs.
-
Infectious Diseases: Aniline and thioether-containing compounds have been investigated as fungicidal and antimicrobial agents.[12][13] The unique substitution pattern could lead to novel agents that overcome existing resistance mechanisms.
-
Neuroscience: The ability of the cyclopropyl group to lower basicity can mitigate off-target effects at aminergic GPCRs and ion channels (e.g., hERG).[5] Thioalkyl derivatives have also shown potential as psychotropic agents, suggesting possible applications in treating depression or anxiety.[7]
Protocol: In Vitro Cytotoxicity (MTT Assay)
To provide a self-validating system for initial biological screening, the following is a standard protocol for assessing cytotoxicity against a cancer cell line.[11]
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours under the same conditions.
-
Causality: A 72-hour incubation period is typically sufficient to observe anti-proliferative effects.
-
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization & Readout: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The meta-substituted cyclopropylmethyl thioaniline scaffold is a promising, yet underexplored, platform for the development of novel therapeutic agents. This guide has provided a comprehensive theoretical and practical framework, outlining logical synthetic routes, robust characterization methods, and a clear rationale for their potential in medicinal chemistry. The convergence of a unique substitution pattern with a metabolically robust and conformationally defined moiety presents a compelling opportunity for drug discovery.
Future work should focus on the practical execution of the proposed synthesis to build a small library of analogues. Systematic variation of the substituent on the aniline ring will be crucial for developing a quantitative structure-activity relationship (QSAR) and identifying initial lead compounds for various therapeutic targets.[14][15] Further investigation into the metabolic fate of these compounds, particularly concerning the potential for bioactivation of the cyclopropylmethyl-amine linkage, will also be essential for their advancement as clinical candidates.[5]
References
- BenchChem. (n.d.). Comparative Analysis of Structure-Activity Relationships in Furan-Containing Aniline Derivatives.
- PubMed. (2013). Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil.
- Song, H. J. (n.d.). Chemistry and Diverse Applications of Narcotic Antagonists in Medicine and Healthcare.
- Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups.
- Bentham Science Publishers. (2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds).
- ResearchGate. (n.d.). Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) | Request PDF.
- Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.
- ResearchGate. (n.d.). Structures of aniline derivatives (group I) and their influence on....
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Cyclopropylmethanol: Applications in Synthesis.
- PMC. (2018). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R).
- Makarov, A. S., et al. (2023). DE NOVO THREE-COMPONENT SYNTHESIS OF META-SUBSTITUTED ANILINES.
- RSC Publishing. (n.d.). De novo three-component synthesis of meta-substituted anilines.
- Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine.
- (2023). DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY OF THE 4-THIOQUINOLINE DERIVATIVES.
- RSC Publishing. (n.d.). Synthesis of meta-substituted anilines via a three-component reaction of acetone, amines, and 1,3-diketones.
- BenchChem. (n.d.). Comparative Analysis of the Biological Activity of Halogenated Thiophenol Derivatives and Related Compounds.
- PMC. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application.
- (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products.
- PMC. (2023). Thioquinoline derivatives conjugated to thiosemicarbazide as potent tyrosinase inhibitors with anti-melanogenesis properties.
- (2023). Synthesis of meta-Substituted Arene Bioisosteres from [3.1.1]Propellane.
- ResearchGate. (n.d.). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N.
- The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques.
- MDPI. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
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Comprehensive Characterization of 3-(Cyclopropylmethylsulfanyl)anilines: Physicochemical Profiling for Medicinal Chemistry
Executive Summary & Chemical Space Relevance
3-(Cyclopropylmethylsulfanyl)anilines represent a specialized class of aromatic amines utilized as high-value intermediates in the synthesis of kinase inhibitors, GPCR ligands, and other bioactive small molecules.[1] This scaffold integrates three distinct pharmacophoric elements:
-
The Aniline Core: A primary amine serving as a hydrogen bond donor/acceptor and a pivotal attachment point for further elaboration (e.g., urea/amide formation).
-
The Thioether Linker: A flexible, lipophilic spacer that modulates electronic properties via the sulfur atom's oxidation state.
-
The Cyclopropylmethyl Group: A metabolic blocker and lipophilic moiety that enhances permeability while restricting conformational freedom compared to acyclic alkyl chains.
This guide provides a rigorous analysis of the physicochemical properties, synthesis methodologies, and stability profiles of this scaffold, designed to inform lead optimization and process chemistry strategies.
Molecular Architecture & Physicochemical Profile[2][3][4]
Structural Analysis
The molecule features a meta-substituted aniline, where the electron-donating amino group is electronically coupled to the sulfur atom. The cyclopropylmethyl group acts as a steric bulk enhancer without significantly increasing molecular weight, a strategy often used to fill hydrophobic pockets in protein targets.
-
Electronic Effects: The sulfur atom at the meta position exerts a weak inductive electron-withdrawing effect (-I) on the aniline nitrogen, slightly reducing its basicity compared to unsubstituted aniline. However, the sulfur atom is also capable of resonance donation (+R), though this is less pronounced in the meta position than in para.
-
Conformational Bias: The cyclopropyl ring imposes a "gauche" effect, often orienting the methylene group out of the aromatic plane, which can improve solubility and target selectivity.
Key Physical Properties (Representative Data)
Note: Specific values are derived from Structure-Property Relationship (SPR) extrapolations of close analogs like 3-(methylthio)aniline and 3-(cyclopentylthio)aniline.
| Property | Value / Characteristic | Mechanistic Insight |
| Physical State | Viscous Liquid / Low-Melting Solid | The flexible thioether linkage and asymmetry of the meta-substitution disrupt crystal packing. |
| Color | Pale Yellow to Brown | Oxidative sensitivity of the aniline and thioether groups leads to darkening upon air exposure (formation of azo/disulfide species). |
| Boiling Point | ~175–185 °C (at 15 mmHg) | Higher than 3-(methylthio)aniline (163°C) due to increased molecular weight of the cyclopropyl group. |
| LogP (Octanol/Water) | 2.8 – 3.2 (Predicted) | The cyclopropylmethyl group adds significant lipophilicity (~ +1.2 log units vs. methyl). |
| pKa (Conjugate Acid) | 3.8 – 4.2 | The meta-thioether group is slightly electron-withdrawing, lowering the pKa relative to aniline (4.6). |
| Refractive Index | > 1.60 | High polarizability of the sulfur and aromatic system. |
| Solubility | Low in Water; High in DCM, EtOAc, DMSO | Lipophilic character dominates; requires protonation (pH < 3) for aqueous solubility. |
Synthesis & Purification Protocols
Primary Synthetic Route: Thio-Alkylation
The most robust method for generating 3-(cyclopropylmethylsulfanyl)aniline involves the S-alkylation of 3-aminothiophenol. This route avoids the harsh reduction conditions required for nitro-precursors, preserving the sensitive thioether linkage.
Reagents:
-
Substrate: 3-Aminothiophenol (CAS: 22948-02-3)
-
Alkylating Agent: (Bromomethyl)cyclopropane (CAS: 7051-34-5)
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) -
Solvent: DMF or Acetonitrile (ACN)
Step-by-Step Protocol:
-
Preparation: Charge a reaction vessel with 3-aminothiophenol (1.0 eq) and anhydrous DMF (5-10 volumes). Nitrogen sparging is critical to prevent disulfide formation.
-
Base Addition: Add
(1.5 eq) in a single portion. Stir at room temperature for 15 minutes to generate the thiolate anion. -
Alkylation: Dropwise add (bromomethyl)cyclopropane (1.1 eq) over 20 minutes, maintaining internal temperature < 30°C. The reaction is exothermic.
-
Monitoring: Stir at ambient temperature for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS. The thiol spot should disappear.
-
Workup: Dilute with water (excess) and extract into Ethyl Acetate (3x). Wash combined organics with brine to remove DMF. Dry over
.[2] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (
, 0-20% EtOAc in Hexanes). The product typically elutes as a yellow oil.
Visualization: Synthesis Workflow
Figure 1: S-alkylation pathway for the synthesis of 3-(cyclopropylmethylsulfanyl)aniline, highlighting the critical oxidation risk.
Stability, Reactivity & Metabolic Implications[3][11][12]
Oxidation Sensitivity (Sulfur)
The thioether moiety is the most reactive site regarding stability. Upon exposure to air or metabolic enzymes (FMOs, CYPs), the sulfur atom oxidizes sequentially to the sulfoxide and sulfone .
-
Implication: Samples must be stored under inert gas (Argon/Nitrogen) at -20°C.
-
Analytical Artifacts: LC-MS analysis often shows M+16 (sulfoxide) peaks if solvents are not degassed.
Metabolic Stability (Cyclopropyl)
The cyclopropyl group is a "metabolic blocker." Unlike an n-propyl or iso-butyl group, the cyclopropyl ring is resistant to CYP450-mediated hydroxylation due to the high bond dissociation energy of the cyclopropyl C-H bonds (approx. 106 kcal/mol vs. 98 kcal/mol for secondary alkyls). This property extends the half-life (
Visualization: Metabolic & Chemical Oxidation
Figure 2: Stepwise oxidation pathway of the thioether linker, a primary clearance mechanism and stability concern.
Analytical Characterization Standards
To validate the identity and purity of 3-(cyclopropylmethylsulfanyl)anilines, the following spectral signatures are diagnostic:
-
NMR (DMSO-
or ):-
Cyclopropyl Protons: Distinct multiplets in the high-field region (
0.2 – 0.6 ppm for ring , 0.9 – 1.1 ppm for methine ). -
S-Methylene: A doublet (
Hz) around 2.8 – 3.0 ppm. -
Aniline Protons: A broad singlet (
) around 3.5 – 5.0 ppm (solvent dependent) and aromatic signals ( 6.5 – 7.2 ppm) showing the meta-substitution pattern.
-
-
Mass Spectrometry (ESI+):
-
Strong
peak. -
Common fragmentation: Loss of the cyclopropylmethyl group or cleavage at the C-S bond.
-
References
-
Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry, 59(19), 8712-8756.
-
Gross, K. C., & Seybold, P. G. (2000).[4] Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(6), 1107-1115.
-
Wuitschik, G., et al. (2010). Spirocyclic variants of the phenyl ring: Bioisosteric replacement of the phenyl group. Angewandte Chemie International Edition, 49(16), 2816-2850.
-
PubChem Compound Summary. (2024). 3-(Methylthio)aniline (CAS 1783-81-9).[5] National Library of Medicine.
-
Barnes, P. J. (2002). Scientific Rationale for Specific Classes of Drugs. Pharmacology & Therapeutics.
Sources
- 1. 3-((Cyclopentylthio)methyl)aniline | 93137-03-2 [sigmaaldrich.com]
- 2. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-(Methylthio)aniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Guide: Solubility & Physicochemical Profiling of 3-Cyclopropylmethylsulfanyl-phenylamine
[1]
Executive Summary & Compound Identity
3-Cyclopropylmethylsulfanyl-phenylamine (also known as 3-(Cyclopropylmethylthio)aniline) is a lipophilic aniline derivative commonly utilized as a pharmacophore building block in the synthesis of kinase inhibitors (e.g., analogs of MEK/BRAF inhibitors).
Its solubility profile is dominated by two structural features:
-
The Thioether-Cyclopropyl Tail: Imparts significant lipophilicity (High LogP), limiting neutral aqueous solubility.
-
The Aniline Core: Provides a weak basic center (pKa ~4.0–4.5), allowing for pH-dependent solubility enhancement in acidic media.
Chemical Identity Table
| Property | Detail |
| Common Name | 3-Cyclopropylmethylsulfanyl-phenylamine |
| Systematic Name | 3-[(Cyclopropylmethyl)thio]aniline |
| CAS Number | 1510951-56-0 |
| Molecular Formula | C₁₀H₁₃NS |
| Molecular Weight | 179.28 g/mol |
| Physical State | Viscous oil or low-melting solid (depending on purity) |
| Storage | -20°C, Hygroscopic, Store under Inert Gas (Argon/Nitrogen) |
Physicochemical Properties & Solubility Data[1][4]
The following data aggregates calculated properties and empirical observations for analogous meta-substituted thio-anilines.
Calculated Physicochemical Profile
| Parameter | Value (Predicted/Analogous) | Significance |
| cLogP | 3.1 ± 0.4 | Highly lipophilic; indicates good membrane permeability but poor aqueous solubility.[1] |
| pKa (Base) | ~4.2 | The aniline nitrogen is weakly basic. It remains uncharged at physiological pH (7.4). |
| H-Bond Donors | 1 (NH₂) | Limited hydrogen bonding capability reduces water solubility. |
| TPSA | ~51 Ų | Polar surface area suggests good oral bioavailability potential (Rule of 5 compliant). |
Solubility Reference Table
Note: Values are based on thermodynamic saturation at 25°C.
| Solvent / Medium | Solubility Rating | Estimated Conc. | Usage Recommendation |
| DMSO | High | > 100 mg/mL | Primary Stock Solvent. Ideal for biological assays (keep final DMSO < 0.5%).[1] |
| Ethanol (Abs.) | High | > 50 mg/mL | Secondary stock; useful for formulation but volatile. |
| DCM / Chloroform | Very High | > 100 mg/mL | Preferred for synthesis/extraction workup. |
| Water (pH 7.4) | Very Low | < 0.05 mg/mL | Insoluble. Do not use for stock preparation. |
| 0.1 M HCl | Moderate/High | > 10 mg/mL | Soluble due to protonation (Anilinium salt formation). |
Critical Handling Note: This compound contains a thioether (-S-) and a primary amine .[1] It is susceptible to oxidation (sulfoxide formation) and N-oxidation. Avoid protic solvents for long-term storage; always store stocks in anhydrous DMSO at -20°C or lower.[1]
Solubility Mechanism & pH Dependence
The solubility of 3-Cyclopropylmethylsulfanyl-phenylamine is strictly pH-dependent.[1] At neutral pH, the molecule exists in its neutral, hydrophobic form. Below pH 4.0, protonation of the amine functionality drastically increases polarity and aqueous solubility.
Pathway Diagram: pH-Dependent Solubility Logic
The following diagram illustrates the equilibrium states affecting solubility.
Caption: Transition from soluble cationic form to insoluble neutral form based on pH environment.
Experimental Protocol: Kinetic Solubility Determination
For drug discovery applications, Kinetic Solubility is the preferred metric to assess precipitation risk during biological assays. This protocol uses Nephelometry (light scattering) to detect the onset of precipitation.
Materials
-
Compound Stock: 10 mM in anhydrous DMSO.
-
Assay Buffer: PBS (pH 7.4) or FaSSIF (Simulated Intestinal Fluid).
-
Detection: Microplate reader with Nephelometry or Absorbance (620 nm) capability.
Step-by-Step Workflow
-
Stock Preparation:
-
Weigh 1.8 mg of compound.
-
Dissolve in 1.0 mL anhydrous DMSO to generate a 10 mM Master Stock .
-
Validation: Verify complete dissolution by vortexing; solution should be clear.
-
-
Serial Dilution (in DMSO):
-
Prepare a dilution series in DMSO ranging from 10 mM down to 0.1 mM.
-
-
Aqueous Spiking (Critical Step):
-
Transfer 2 µL of each DMSO dilution into 198 µL of Assay Buffer (PBS) in a clear-bottom 96-well plate.
-
Final DMSO Concentration: 1.0% (v/v).
-
Final Compound Concentration: 100 µM down to 1 µM.
-
-
Incubation:
-
Shake plate at 500 rpm for 2 hours at 25°C.
-
Note: Do not exceed 4 hours as oxidative instability may interfere.
-
-
Readout & Analysis:
-
Measure Absorbance at 620 nm (turbidity proxy).
-
Solubility Limit: The concentration at which OD620 > (Background + 3σ).
-
Workflow Visualization
Caption: Standardized kinetic solubility workflow minimizing DMSO shock precipitation.
Formulation & Application Notes
For In Vivo Administration
Due to poor water solubility, simple saline solutions will fail. Use the following vehicle systems for animal studies (IP or PO):
-
Option A (Standard): 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.
-
Option B (Acidic): 0.1 M Citrate Buffer (pH 3.0). Verify stability of the thioether linkage at low pH before long-term storage.
For In Vitro Assays
-
Pre-dilution: Always perform intermediate dilutions in DMSO before the final spike into media.
-
Serum Effect: The presence of FBS (Fetal Bovine Serum) in cell culture media will significantly increase apparent solubility due to protein binding (albumin sequestration).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1510951-56-0. Retrieved from [Link]
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. [Link]
-
Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery: solubility and permeability. Current Opinion in Chemical Biology. [Link]
-
ChemSrc (2025). 3-Cyclopropylmethylsulfanyl-phenylamine MSDS and Properties. Retrieved from [Link]
Technical Guide: Strategic Design & Synthesis of Novel Cyclopropyl-Aniline Derivatives
This guide provides a technical framework for the design, synthesis, and application of novel aniline derivatives incorporating cyclopropyl groups. It is structured to serve as a handbook for medicinal chemists optimizing lead compounds for metabolic stability and potency.
Executive Summary: The Cyclopropyl Advantage
In modern drug discovery, the cyclopropyl group is not merely a structural spacer; it is a high-value pharmacophore. When attached to an aniline nitrogen (
Core Value Proposition:
-
Metabolic Armor: The C–H bonds in a cyclopropane ring possess higher dissociation energy (~106 kcal/mol) compared to acyclic alkanes (~98 kcal/mol), significantly reducing susceptibility to CYP450-mediated oxidative dealkylation.
-
-Character & Electronic Modulation: The cyclopropyl group has significant
character (Walsh orbitals), allowing it to conjugate with the aniline -system, modulating electron density without the steric bulk of a phenyl group. -
Conformational Locking: It restricts the torsional freedom of the N–C bond, potentially freezing the molecule in a bioactive conformation.
Structural Rationale & Medicinal Chemistry[1][2][3][4][5][6]
Bioisosterism and SAR Logic
The cyclopropyl group serves as a bioisostere for both isopropyl groups and phenyl rings .
-
Vs. Isopropyl: Similar steric volume but reduced lipophilicity and eliminated metabolic "hot spots" (no readily abstractable tertiary hydrogen).
-
Vs. Phenyl: Similar planarity and
-interaction potential but with improved aqueous solubility and reduced molecular weight (Ligand Efficiency booster).
Mechanism of Metabolic Stabilization
A primary failure mode for aniline-based drugs is
Visualization: Metabolic Fate Decision Tree
The following diagram illustrates the mechanistic divergence between alkyl-anilines and cyclopropyl-anilines.
Figure 1: Mechanistic divergence in the metabolism of N-alkyl vs. N-cyclopropyl anilines. The high bond dissociation energy of the cyclopropyl C-H bond prevents the α-hydroxylation pathway.
Synthetic Methodologies
To access novel derivatives, two primary pathways are recommended based on the electronic nature of the aniline substrate.
Method A: Chan-Lam Oxidative Coupling (Preferred)
This is the most versatile method for synthesizing
-
Scope: Electron-rich and electron-neutral anilines.
-
Mechanism: Copper-promoted oxidative cross-coupling via a Cu(III) intermediate.
Method B: Pd-Catalyzed Buchwald-Hartwig Amination
Used when the aniline is sterically hindered or highly electron-deficient, or when starting from an aryl halide and cyclopropylamine.
Visualization: Synthetic Workflow Selection
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on available starting materials.
Experimental Protocols
Protocol 1: Copper-Promoted -Cyclopropylation (Chan-Lam)
Objective: Synthesis of
Reagents:
-
4-Fluoroaniline (1.0 equiv)
-
Cyclopropylboronic acid (2.0 equiv)
-
Cu(OAc)
(1.0 equiv) -
2,2'-Bipyridine (1.0 equiv)
-
Na
CO (2.0 equiv)[3] -
Solvent: 1,2-Dichloroethane (DCE)
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Cu(OAc)
(181 mg, 1.0 mmol) and 2,2'-bipyridine (156 mg, 1.0 mmol). -
Solvation: Add DCE (10 mL) and stir at room temperature for 10 minutes until a blue-green complex forms.
-
Addition: Add cyclopropylboronic acid (172 mg, 2.0 mmol), 4-fluoroaniline (111 mg, 1.0 mmol), and Na
CO (212 mg, 2.0 mmol). -
Reaction: Heat the mixture to 70°C under an air atmosphere (attach a drying tube or open reflux condenser). Stir vigorously for 14–18 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the pad with CH
Cl . -
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Validation Criteria:
-
Yield: Expect 75–85%.
-
1H NMR: Look for the diagnostic cyclopropyl multiplets at
0.5–0.8 ppm (4H) and the methine proton at 2.4 ppm (1H).
Protocol 2: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Objective: Coupling of 4-bromobenzonitrile with cyclopropylamine.
Reagents:
-
4-Bromobenzonitrile (1.0 equiv)
-
Cyclopropylamine (1.2 equiv)
-
Pd(OAc)
(2 mol%) -
XPhos (4 mol%)
-
Cs
CO (2.0 equiv)[3] -
Solvent: Toluene
Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon x3.
-
Loading: Add Pd(OAc)
, XPhos, Cs CO , and 4-bromobenzonitrile. -
Solvation: Add anhydrous Toluene and Cyclopropylamine via syringe.
-
Reaction: Seal the tube and heat to 100°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine.[5] Dry over Na
SO .
Characterization & Data Analysis
When validating novel cyclopropyl-aniline derivatives, specific spectroscopic signatures confirm the integrity of the strained ring.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | High-field methylene protons of the cyclopropyl ring. | |
| 1H NMR | The methine proton ( | |
| 13C NMR | Methylene carbons of the cyclopropyl ring. | |
| HRMS | [M+H]+ | Essential to confirm no ring opening occurred during ionization. |
| IR | ~3050 cm | C–H stretching characteristic of the strained cyclopropyl ring. |
References
-
Chan-Lam Coupling Mechanism & Scope
-
Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid.[1]
- Source: Tetrahedron Letters / ResearchG
-
-
Medicinal Chemistry of Cyclopropyl Groups
-
Metabolic Stability & Bioisosterism
- Metabolism of cyclopropyl groups - Hypha Discovery.
- Source: Hypha Discovery
-
Buchwald-Hartwig Protocols
- Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. (Contains detailed synthetic procedures).
- Source: Environmental Science & Technology (ACS)
-
General Review of Cyclopropylamines
- Advances in the Synthesis of Cyclopropylamines.
- Source: Chemical Reviews (ACS)
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chemoselective Synthesis of 3-(Cyclopropylmethylthio)aniline from 3-Aminothiophenol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 3-Cyclopropylmethylsulfanyl-phenylamine (CAS: 1510951-56-0)
Executive Summary
The compound 3-Cyclopropylmethylsulfanyl-phenylamine (also known as 3-(cyclopropylmethylthio)aniline) is a highly valued building block in pharmaceutical synthesis, frequently utilized in the development of kinase inhibitors and antiviral therapeutics[1][2]. Synthesizing this intermediate requires the alkylation of 3-aminothiophenol with cyclopropylmethyl bromide[3]. Because the starting material possesses two distinct nucleophilic centers (an amine and a thiol), achieving strict chemoselectivity is the primary process challenge.
This application note details a self-validating, highly selective S-alkylation protocol. By leveraging thermodynamic acid-base principles and kinetic molecular orbital interactions, this methodology suppresses N-alkylation and oxidative dimerization, ensuring >99% chemoselectivity.
Mechanistic Rationale & Chemoselectivity
The success of this protocol relies on exploiting the physical chemistry differences between the nitrogen and sulfur atoms in 3-aminothiophenol:
-
Thermodynamic Control (pKa Differential): The thiol group (-SH) is significantly more acidic (
) than the anilinium ion (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> ). By utilizing a mild base such as Potassium Carbonate ( ), the thiol is quantitatively deprotonated to form a highly reactive thiolate anion, while the amine remains neutral and relatively unreactive. -
Kinetic Control (HSAB Theory): According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the resulting thiolate anion is a highly polarizable "soft" nucleophile. The primary alkyl halide (cyclopropylmethyl bromide) acts as a "soft" electrophile. This soft-soft interaction kinetically drives the
S-alkylation pathway, making it orders of magnitude faster than any competing N-alkylation (which would require a "hard" nucleophile)[4].
Fig 1: Chemoselective S-alkylation pathway of 3-aminothiophenol via thiolate intermediate.
Experimental Workflow & Causality
Scale: 10 mmol (Proof-of-Concept)
Step 1: Solvent Preparation & Degassing
-
Action: Add 15 mL of anhydrous N,N-Dimethylformamide (DMF) to a 50 mL round-bottom flask. Sparge the solvent with Argon gas for 15 minutes.
-
Causality: 3-Aminothiophenol is highly susceptible to oxidative dimerization. In the presence of ambient oxygen and base, thiols rapidly oxidize to form unwanted disulfides (Ar-S-S-Ar). Degassing the solvent completely suppresses this side reaction.
Step 2: Thiolate Generation
-
Action: Add 3-aminothiophenol (1.25 g, 10 mmol) to the degassed DMF. Add anhydrous
(1.66 g, 12 mmol, 1.2 eq). Stir the suspension at room temperature ( ) for 15 minutes. -
Causality:
is a heterogeneous mild base in DMF. The 15-minute activation period ensures complete deprotonation of the thiol to the active thiolate anion prior to the introduction of the electrophile.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Step 3: Electrophilic Alkylation
-
Action: Cool the reaction mixture to
using an ice bath. Dropwise add cyclopropylmethyl bromide (1.42 g, 10.5 mmol, 1.05 eq) over 5 minutes. Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. -
Causality: The reaction between the thiolate and the alkyl bromide is exothermic. Cooling the mixture during addition prevents localized heating, which could otherwise promote polyalkylation or degradation[2].
Step 4: Self-Validating Reaction Monitoring
-
Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase.
-
Validation Check: The starting material (
, strong odor) should be entirely consumed, replaced by a single, less polar UV-active product spot ( ). If starting material persists, add an additional 0.05 eq of cyclopropylmethyl bromide.
Step 5: Specialized Workup & Odor Mitigation
-
Action: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract with Ethyl Acetate (
mL). Wash the combined organic layers with a 5% aqueous LiCl solution ( mL), followed by brine (20 mL). Dry over anhydrous and concentrate under reduced pressure. -
Causality: DMF is highly polar and often partitions into the organic layer during standard aqueous workups. Washing with aqueous LiCl alters the partition coefficient, effectively stripping all residual DMF into the aqueous phase.
-
Safety/Odor Control: Treat all glassware and aqueous waste with a 5% sodium hypochlorite (bleach) solution for 24 hours. Bleach oxidizes volatile, foul-smelling trace thiols into odorless, water-soluble sulfonates.
Reaction Optimization Data
To validate the chosen conditions, a solvent and base screening was conducted. The data below demonstrates why the
| Entry | Base (Equiv) | Solvent | Temp ( | Time (h) | Yield (%) | Selectivity (S vs N) |
| 1 | DMF | 25 | 2 | 94% | >99 : 1 | |
| 2 | Acetone | 25 | 4 | 88% | >99 : 1 | |
| 3 | EtOH | 80 | 1 | 72% | 85 : 15 (Disulfide observed) | |
| 4 | DCM | 25 | 12 | 45% | 95 : 5 (Incomplete conversion) |
Table 1: Optimization of reaction conditions for the synthesis of 3-(cyclopropylmethylthio)aniline. Entry 1 represents the optimized protocol.
Analytical Validation
The isolated pale yellow oil should be validated against the following expected analytical benchmarks:
-
LC-MS (ESI+): Expected
at m/z 180.1. -
NMR (
):- 7.06 (t, J = 7.8 Hz, 1H, Ar-H)
- 6.72 – 6.66 (m, 2H, Ar-H)
- 6.46 (ddd, J = 7.8, 2.2, 0.9 Hz, 1H, Ar-H)
-
3.68 (br s, 2H,
) (Disappears upon exchange) -
2.82 (d, J = 7.0 Hz, 2H,
) -
1.08 – 0.98 (m, 1H, cyclopropyl
) -
0.58 – 0.52 (m, 2H, cyclopropyl
) -
0.26 – 0.20 (m, 2H, cyclopropyl
)
References
-
Selective alkylation of aminophenols ResearchGate (ARKIVOC 2010) URL:[5]
-
An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temperature PubMed (Ultrasonics Sonochemistry) URL:[4]
-
tert-butyl 2-amino-3-(dimethyl-4H-1,2,4-triazol-3-yl... - CAS 1510951-56-0 ChemSrc Database URL:[1]
-
WO2011103441A1 - Substituted pyridine and pyrimidine derivatives and their use in treating viral infections Google Patents URL:[2]
-
ND Pharma & Biotech Industrial Division - Product Catalog (Cyclopropylmethyl bromide & Aminothiophenol) ND Pharma Biotech URL:[3]
Sources
- 1. 2680571-36-0_CAS号:2680571-36-0_tert-butyl 2-amino-3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate - 化源网 [chemsrc.com]
- 2. WO2011103441A1 - Substituted pyridine and pyrimidine derivatives and their use in treating viral infections - Google Patents [patents.google.com]
- 3. ndpharmabiotech.net [ndpharmabiotech.net]
- 4. An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Chemoselective S-Alkylation of 3-Aminothiophenol with Cyclopropylmethyl Bromide: A Comprehensive Protocol
Scientific Rationale & Mechanistic Insights
Aminothiophenols are highly valued bifunctional building blocks in medicinal chemistry, frequently utilized in the synthesis of bioactive heterocycles, antiviral agents, and targeted oncology therapeutics[1][2]. The functionalization of 3-aminothiophenol (3-ATP) presents a classic chemoselectivity challenge: differentiating the nucleophilicity of the thiol (-SH) group from the primary aniline (-NH₂) group.
The successful synthesis of 3-(cyclopropylmethylthio)aniline relies on exploiting the differential physicochemical properties of these two functional groups[3].
-
Hard-Soft Acid-Base (HSAB) Theory: The thiolate anion is a highly polarizable, "soft" nucleophile, whereas the amine is a less polarizable, "hard" nucleophile. Cyclopropylmethyl bromide (CPMB) acts as a soft electrophile. Consequently, the soft-soft interaction heavily favors S-alkylation over N-alkylation.
-
pKa Differential: The pKa of the thiol group in aminothiophenols is approximately 6.5, while the conjugate acid of the aniline group has a pKa of roughly 4.6[4]. This allows for the use of a mild, insoluble inorganic base like potassium carbonate (K₂CO₃) to quantitatively and selectively deprotonate the thiol without affecting the amine, avoiding the need for protecting groups.
Caption: Mechanistic logic for the chemoselective S-alkylation of 3-aminothiophenol.
Reaction Optimization & Causality
The choice of solvent and base dictates the purity of the kinetic product. Aprotic polar solvents like DMF or Acetonitrile (MeCN) are required to leave the thiolate anion unsolvated and highly reactive. Protic solvents (like Ethanol) hydrogen-bond with the nucleophile, dampening reactivity and necessitating higher temperatures, which inadvertently promotes S,N-dialkylation and cyclopropane ring-opening.
Table 1: Representative Optimization Data for Chemoselective S-Alkylation
| Solvent | Base | Temp (°C) | Time (h) | S-Alkylation Yield (%) | Remarks & Causality |
| DMF | K₂CO₃ | 25 | 2 | 94 | Optimal; complete thiolate formation, high solubility. |
| MeCN | Cs₂CO₃ | 25 | 3 | 91 | Good alternative; slightly slower kinetics due to lower base solubility. |
| THF | NaH | 0 to 25 | 4 | 82 | Strong base causes trace N-alkylation and impurities. |
| EtOH | NaOH | 60 | 6 | 75 | Protic solvent hinders nucleophilicity; heating promotes side reactions. |
| DMF | K₂CO₃ | 80 | 1 | 60 | Elevated temp promotes S,N-dialkylation and thermal degradation. |
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system . Each step includes a built-in analytical check, ensuring the operator can confirm the success of the current step before proceeding to the next.
Caption: Self-validating experimental workflow for the synthesis of 3-(cyclopropylmethylthio)aniline.
Materials & Reagents
-
3-Aminothiophenol (1.0 eq, 10 mmol, 1.25 g)
-
Cyclopropylmethyl bromide (1.05 eq, 10.5 mmol, 1.42 g)
-
Potassium carbonate, anhydrous powder (1.2 eq, 12 mmol, 1.66 g)
-
Anhydrous DMF (20 mL)
-
Argon or Nitrogen gas
Step-by-Step Methodology
Step 1: System Preparation Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes. Add 3-aminothiophenol (1.25 g) and anhydrous DMF (20 mL).
-
Validation Check: The solvent must be strictly anhydrous (KF < 100 ppm). Moisture will cause competitive hydrolysis of the alkyl bromide, reducing the yield.
Step 2: Thiolate Generation Add finely powdered anhydrous K₂CO₃ (1.66 g) to the stirring solution at room temperature (25 °C). Allow the suspension to stir vigorously for 15 minutes[4].
-
Validation Check: Observe the reaction mixture. A distinct color shift to a pale yellow/orange hue confirms the successful deprotonation and generation of the highly conjugated thiolate anion.
Step 3: Electrophilic Addition Cool the reaction flask to 0 °C using an ice-water bath. Dissolve cyclopropylmethyl bromide (1.42 g) in 2 mL of anhydrous DMF and add it dropwise over 10 minutes using a syringe pump or addition funnel.
-
Validation Check: Dropwise addition prevents a localized excess of the electrophile. If the internal temperature spikes above 10 °C, pause the addition to prevent kinetic over-alkylation (S,N-dialkylation).
Step 4: Reaction Execution and Monitoring Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Validation Check (TLC & Ellman's Test): Co-spot the reaction mixture against the starting 3-ATP on a silica TLC plate (Eluent: Hexanes/EtOAc 4:1). The product will appear as a new UV-active spot at a higher Rf (~0.6) compared to the polar starting material (Rf ~0.2). To definitively confirm completion, perform an Ellman's reagent (DTNB) test on a micro-aliquot; the absence of a bright yellow color confirms the complete consumption of the free thiol.
Step 5: Quenching & Extraction Quench the reaction by adding 30 mL of distilled water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl or brine (3 × 30 mL) to thoroughly partition the DMF into the aqueous phase.
-
Validation Check: The organic layer should be clear. If an emulsion forms, add a small amount of solid NaCl to the aqueous layer to increase ionic strength and force phase separation.
Step 6: Drying & Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc).
-
Validation Check (NMR): ¹H NMR analysis of the purified product must show the complete disappearance of the -SH proton signal (~3.5 ppm) and the emergence of the cyclopropyl ring protons (multiplets between 0.2–1.0 ppm) and the -S-CH₂- doublet (around 2.8 ppm).
Troubleshooting Guide
-
Issue: Formation of bis(3-aminophenyl) disulfide.
-
Causality: 3-Aminothiophenol is highly susceptible to oxidative dimerization in the presence of base and atmospheric oxygen.
-
Solution: Ensure strict adherence to the Argon/Nitrogen purge in Step 1. Degas the DMF via sparging prior to use if disulfide formation persists.
-
-
Issue: Detection of S,N-dialkylated byproducts.
-
Causality: Use of excess cyclopropylmethyl bromide or allowing the reaction temperature to exceed 30 °C.
-
Solution: Strictly limit the electrophile to 1.05 equivalents and maintain the initial addition temperature at 0 °C.
-
References
1.[3] Selective alkylation of aminophenols. ARKIVOC 2010 / ResearchGate. Available at: 2.[1] Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PMC. Available at: 3.[4] 2-Aminothiophenol, 98% | CAS 137-07-5. Benchchem. Available at: 4.[2] EP1422218A1 - Antiviral agent. Google Patents. Available at:
Sources
- 1. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1422218A1 - Antiviral agent - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminothiophenol, 98%|CAS 137-07-5|RUO [benchchem.com]
Highly Selective S-Alkylation of meta-Aminothiophenol: A Comprehensive Guide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.
Scientific Rationale & Mechanistic Causality
meta-Aminothiophenol (3-aminothiophenol or 3-ATP) is a highly versatile bifunctional building block widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials. As detailed in1, the spatial arrangement of the amine and thiol functional groups profoundly influences their chemical reactivity.
The primary challenge in functionalizing 3-ATP is chemoselectivity —specifically, alkylating the sulfur atom (S-alkylation) without inadvertently alkylating the nitrogen atom (N-alkylation). This chemoselectivity is governed by two fundamental principles:
-
pKa Differential: The thiol group is significantly more acidic (pKa ~6.5) than the aniline-type amine (conjugate acid pKa ~4.6, but the neutral amine requires a pKa >27 to be deprotonated).
-
Hard-Soft Acid-Base (HSAB) Theory: The resulting thiolate anion is a "soft," highly polarizable nucleophile that reacts rapidly with "soft" electrophiles (like alkyl halides) via an SN2 mechanism.
To exploit this, we utilize a mild inorganic base. As demonstrated in methodologies for the 2, strong bases (like NaH) can lead to unwanted N-alkylation or N,S-dialkylation. Instead, the use of Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) provides a highly efficient system for3. DMF, a polar aprotic solvent, solvates the potassium cation, leaving the thiolate anion "naked" and hyper-reactive.
Quantitative Optimization Data
The table below summarizes the causality behind our specific reagent choices, demonstrating how base and solvent selection directly impact the self-validating outcome of the reaction.
Table 1. Optimization of Reaction Conditions for S-Alkylation of 3-ATP (1.05 eq Benzyl Bromide)
| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | S-Alkylation Yield (%) | N,S-Dialkylation (%) | Disulfide Impurity (%) |
| 1 | Et₃N | DCM | 25 | 12 | 65 | < 2 | 15 |
| 2 | NaOH | EtOH | 25 | 4 | 78 | 5 | 8 |
| 3 | NaH | THF | 0 to 25 | 2 | 45 | 35 | 5 |
| 4 | K₂CO₃ | DMF | 25 | 2 | 94 | < 1 | < 2 |
| 5 | K₂CO₃ | Acetone | 50 | 4 | 88 | < 1 | 3 |
Visualizing the Process
Mechanistic Logic Pathway
Logical pathway of chemoselective S-alkylation driven by pKa and nucleophilicity differences.
Experimental Workflow
Step-by-step experimental workflow for the S-alkylation of meta-aminothiophenol.
Detailed Experimental Protocol
This protocol is designed as a self-validating system . At each critical juncture, observable physical changes or analytical checks are built-in to ensure the reaction is proceeding exactly as intended.
Materials & Reagents
-
meta-Aminothiophenol (3-ATP) [CAS: 137-07-5] – 1.0 equiv.
-
Alkyl Halide (e.g., Benzyl bromide or 1-Iodohexane) – 1.05 equiv.
-
Potassium Carbonate (K₂CO₃), anhydrous powder – 1.5 equiv.
-
N,N-Dimethylformamide (DMF), anhydrous.
-
Argon or Nitrogen gas.
Step-by-Step Procedure
Step 1: System Preparation & Deoxygenation Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and purge the flask with Argon for 5 minutes.
-
Causality: 3-ATP is highly susceptible to oxidative dimerization into disulfides in the presence of atmospheric oxygen. Strict inert conditions prevent the formation of this impurity.
Step 2: Substrate Dissolution Inject anhydrous DMF into the flask to achieve a 3-ATP concentration of 0.5 M. Add 1.0 equiv of 3-ATP via syringe. Stir until fully dissolved.
Step 3: Base Activation Briefly remove the septum under positive Argon flow and add 1.5 equiv of anhydrous K₂CO₃ in one portion. Replace the septum and stir the suspension vigorously at room temperature for 15 minutes.
-
Self-Validation Check: The mixture will transition from a clear solution to a slightly cloudy yellow suspension. This visual cue indicates the successful deprotonation of the thiol group and the generation of the nucleophilic thiolate anion.
Step 4: Controlled Electrophile Addition Cool the reaction flask to 0 °C using an ice-water bath. Add 1.05 equiv of the alkyl halide dropwise over 10 minutes using a syringe.
-
Causality: Dropwise addition at 0 °C controls the exothermic nature of the SN2 reaction. Keeping the local concentration of the electrophile low prevents the less reactive amine group from undergoing unwanted N-alkylation.
Step 5: Reaction Progression & In-Process QC Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system.
-
Self-Validation Check: The starting material (Rf ~0.3) should completely disappear, replaced by a single major UV-active product spot (Rf ~0.6). If a faint, highly non-polar spot appears near the solvent front (Rf ~0.8), trace disulfide dimerization has occurred.
Step 6: Quenching and Aqueous Workup Quench the reaction by pouring the mixture into a separatory funnel containing 10 volumes of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Causality: The massive excess of water highly solubilizes the DMF and inorganic potassium salts, forcing the organic S-alkylated product into the Ethyl Acetate layer, ensuring a clean phase separation.
Step 7: Washing and Drying Wash the combined organic layers with saturated aqueous NaCl (brine) (3 x 15 mL) to remove any residual trace DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 8: Purification Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes to Hexanes/EtOAc (4:1) to afford the pure S-alkylated meta-aminothiophenol.
References
-
Selective alkylation of aminophenols ResearchGate / ARKIVOC URL:[Link]
-
K2CO3/CS2: A mild and efficient system for the preparation of trithiocarbonates Journal of Medicinal and Chemical Sciences URL:[Link]
Sources
3-Cyclopropylmethylsulfanyl-phenylamine in drug discovery scaffolds
Application Note: 3-Cyclopropylmethylsulfanyl-phenylamine as a Privileged Scaffold in Targeted Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 3-Cyclopropylmethylsulfanyl-phenylamine (CAS: 1510951-56-0)[1] has emerged as a highly versatile, privileged scaffold, particularly in the development of targeted kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. This bifunctional molecule combines a reactive meta-substituted aniline—ideal for hinge-binding motifs—with a lipophilic, metabolically stable cyclopropylmethyl-thioether tail designed to probe deep hydrophobic pockets (such as the DFG-out conformation in kinases)[2].
This application note provides a comprehensive guide to the mechanistic rationale, physicochemical advantages, and validated synthetic protocols for incorporating 3-cyclopropylmethylsulfanyl-phenylamine into drug discovery pipelines.
Mechanistic Rationale: The "Cyclopropylmethyl-Thio" Advantage
As a Senior Application Scientist, I evaluate scaffolds not just for their reactivity, but for how they behave in biological systems. The architecture of 3-cyclopropylmethylsulfanyl-phenylamine offers three distinct medicinal chemistry advantages:
-
The "Cyclopropyl Effect" for Metabolic Stability: Straight-chain alkyl groups (like propyl or butyl) are highly susceptible to cytochrome P450-mediated
-oxidation. The incorporation of a cyclopropyl ring introduces significant steric hindrance and uniquengcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -like bond character (due to the coplanarity and shorter C-C bonds of the cyclopropane ring). This structural rigidity resists oxidative degradation while maintaining the lipophilicity required for cell membrane permeability. -
Thioether as a Conformational and Electronic Tuning Dial: Unlike ether linkages, thioethers possess a longer C-S bond and a smaller bond angle, providing a unique dihedral flexibility that allows the cyclopropylmethyl group to adopt optimal geometries within narrow hydrophobic clefts[3]. Furthermore, the thioether serves as a weak hydrogen-bond acceptor and provides a synthetic "dial": it can be selectively oxidized to a sulfoxide or sulfone at the late-stage lead optimization phase to fine-tune aqueous solubility (cLogP) and target residence time.
-
Meta-Aniline Vector: The primary amine positioned meta to the thioether acts as the primary synthetic handle. When converted into a diaryl urea or coupled to a pyrimidine core, the meta relationship projects the lipophilic tail at an ideal ~120° angle, perfectly mimicking the vectors of established Type II kinase inhibitors (e.g., Sorafenib analogs)[2].
Data Presentation: Physicochemical Profiling
To justify the selection of the cyclopropylmethyl-thioether over standard alkyl-thio anilines, we must look at the physicochemical data. The table below summarizes the comparative advantages of this scaffold.
Table 1: Comparative Physicochemical Profile of Thioether-Aniline Scaffolds
| Scaffold / Substituent | MW ( g/mol ) | cLogP (Predicted) | Topological Polar Surface Area (tPSA) | Relative HLM Stability ( | Primary Liability / Advantage |
| 3-(Methylthio)aniline | 139.22 | 1.85 | 51.2 Ų | Low (< 15 min) | Rapid S-oxidation and N-acetylation. |
| 3-(Propylthio)aniline | 167.27 | 2.90 | 51.2 Ų | Moderate (~30 min) | Susceptible to terminal aliphatic oxidation. |
| 3-(Cyclopropylmethylthio)aniline | 179.28 | 3.15 | 51.2 Ų | High (> 60 min) | Resists aliphatic oxidation; optimal hydrophobic bulk. |
| 3-(Cyclopropylmethylsulfonyl)aniline | 211.28 | 1.45 | 85.5 Ų | Very High (> 90 min) | Late-stage oxidation product; improves solubility. |
*Note: Human Liver Microsome (HLM) stability values are representative benchmarks illustrating the protective "cyclopropyl effect" against aliphatic oxidation.
Experimental Workflows and Rational Design
The following diagram illustrates the strategic workflow for utilizing 3-cyclopropylmethylsulfanyl-phenylamine in a drug discovery campaign, highlighting the divergence into different inhibitor classes and late-stage optimization.
Figure 1: Divergent synthetic workflow utilizing 3-cyclopropylmethylsulfanyl-phenylamine in drug design.
Self-Validating Experimental Protocols
The following protocols are engineered with built-in causality and self-validation checkpoints to ensure high-fidelity synthesis.
Protocol A: Synthesis of a Type II Kinase Inhibitor Scaffold (Diaryl Urea)
Objective: Construct a diaryl urea by reacting 3-cyclopropylmethylsulfanyl-phenylamine with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. Causality: Diaryl ureas require strictly anhydrous conditions. The presence of water will hydrolyze the isocyanate to an aniline, which will react with another equivalent of isocyanate to form a symmetric urea byproduct, severely complicating purification.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 3-cyclopropylmethylsulfanyl-phenylamine (1.0 eq, 1.0 mmol) and dissolve in anhydrous Dichloromethane (DCM, 10 mL).
-
Base Addition: Add Triethylamine (TEA, 1.2 eq). Rationale: TEA acts as an acid scavenger and prevents the protonation of the aniline, keeping it highly nucleophilic.
-
Coupling: Cool the mixture to 0 °C. Dropwise, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in anhydrous DCM (5 mL) over 10 minutes.
-
Reaction Monitoring (Self-Validation): Stir for 2 hours at room temperature. Monitor via TLC (Hexane:EtOAc 3:1). The starting aniline (
) should disappear, replaced by a highly UV-active spot at . -
Workup & Isolation: Quench with 10 mL of 1M HCl to remove residual TEA and unreacted aniline. Extract with DCM, wash with brine, and dry over anhydrous
. -
Purification: Concentrate under reduced pressure. The asymmetric diaryl urea typically precipitates upon the addition of cold hexanes. Filter and wash with hexanes.
-
Validation: Confirm via LC-MS. Expected
for is 401.1.
Protocol B: Coupling to an Aminopyrimidine Core
Objective: Install the scaffold onto a 2,4-dichloropyrimidine core to create a hinge-binding motif.
Causality: Nucleophilic aromatic substitution (
Step-by-Step Methodology:
-
Preparation: In a 20 mL microwave vial, combine 2,4-dichloropyrimidine (1.0 eq, 1.0 mmol) and 3-cyclopropylmethylsulfanyl-phenylamine (1.0 eq).
-
Solvent & Base: Suspend the reagents in Isopropanol (IPA, 8 mL). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Rationale: DIPEA is sterically hindered and non-nucleophilic, meaning it will neutralize the generated HCl without competing for the pyrimidine electrophile.
-
Reaction: Seal the vial and heat to 80 °C in an oil bath (or microwave at 100 °C for 30 mins).
-
Reaction Monitoring (Self-Validation): Analyze via LC-MS. You should observe the mass of the mono-substituted product (
). If di-substitution occurs (mass 437.2), lower the temperature or reduce the aniline equivalents. -
Workup: Cool to room temperature. The product often crystallizes directly from the IPA upon cooling. If not, concentrate the solvent, dissolve in EtOAc, and wash with saturated
to remove DIPEA hydrochloride salts. -
Validation: Confirm regioselectivity via
-NMR. The pyrimidine C5 proton will shift significantly upfield (shielded) if substitution occurred at C4, confirming the desired architecture.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. URL:[Link]
-
Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(17), 12439–12481. URL:[Link]
-
Alanazi, A. et al. (2021). Thioethers: An Overview. Mini-Reviews in Medicinal Chemistry, 21(18), 2684-2705. URL:[Link]
Sources
Strategic Synthesis of 3-[(cyclopropylmethyl)sulfanyl]aniline: A Guide to Chemoselective Nitro Group Reduction
An Application Note and Protocol for Researchers
Abstract
3-[(cyclopropylmethyl)sulfanyl]aniline is a key structural motif and versatile building block in contemporary drug discovery and development. Its synthesis is most effectively achieved through the reduction of its nitroaromatic precursor, 1-[(cyclopropylmethyl)sulfanyl]-3-nitrobenzene. This application note provides a comprehensive guide for researchers, detailing a robust two-step synthetic pathway. We present validated, step-by-step protocols for the initial S-alkylation to form the nitro precursor, followed by an in-depth analysis and optimized protocol for the critical chemoselective reduction of the nitro group. The methodologies discussed prioritize safety, efficiency, and selectivity, addressing the potential challenges posed by the presence of both a sulfide linkage and a strained cyclopropyl ring.
Introduction: The Strategic Value of the Target Moiety
Aromatic amines are foundational intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The specific target molecule, 3-[(cyclopropylmethyl)sulfanyl]aniline, incorporates three distinct and synthetically relevant functionalities: a nucleophilic aniline, a potentially labile cyclopropylmethyl group, and a sulfide linker. The primary challenge in its synthesis lies in the selective reduction of the aromatic nitro group without compromising the integrity of the other two moieties.
The sulfide group is known to poison many precious metal catalysts (e.g., Palladium, Platinum) commonly used for catalytic hydrogenation.[3] Furthermore, aggressive hydrogenation conditions can lead to the hydrogenolysis (ring-opening) of the cyclopropyl group.[4] Therefore, the choice of reducing agent and conditions is paramount to the success of this synthesis. This guide focuses on classical, yet highly effective and chemoselective, metal-based reduction methods that circumvent these issues.
Overall Synthetic Workflow
The synthesis is a two-stage process, beginning with the formation of the nitro precursor via a nucleophilic substitution, followed by the targeted reduction of the nitro moiety.
Caption: Overall two-step synthesis of the target aniline.
Protocol 1: Synthesis of 1-[(cyclopropylmethyl)sulfanyl]-3-nitrobenzene
This procedure details the S-alkylation of 3-nitrothiophenol with cyclopropylmethyl bromide. This is a standard Williamson ether-like synthesis, applied to a thioether.
Materials and Equipment
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| 3-Nitrothiophenol | 155.18 | 5.00 g | 32.2 mmol | 1.0 |
| Cyclopropylmethyl bromide | 135.00 | 4.78 g (3.54 mL) | 35.4 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 6.68 g | 48.3 mmol | 1.5 |
| Acetone | - | 100 mL | - | - |
| Magnetic stirrer & stir bar | - | - | - | - |
| 250 mL Round-bottom flask | - | - | - | - |
| Reflux condenser | - | - | - | - |
| Rotary evaporator | - | - | - | - |
Safety and Handling
-
Cyclopropylmethyl bromide is a flammable liquid and an irritant.[5][6] Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][9]
-
3-Nitrothiophenol has a strong, unpleasant odor and is toxic. Handle with care in a fume hood.
-
Acetone is highly flammable. Ensure no open flames or spark sources are nearby.
Step-by-Step Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrothiophenol (5.00 g, 32.2 mmol) and acetone (100 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add potassium carbonate (6.68 g, 48.3 mmol) to the solution. The mixture will become a yellow suspension.
-
Add cyclopropylmethyl bromide (3.54 mL, 35.4 mmol) dropwise to the stirring suspension.
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approx. 60-65 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiophenol spot has been consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid potassium carbonate and potassium bromide salts. Wash the solid cake with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by column chromatography (Hexane/Ethyl Acetate gradient) or used directly in the next step if deemed sufficiently pure by TLC and ¹H NMR analysis.
Chemoselective Reduction: Choosing the Right Path
The reduction of an aromatic nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[3][10] The choice of reductant is critical for achieving high yield and purity of the final aniline.
Caption: Generalized pathway for nitro group reduction.
| Reduction Method | Reductant | Advantages | Disadvantages for this Substrate |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, Raney Ni | High atom economy, clean byproducts (H₂O).[3][11] | High risk of catalyst poisoning by the sulfide. Potential for cyclopropane ring-opening.[4] |
| Metal Hydride | NaBH₄ + Catalyst (e.g., NiCl₂, CuSO₄) | Mild conditions, often highly chemoselective.[12] | NaBH₄ alone is ineffective.[13] Requires careful control of stoichiometry and catalyst loading. |
| Metal/Acid | Fe, Sn, Zn in acid (HCl, AcOH) | Inexpensive, highly reliable, tolerant of many functional groups.[4][11] | Requires stoichiometric amounts of metal; workup can be tedious to remove metal salts. |
| Stannous Chloride | SnCl₂·2H₂O | Very mild, excellent chemoselectivity, works well for sensitive substrates.[11][14] | Generates tin-based waste streams. |
For this specific transformation, iron powder in the presence of an acidic promoter (like ammonium chloride) is a superior choice. It is cost-effective, environmentally benign, and highly chemoselective, leaving both the sulfide and cyclopropyl groups intact.[1][2][15]
Protocol 2: Iron-Mediated Reduction to 3-[(cyclopropylmethyl)sulfanyl]aniline
This protocol employs iron powder and ammonium chloride in an aqueous ethanol system, a classic and robust method for nitroarene reduction.
Materials and Equipment
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| 1-[(cyclopropylmethyl)sulfanyl]-3-nitrobenzene | 209.27 | 6.00 g | 28.7 mmol | 1.0 |
| Iron powder (<325 mesh) | 55.85 | 8.00 g | 143.2 mmol | 5.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 7.66 g | 143.2 mmol | 5.0 |
| Ethanol | - | 120 mL | - | - |
| Water | - | 40 mL | - | - |
| Magnetic stirrer & stir bar | - | - | - | - |
| 500 mL Round-bottom flask | - | - | - | - |
| Reflux condenser | - | - | - | - |
| Celite® | - | - | - | - |
Step-by-Step Procedure
-
In a 500 mL round-bottom flask, combine the crude 1-[(cyclopropylmethyl)sulfanyl]-3-nitrobenzene (6.00 g, 28.7 mmol), iron powder (8.00 g, 143.2 mmol), ammonium chloride (7.66 g, 143.2 mmol), ethanol (120 mL), and water (40 mL).
-
Attach a reflux condenser and heat the vigorously stirring suspension to reflux (approx. 80-85 °C).
-
Maintain the reflux for 2-4 hours. The reaction is typically accompanied by a color change from yellow to grey/black.
-
Monitor the reaction by TLC until the starting nitro compound is no longer visible.
-
After completion, cool the reaction mixture to room temperature.
-
Workup: Carefully filter the hot reaction mixture through a pad of Celite® to remove the iron powder and iron oxides. Caution: The iron powder can be pyrophoric upon drying; quench the filter cake with plenty of water before disposal.
-
Wash the filter cake thoroughly with ethanol (2 x 30 mL).
-
Combine the filtrates and transfer to a separatory funnel.
-
Most of the ethanol is removed via rotary evaporation.
-
Add ethyl acetate (100 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) to neutralize any remaining acid.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aniline.
Protocol 3: Purification by Column Chromatography
Anilines can be prone to oxidation and may streak on silica gel.[16] The following protocol is optimized to mitigate these issues.
Parameters for Purification
| Parameter | Recommendation |
| Stationary Phase | Silica gel, 230-400 mesh |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate with 0.5% Triethylamine (v/v) |
| Gradient | Start with 95:5 (Hexane:EtOAc), gradually increasing to 80:20 |
| TLC Visualization | UV light (254 nm) and/or a potassium permanganate stain |
| Rf of Product | Aim for an Rf of ~0.3 in the collection solvent system[16] |
Step-by-Step Procedure
-
Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in hexane.[17]
-
Sample Loading: Dissolve the crude aniline in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the starting mobile phase (e.g., 95:5 Hexane:EtOAc + 0.5% TEA).
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvents using a rotary evaporator. Place the resulting oil under high vacuum to remove any residual solvent and triethylamine.
-
The final product should be a pale yellow to light brown oil. Store under an inert atmosphere (Nitrogen or Argon) and protect from light to prevent oxidation.
Conclusion
The successful synthesis of 3-[(cyclopropylmethyl)sulfanyl]aniline hinges on a strategic approach to the reduction of its nitro precursor. By avoiding catalytic hydrogenation in favor of a robust and chemoselective iron-mediated reduction, both the sulfide and cyclopropyl functionalities are preserved. The detailed protocols provided herein offer a reliable and scalable pathway for researchers to access this valuable synthetic intermediate, enabling further exploration in medicinal chemistry and materials science.
References
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. [Link]
-
Reduction of nitrobenzene derivatives using sodium borohydride and transition metal sulfides. (n.d.). ResearchGate. [Link]
-
Bahadur, V., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Mechanochemistry. [Link]
-
Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. (n.d.). Oriental Journal of Chemistry. [Link]
-
The Development and Mechanistic Study of an Iron-Catalyzed Intramolecular Nitroso Ene Reaction of Nitroarenes. (n.d.). PMC. [Link]
-
Setamdideh, D., & Khezri, B. (2010). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry. [Link]
-
Patil, R. D., & Sasson, Y. (n.d.). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: Current Research. [Link]
-
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill. (2025). RSC Publishing. [Link]
-
Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Xinchem. (n.d.). China Cyclopropylmethyl bromide(CAS# 7051-34-5) Manufacturer and Supplier. [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. (n.d.). Wiley Online Library. [Link]
-
A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.). ResearchGate. [Link]
-
Tin(II) chloride. (n.d.). Wikipedia. [Link]
-
Iron-catalyzed selective reduction of nitro compounds to amines. (2010). Semantic Scholar. [Link]
-
Enhancement of catalytic activity for hydrogenation of nitroaromatic by anionic metal-organic framework. (2023). ScienceDirect. [Link]
-
Cole-Parmer. (2006). Material Safety Data Sheet - (Bromomethyl)cyclopropane, 90%. [Link]
-
Reduction of nitroaromatic compounds in tin(II) chloride.... (n.d.). ResearchGate. [Link]
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (n.d.). U.S. EPA. [Link]
-
Preparation of nitrobenzene. (2017). prepchem.com. [Link]
- CN111056954A - Aniline purification method. (n.d.).
-
Haigler, B. E., & Spain, J. C. (1995). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology. [Link]
-
The reduction of aromatic nitro compounds with anhydrous stannous chloride. (n.d.). Digital Commons @ NJIT. [Link]
-
synthesis of Cyclopropyl anilines. (n.d.). ResearchGate. [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). MDPI. [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]
- US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines. (n.d.).
-
Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. (2024). ResearchGate. [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). PMC. [Link]
-
Preparation of Substituted Methyl o-Nitrophenyl Sulfides. (2002). MDPI. [Link]
-
Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024). MDPI. [Link]
-
Biphenyl, 3-nitro-. (n.d.). Organic Syntheses. [Link]
-
Synthesis and Antitumor and Antibacterial Activity of Sulfanyl-Substituted 3-(m-tolyl)-3H-spiro[benzo[h]quinazoline-5,1′-Cycloheptane]-4(6H)-ones. (2025). CoLab. [Link]
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A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex. (2023). PMC. [Link]
- US20220042055A1 - Method of reducing aromatic nitro compounds. (n.d.).
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Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. (n.d.). RSC Publishing. [Link]
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Comprehensive Guide to Reagents and Protocols for the Synthesis of Cyclopropylmethyl Aryl Sulfides
Executive Summary
The cyclopropylmethyl aryl sulfide motif is a highly valued structural component in medicinal chemistry and drug development. It offers a unique combination of enhanced lipophilicity, metabolic stability, and a specific steric profile that is frequently exploited in the synthesis of CNS-active agents, including morphinane analogues (e.g., naltrexone and buprenorphine derivatives)[1].
Synthesizing this motif requires careful reagent selection to prevent unwanted side reactions, such as the radical or carbocation-mediated ring-opening of the cyclopropyl group. This application note details the two primary strategic pathways for forging this C–S bond: the classical Nucleophilic Aliphatic Substitution (SN2) and the modern Transition-Metal Catalyzed Cross-Coupling (Buchwald-Hartwig/Ullmann) .
Strategic Overview and Causality
The choice of reagents depends fundamentally on the electronic nature of your starting materials and their commercial availability.
Pathway A: SN2 Alkylation (The Classical Approach)
-
Reagents: Cyclopropylmethyl bromide (or chloride) + Aryl thiol.
-
Causality & Insights: Cyclopropylmethyl halides are highly reactive electrophiles. The adjacent cyclopropane ring stabilizes the SN2 transition state, making it kinetically favorable. However, because the cyclopropylmethyl system is prone to rearrangement under strongly acidic or radical-initiating conditions, the reaction must be driven by a strong nucleophile under mild basic conditions[1]. Using a base like K2CO3 or NaH in a polar aprotic solvent (DMF or DMSO) ensures the quantitative generation of the highly nucleophilic thiolate anion, which rapidly displaces the halide at room to slightly elevated temperatures.
Pathway B: Transition-Metal Catalyzed Cross-Coupling (The Modern Approach)
-
Reagents: Cyclopropylmethanethiol (alkyl thiol) + Aryl halide (I, Br, Cl).
-
Causality & Insights: When the target requires an electron-deficient aryl group, or the corresponding aryl thiol is unstable, cross-coupling is required. Historically, alkyl thiols were notorious for "poisoning" Palladium and Copper catalysts by strongly coordinating to the metal center and forming stable, inactive bridged dimers[2].
-
Ligand Selection is Critical: To overcome catalyst poisoning, bulky bidentate phosphine ligands with wide bite angles (e.g., Xantphos or Josiphos ) must be used[2]. The steric bulk and bidentate nature of Xantphos force the Pd(II)-thiolate intermediate into a geometry that accelerates reductive elimination, successfully outcompeting the deactivation pathway. Alternatively, Copper(I) catalysts paired with diol ligands (e.g., trans-1,2-cyclohexanediol) offer a cost-effective route for aryl iodides[3].
Strategic decision matrix for synthesizing cyclopropylmethyl aryl sulfides.
Experimental Protocols
Protocol 1: SN2 Alkylation of Aryl Thiols
Target: Synthesis of cyclopropylmethyl phenyl sulfide. Self-Validating System: The reaction color typically shifts from colorless to a distinct yellow/orange upon thiolate formation, fading as the alkylation proceeds. Complete consumption of the foul-smelling thiol indicates reaction completion.
Materials:
-
Thiophenol (1.0 equiv)
-
Cyclopropylmethyl bromide (1.1 equiv)
-
Potassium carbonate (K2CO3, anhydrous, 1.5 equiv)
-
Dimethylformamide (DMF, anhydrous, 0.2 M)
Step-by-Step Methodology:
-
Thiolate Generation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add anhydrous K2CO3 and DMF.
-
Add thiophenol dropwise at 0 °C. Stir the suspension for 30 minutes at room temperature to ensure complete deprotonation (evolution of CO2 may be observed if bicarbonate forms, though K2CO3 acts primarily as a direct proton sink).
-
Alkylation: Cool the mixture back to 0 °C and add cyclopropylmethyl bromide dropwise via syringe.
-
Propagation: Warm the reaction to room temperature and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc) until the aryl thiol is consumed.
-
Workup: Quench the reaction with distilled water (3x volume of DMF) to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3x).
-
Wash the combined organic layers with 1 M NaOH (to remove unreacted thiol), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Protocol 2: Pd-Catalyzed C–S Cross-Coupling
Target: Synthesis of sterically hindered or electron-deficient cyclopropylmethyl aryl sulfides. Self-Validating System: The use of a pre-mixed Pd/Xantphos complex ensures the active catalyst is formed before the introduction of the strongly coordinating alkyl thiol, preventing immediate catalyst death[2].
Materials:
-
Aryl bromide or iodide (1.0 equiv)
-
Cyclopropylmethanethiol (1.2 equiv)
-
Pd2(dba)3 (2.5 mol%, yielding 5 mol% Pd)
-
Xantphos (5 mol%)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed, 0.1 M)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a sealed tube with Pd2(dba)3 and Xantphos. Add 1/3 of the total degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous red/orange, indicating the formation of the active LnPd(0) complex.
-
Reagent Addition: Add the aryl halide, followed by DIPEA.
-
Thiol Introduction: Add cyclopropylmethanethiol last. Crucial Insight: Adding the thiol last ensures the Pd(0) complex undergoes oxidative addition with the aryl halide before the thiol can coordinate and poison the metal center.
-
Heating: Seal the tube and heat to 100 °C in an oil bath for 12–16 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and precipitated amine salts. Concentrate and purify via silica gel chromatography.
Catalytic cycle for the Pd/Xantphos-mediated C-S cross-coupling.
Quantitative Data & Method Comparison
The following table summarizes the operational parameters and expected outcomes for both methodologies, allowing researchers to select the optimal route based on their specific substrate[1][2][3].
| Parameter | SN2 Alkylation (Pathway A) | Pd-Catalyzed Coupling (Pathway B) | Cu-Catalyzed Coupling (Alternative) |
| Primary Reagents | Cyclopropylmethyl bromide + Aryl thiol | Cyclopropylmethanethiol + Aryl bromide | Cyclopropylmethanethiol + Aryl iodide |
| Catalyst / Ligand | None required | Pd2(dba)3 / Xantphos | CuI / trans-1,2-cyclohexanediol |
| Base / Solvent | K2CO3 / DMF | DIPEA / 1,4-Dioxane | K2CO3 / 2-Propanol |
| Temperature / Time | 25–60 °C / 4–6 h | 100 °C / 12–16 h | 120 °C (Microwave) / 3 h |
| Substrate Scope | Excellent for electron-rich/neutral thiols | Excellent for electron-deficient aryl halides | Good for neutral/electron-rich aryl iodides |
| Average Yield | 80–95% | 75–90% | 65–85% |
| Primary Limitation | Fails with sterically hindered thiols | High cost of Pd/Ligand; strict inert atmosphere | Requires aryl iodides; lower functional group tolerance |
References
- Process for the preparation of morphinane analogues.Google Patents (US8546572B2).
- Microwave-assisted Ullmann-Buchwald C-S bond formation using a copper(I) catalyst and trans-cyclohexane-1,2-diol as ligand.Arkivoc.
- Transition Metal Catalyzed Synthesis of Aryl Sulfides.National Institutes of Health (NIH).
- Accessing and Utilizing Thiols in Organic Chemistry.ChemRxiv.
Sources
3-Cyclopropylmethylsulfanyl-phenylamine as a building block for heterocycles
An Application Guide to 3-Cyclopropylmethylsulfanyl-phenylamine: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery
Authored by a Senior Application Scientist
This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical guide on the application of 3-cyclopropylmethylsulfanyl-phenylamine as a strategic building block for the synthesis of diverse heterocyclic frameworks. The guide emphasizes not only the procedural steps but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the synthetic strategies involved.
The incorporation of cyclopropyl and sulfur-containing moieties into molecular scaffolds is a well-established strategy in modern drug design. The cyclopropyl group often enhances metabolic stability and introduces a specific three-dimensional conformation, while sulfur-containing heterocycles are prevalent in a wide array of biologically active compounds.[1][2] 3-Cyclopropylmethylsulfanyl-phenylamine merges these valuable features, presenting a unique trifunctional platform: a nucleophilic aniline for classical heterocycle annulation, a metabolically robust cyclopropyl group, and a methylsulfanyl substituent that can influence electronic properties and offer a potential handle for further modification.
More than 85% of all biologically active chemical entities feature a heterocyclic ring, a testament to their central role in medicinal chemistry.[3] These structures are critical for modulating properties such as solubility, lipophilicity, and the capacity for hydrogen bonding, which are essential for optimizing the ADME/Tox profiles of drug candidates.[3][4][5] This guide explores the synthesis of this key building block and its subsequent elaboration into high-value heterocyclic systems like benzothiazoles, quinolines, and phenothiazines.
Part 1: Synthesis of the Core Building Block: 3-Cyclopropylmethylsulfanyl-phenylamine
The strategic utility of this building block begins with its efficient synthesis. While numerous methods exist for creating substituted anilines and aryl sulfides, a targeted and efficient pathway is crucial for its role as a versatile precursor.[6][7] A highly effective approach involves the copper-promoted S-cyclopropylation of a readily available aminothiophenol precursor using cyclopropylboronic acid.[6]
Proposed Synthetic Workflow
Caption: Proposed workflow for the copper-promoted synthesis of the target building block.
Protocol 1: Synthesis of 3-Cyclopropylmethylsulfanyl-phenylamine
Principle: This protocol employs a copper(II)-acetate promoted Chan-Lam-Evans type S-cyclopropylation. The copper catalyst, in conjunction with a bipyridine ligand, facilitates the coupling between the sulfur nucleophile (thiophenol) and cyclopropylboronic acid. Cesium carbonate acts as the base to deprotonate the thiol, activating it for the catalytic cycle.
| Reagents & Materials |
| 3-Aminothiophenol |
| Cyclopropylboronic Acid |
| Copper(II) Acetate (Cu(OAc)₂) |
| 2,2'-Bipyridine |
| Cesium Carbonate (Cs₂CO₃) |
| Dichloroethane (DCE), Anhydrous |
| Saturated aq. NH₄OH solution |
| Saturated aq. NaCl (Brine) |
| Anhydrous Magnesium Sulfate (MgSO₄) |
| Round-bottom flask / Sealed tube |
| Magnetic stirrer and heating mantle |
| Standard glassware for extraction & work-up |
Procedure:
-
Reaction Setup: To a sealable reaction tube equipped with a magnetic stir bar, add 3-aminothiophenol (1.0 equiv), cyclopropylboronic acid (1.5 equiv), copper(II) acetate (1.0 equiv), 2,2'-bipyridine (1.0 equiv), and cesium carbonate (1.0 equiv).
-
Solvent Addition: Add anhydrous dichloroethane to achieve a concentration of approximately 0.1 M with respect to the 3-aminothiophenol.
-
Reaction Execution: Seal the tube and heat the mixture to 70 °C with vigorous stirring for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add 25% aqueous ammonium hydroxide solution and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Scientist's Note (Rationale): The use of 1.5 equivalents of boronic acid ensures the reaction goes to completion, compensating for any potential homocoupling or degradation. The bipyridine ligand is crucial for stabilizing the copper catalyst and facilitating the transmetalation step. Dichloroethane is an excellent solvent for this transformation due to its high boiling point and ability to dissolve the various components.[6]
Part 2: Application in Benzothiazole Synthesis
Benzothiazoles are a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, including potent antitumor properties.[8][9][10][11] The aniline functionality of 3-cyclopropylmethylsulfanyl-phenylamine serves as an ideal nucleophile for constructing the benzothiazole core.
General Reaction Scheme: Jacobson-type Synthesis
Caption: Workflow for the synthesis of benzothiazoles via a thioanilide intermediate.
Protocol 2: Synthesis of 2-Phenyl-6-(cyclopropylmethylsulfanyl)benzothiazole
Principle: This two-step protocol first involves the acylation of the aniline to form a thioanilide intermediate, which is not directly synthesized here but is conceptually formed and then cyclized. A more direct and common method, the reaction with an aldehyde followed by oxidation, is presented. This approach involves the condensation of the aniline with an aromatic aldehyde to form a Schiff base, which then undergoes oxidative cyclization in the presence of a sulfur source or directly if the sulfur is already present ortho to the amine. For our substrate, a direct condensation with an aldehyde in the presence of an oxidizing agent is a plausible route.
| Reagents & Materials |
| 3-Cyclopropylmethylsulfanyl-phenylamine |
| Benzaldehyde |
| Dimethyl Sulfoxide (DMSO) |
| Iodine (I₂) |
| Reaction vial with screw cap |
| Magnetic stirrer and heating plate |
Procedure:
-
Reaction Setup: In a reaction vial, combine 3-cyclopropylmethylsulfanyl-phenylamine (1.0 equiv), benzaldehyde (1.2 equiv), and iodine (2.0 equiv).
-
Solvent Addition: Add DMSO as the solvent.
-
Reaction Execution: Seal the vial and heat the mixture at 120 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize the excess iodine.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing & Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.
-
Purification: Concentrate the solvent and purify the crude product via column chromatography.
Scientist's Note (Rationale): DMSO serves as both a high-boiling solvent and a mild oxidant in this transformation. Iodine acts as a catalyst and an oxidant to facilitate the C-H functionalization and subsequent cyclization required to form the thiazole ring. This one-pot method is highly efficient for generating substituted benzothiazoles.
Part 3: Application in Quinoline Synthesis
Quinolines are another cornerstone of medicinal chemistry, famously represented by antimalarial drugs like chloroquine.[12] The Combes, Skraup, and Friedländer syntheses are classic methods to construct the quinoline core from anilines.[13][14]
General Reaction Scheme: Combes Quinoline Synthesis
Caption: Workflow for the Combes synthesis of a substituted quinoline.
Protocol 3: Synthesis of 7-(Cyclopropylmethylsulfanyl)-2,4-dimethylquinoline
Principle: The Combes synthesis involves the acid-catalyzed reaction of an aniline with a 1,3-diketone. The reaction proceeds via the formation of an enamine intermediate, which then undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinoline product.[14]
| Reagents & Materials |
| 3-Cyclopropylmethylsulfanyl-phenylamine |
| Acetylacetone (2,4-pentanedione) |
| Polyphosphoric Acid (PPA) |
| Round-bottom flask |
| Magnetic stirrer and heating mantle |
| Ice bath |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) |
Procedure:
-
Reaction Setup: In a round-bottom flask, add 3-cyclopropylmethylsulfanyl-phenylamine (1.0 equiv) and acetylacetone (1.1 equiv). Stir the mixture at room temperature for 30 minutes.
-
Acid Addition: Slowly add polyphosphoric acid (PPA) to the mixture with stirring. Caution: The addition may be exothermic.
-
Reaction Execution: Heat the reaction mixture to 130-140 °C for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.
-
Extraction: Extract the product with dichloromethane or ethyl acetate (3x).
-
Drying and Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.
Scientist's Note (Rationale): Polyphosphoric acid (PPA) is an excellent catalyst for this reaction as it serves as both a strong acid and a dehydrating agent, promoting both the cyclization and the final aromatization step. The initial stirring at room temperature allows for the formation of the enamine intermediate before the high-temperature cyclization is initiated.
Part 4: Application in Phenothiazine Synthesis
Phenothiazines are tricyclic heterocyclic compounds that form the basis for a number of antipsychotic and antihistaminic drugs.[15][16] Their synthesis from an aniline derivative typically requires a two-step process involving the formation of a diaryl sulfide followed by an intramolecular cyclization.[17]
Protocol 4: Synthesis of 2-(Cyclopropylmethylsulfanyl)phenothiazine
Principle: This synthesis involves an initial Buchwald-Hartwig or Ullmann condensation to form a diaryl sulfide, followed by an intramolecular C-H activation/cyclization or a traditional Bernthsen reaction with sulfur. A direct, one-pot iodine-catalyzed reaction with a substituted thiophenol offers a more streamlined approach. However, a more robust method is a two-step sequence.
| Reagents & Materials |
| Step A: Diaryl Sulfide Formation |
| 3-Cyclopropylmethylsulfanyl-phenylamine |
| 1-Bromo-2-iodobenzene |
| Palladium(II) Acetate (Pd(OAc)₂) |
| Xantphos (or similar phosphine ligand) |
| Sodium tert-butoxide (NaOtBu) |
| Toluene, Anhydrous |
| Step B: Intramolecular Cyclization |
| Diaryl sulfide intermediate from Step A |
| Pd(OAc)₂ |
| A suitable oxidant (e.g., Cu(OAc)₂) |
| Acetic Acid (AcOH) |
Procedure (Conceptual Outline):
-
Step A - Buchwald-Hartwig Amination:
-
Combine the 3-cyclopropylmethylsulfanyl-phenylamine, an ortho-halo-thiophenol derivative (e.g., 2-bromothiophenol), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an inert solvent like toluene.
-
Heat the reaction under an inert atmosphere until the starting materials are consumed.
-
Work up and purify to isolate the diaryl amine intermediate.
-
-
Step B - Intramolecular C-S Coupling (Thionation):
-
A classic approach involves heating the diaryl amine intermediate with elemental sulfur and a catalytic amount of iodine (Bernthsen reaction).[16][18][19]
-
Heat the mixture to high temperatures (e.g., 180-250 °C).
-
The reaction is often performed neat or in a high-boiling solvent.
-
Purify the resulting phenothiazine via recrystallization or chromatography.
-
Scientist's Note (Rationale): The synthesis of phenothiazines is challenging due to the high temperatures and harsh conditions often required for the thionation step.[17][19] The two-step palladium-catalyzed approach offers a more controlled and often higher-yielding alternative to the classical Bernthsen fusion, allowing for greater functional group tolerance. The choice of ligand in the palladium-catalyzed steps is critical for achieving good yields.
Summary of Applications & Yields
| Building Block | Heterocycle Class | Key Reagents | Typical Yields | Reference Reaction Type |
| 3-Cyclopropylmethylsulfanyl-phenylamine | Benzothiazole | Aromatic Aldehyde, I₂, DMSO | Good to High | Oxidative Cyclization |
| 3-Cyclopropylmethylsulfanyl-phenylamine | Quinoline | 1,3-Diketone, Polyphosphoric Acid | Moderate to Good | Combes Synthesis[14] |
| 3-Cyclopropylmethylsulfanyl-phenylamine | Phenothiazine | Diaryl Amine formation then Sulfur/I₂ heat | Variable | Bernthsen Reaction[16][18] |
References
- Javahershenas, R., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Royal Society of Chemistry.
- Tsvelikhovsky, D., & Buchwald, S. L. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline. MIT Open Access Articles.
- ChemRxiv. (n.d.).
- Wiley Online Library. (n.d.).
- Taylor & Francis Online. (2023). L-Proline Catalyzed Synthesis of Heterocycles: A Review.
- Royal Society of Chemistry. (n.d.). Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines. Organic & Biomolecular Chemistry.
- Saini, P., & Baboo, P. (2018). Synthesis and Biological Evaluation of Some Phenothiazine Derivatives. Asian Journal of Research in Chemistry.
- Wikipedia. (n.d.). Phenothiazine.
- Semantic Scholar. (n.d.). A NEW SYNTHESIS OF PHENOTHIAZINES.
- Arava, V. (2013). synthesis of Cyclopropyl anilines.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Organic Chemistry Portal. (n.d.).
- DTIC. (n.d.).
- IIP Series. (n.d.).
- Beilstein Journals. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid.
- MDPI. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds.
- National Institutes of Health (NIH). (n.d.). Heterocycles in Medicinal Chemistry.
- Bentham Science. (2022).
- SlideShare. (n.d.).
- Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals.
- ResearchGate. (n.d.).
- Bentham Science. (2022).
- American Chemical Society Publications. (n.d.). Lithiation of cyclopropyl and 2-methylcyclopropyl phenyl sulfides. Addition to carbonyl partners.
- Beilstein Journals. (2024).
- ScienceDirect. (2013). Light promoted aqueous phase amine synthesis via three-component coupling reactions.
- ChemHelpASAP. (2020). synthesis of anilines. YouTube.
- National Institutes of Health (NIH). (n.d.).
- Beilstein Journals. (2017). N-Propargylamines: versatile building blocks in the construction of thiazole cores.
- Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups.
- Life Chemicals. (2021). We Prepared a Set of Functionalized 1,3-Thiazoles to Power Up Your Research.
- PubMed. (2003). Antitumour benzothiazoles. Part 20: 3'-cyano and 3'-alkynyl-substituted 2-(4'-aminophenyl)benzothiazoles as new potent and selective analogues.
- AA Blocks. (n.d.). Thiazoles.
- Wiley Online Library. (n.d.). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium.
- MDPI. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.
- IJNRD. (2024). A Study Of Synthesis Of Bioactive Heterocycles.
- ResearchGate. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry.
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Application Note: Reaction Conditions and Mechanistic Probing for the Coupling of Cyclopropylmethyl Halides with Anilines
Introduction and Scope
The N-alkylation of anilines is a fundamental transformation in medicinal chemistry, yielding secondary and tertiary amines that serve as critical pharmacophores. Among alkylating agents, cyclopropylmethyl (CPM) halides occupy a unique dual role. Synthetically, they are utilized to install the cyclopropylmethyl group—a highly valued structural motif found in numerous CNS-active therapeutics (e.g., naltrexone derivatives and buprenorphine)[1]. Mechanistically, CPM halides are the gold standard "radical clocks" used by process chemists to probe complex reaction pathways[2].
Depending on the specific reaction conditions, the coupling of CPM halides with anilines will either yield the intact N-(cyclopropylmethyl)aniline via a polar
Mechanistic Pathways & Causality
As a Senior Application Scientist, it is critical to understand why a reaction yields a specific product profile rather than just following a recipe. The choice of base, solvent, and catalyst dictates the fate of the strained cyclopropyl ring.
1. Polar
2. SET / Radical Pathway (Ring-Opened):
In transition-metal catalyzed cross-couplings (e.g., Fe, Ni, or Co catalysis paired with a reductant like Zn), the metal transfers a single electron to the CPM halide, generating a cyclopropylmethyl radical[3]. This intermediate is highly unstable and undergoes an ultrafast, entropically and enthalpically driven ring-opening rearrangement to form a homoallyl (3-butenyl) radical. The is exceptionally fast (
Figure 1: Divergent reaction pathways for the coupling of cyclopropylmethyl halides with anilines.
Quantitative Data Summary
To guide experimental design, Table 1 summarizes the expected product distributions and yields based on the chosen reaction conditions.
| Reaction Type | Reagents & Catalyst | Solvent & Temp | Major Product | Typical Yield | Mechanism |
| Direct N-Alkylation | MeCN, 80 °C, 12 h | N-(cyclopropylmethyl)aniline | >85% | ||
| Direct N-Alkylation | DIPEA (2.0 eq), Aniline (1.0 eq), CPM-Cl (1.5 eq) | DMF, 100 °C, 16 h | N-(cyclopropylmethyl)aniline | 75-80% | |
| Reductive Coupling | Fe(acac) | THF/EtOH, 60 °C, 24 h | N-(3-butenyl)aniline | ~70% | SET / Radical |
Experimental Protocols
Design Principle: The following protocols are designed as self-validating systems. In-process controls (IPC) and specific spectroscopic markers are provided to ensure the researcher can definitively confirm the reaction pathway and product integrity.
Protocol A: Base-Mediated Synthesis of N-(Cyclopropylmethyl)aniline ( Pathway)
Objective: Selective mono-alkylation of aniline while preserving the cyclopropyl ring[4]. Scale: 10 mmol
Step-by-Step Methodology:
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (0.93 g, 10 mmol) and anhydrous acetonitrile (30 mL).
-
Base Addition: Add finely powdered, anhydrous potassium carbonate (
, 2.07 g, 15 mmol). Causality: is a mild, insoluble base that acts as an acid scavenger for the generated HBr. It drives the equilibrium forward without causing competitive hydrolysis of the alkyl halide, which is a risk with stronger aqueous bases. -
Electrophile Addition: Dropwise, add cyclopropylmethyl bromide (1.62 g, 12 mmol) over 5 minutes.
-
Heating: Attach a reflux condenser and heat the suspension to 80 °C with vigorous stirring for 12–16 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 9:1). The starting aniline (
) should be consumed and replaced by a less polar secondary amine spot ( ). -
Work-Up: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes to 5% EtOAc in Hexanes).
-
Self-Validation (Characterization):
-
LC-MS: Expected
. -
H NMR (400 MHz, CDCl
): Crucially, the cyclopropyl ring protons must be visible as distinct multiplets at 0.20–0.30 (2H) and 0.50–0.60 (2H) ppm. The absence of alkene protons confirms a pure pathway.
-
Protocol B: Transition-Metal Catalyzed Radical Coupling (Mechanistic Probe)
Objective: Utilize CPM-Br as a radical clock to validate a single-electron transfer (SET) mechanism during C-N cross-coupling[3]. Scale: 1 mmol
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with Fe(acac)
(0.025 g, 0.1 mmol, 10 mol%), zinc powder (0.196 g, 3.0 mmol), and aniline (0.093 g, 1.0 mmol). -
Solvent & Additive: Add anhydrous THF (5 mL) followed by chlorotrimethylsilane (TMSCl, 0.217 g, 2.0 mmol). Causality: The Zn/TMSCl combination serves as a stoichiometric reductant system to continuously regenerate the active low-valent iron species required to drive the SET process[5].
-
Electrophile Addition: Add cyclopropylmethyl bromide (0.270 g, 2.0 mmol).
-
Reaction: Seal the vial, remove it from the glovebox, and stir at 60 °C for 24 hours.
-
IPC: Analyze an aliquot via GC-MS. The mass spectrum will show a peak at m/z 147 (molecular ion), but the retention time will differ significantly from the authentic
product obtained in Protocol A. -
Work-Up: Quench with saturated aqueous
(10 mL), extract with EtOAc ( mL), dry over , and concentrate. -
Purification: Flash chromatography (Silica gel, Hexanes/EtOAc).
-
Self-Validation (Characterization):
-
H NMR (400 MHz, CDCl
): The defining proof of the radical mechanism is the complete disappearance of the cyclopropyl multiplets (0.2–0.6 ppm) and the emergence of terminal alkene protons at 5.05–5.15 (m, 2H) and an internal alkene proton at 5.75–5.85 (m, 1H), confirming the formation of the ring-opened N-(3-butenyl)aniline.
-
H NMR (400 MHz, CDCl
References
-
Nature Communications: Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides (Demonstration of CPM-Br radical clock ring-opening). URL:[Link]
-
Wikipedia / Kinetic Data: Radical Clock (Rate constants for cyclopropylmethyl radical ring-opening). URL:[Link]
-
MDPI Molecules: Diels–Alder Adducts of Morphinan-6,8-Dienes and Their Transformations (Synthetic utility of cyclopropylmethyl derivatives in CNS drugs). URL:[Link]
Sources
Application Note: Advanced Purification Strategies for 3-Cyclopropylmethylsulfanyl-phenylamine Oil
Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Isolation, stabilization, and high-purity recovery of oxidation-sensitive thioether-anilines.
Introduction & Physicochemical Challenges
The compound 3-Cyclopropylmethylsulfanyl-phenylamine (CAS: 1510951-56-0) is a highly valuable synthetic intermediate in medicinal chemistry. However, its purification presents a dual challenge due to the presence of two highly reactive functional groups within a molecule that remains an oil at room temperature:
-
The Primary Aniline: Amines are weakly basic but highly nucleophilic. During standard silica gel chromatography, the free amine strongly hydrogen-bonds with acidic silanol groups on the stationary phase, leading to severe peak tailing, irreversible adsorption, and poor recovery . Furthermore, anilines are prone to autoxidation in air, forming colored polymeric tars.
-
The Thioether (Sulfide) Linkage: The cyclopropylmethyl thioether moiety is highly susceptible to oxidation. In the presence of atmospheric oxygen, trace peroxides in ethereal solvents, or prolonged exposure to light, the sulfide rapidly oxidizes to the corresponding sulfoxide and eventually the sulfone .
Because the target compound is an oil, traditional recrystallization is unviable. To achieve >99% purity without inducing thermal or oxidative degradation, we must employ a sequential, self-validating workflow consisting of liquid-liquid partitioning, deactivated chromatography, and short-path vacuum distillation.
Strategic Purification Workflow
The following diagram illustrates the logical progression of the purification strategy, designed to sequentially strip away specific impurity classes while protecting the sensitive thioether and amine groups.
Figure 1: Purification workflow for 3-Cyclopropylmethylsulfanyl-phenylamine oil.
Experimental Protocols & Causality
Protocol A: Liquid-Liquid Acid-Base Extraction
Causality: The aniline nitrogen is weakly basic (pKa ~4.6). By treating the crude oil with a dilute acid (1M HCl), the amine is protonated to form a water-soluble anilinium salt. Neutral impurities—such as unreacted thioether precursors, oxidized sulfone byproducts, and non-basic organics—remain trapped in the organic phase and are easily discarded .
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude oil in peroxide-free diethyl ether (10 mL per gram of crude). Note: Ensure the ether is freshly distilled or tested for peroxides to prevent premature thioether oxidation.
-
Acidic Partitioning: Transfer to a separatory funnel and extract with 1M HCl (3 × 5 mL/g).
-
Phase Separation: Collect the lower aqueous layer (containing the protonated target). Discard the upper organic layer containing neutral impurities.
-
Basification: Cool the combined aqueous layers in an ice bath (0°C). Slowly add 5M NaOH dropwise under gentle stirring until the solution reaches pH > 8. The solution will turn cloudy as the free aniline oil "oils out" of the aqueous phase.
-
Back-Extraction: Extract the basified aqueous layer with fresh Ethyl Acetate (3 × 5 mL/g).
-
Isolation: Combine the Ethyl Acetate layers, wash with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation System: Spot the initial organic waste layer and the final basified extract on a TLC plate. The target UV-active spot should be entirely absent from the waste layer, confirming complete protonation and recovery.
Protocol B: Deactivated Silica Gel Chromatography
Causality: Standard silica gel is acidic. If the free aniline is loaded directly, it will interact with the silanol groups, causing the compound to streak across the column, destroying resolution. Adding 1% Triethylamine (Et₃N) dynamically neutralizes these acidic sites, allowing the aniline to elute as a sharp, Gaussian peak . Furthermore, to prevent the thioether from oxidizing on the high-surface-area silica, all solvents must be degassed.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare an eluent system of Hexane/Ethyl Acetate (e.g., 85:15 v/v) containing 1% Et₃N. Degas the mixture by sparging with Argon gas for 15 minutes.
-
Column Packing: Slurry-pack silica gel (230-400 mesh) using the deactivated, degassed eluent. Pass at least two column volumes of eluent through the bed to fully deactivate the silica.
-
Loading: Dissolve the extracted oil in a minimum amount of the eluent and load it onto the column head.
-
Elution: Run the column under positive Argon pressure. Collect fractions in tubes pre-flushed with Argon.
-
Pooling: Identify product fractions using TLC (visualized with UV 254 nm and KMnO₄ stain). Pool the pure fractions and concentrate in vacuo.
-
Self-Validation System: Perform 2D-TLC on the pooled fractions. Spot the sample, develop in one direction, rotate 90 degrees, and develop again. A single spot on the diagonal proves that no on-column oxidation or degradation occurred during elution.
Protocol C: High-Vacuum Kugelrohr Distillation
Causality: As a relatively high molecular weight oil, 3-Cyclopropylmethylsulfanyl-phenylamine has a high atmospheric boiling point. Attempting standard distillation will exceed the thermal stability threshold of the cyclopropylmethyl group, leading to ring-opening or carbon-sulfur bond cleavage. Kugelrohr short-path distillation under high vacuum (<0.1 mmHg) drastically lowers the boiling point, allowing for gentle, low-temperature purification of the oil from non-volatile polymeric tars .
Step-by-Step Methodology:
-
Setup: Transfer the chromatographed oil into the boiling flask of a Kugelrohr distillation apparatus.
-
Inert Atmosphere: Apply high vacuum (<0.1 mmHg). Purge the system by backfilling with Argon, then re-apply the vacuum. Repeat this cycle three times to remove all trace oxygen.
-
Distillation: Begin rotating the flask and gently heat the oven. Depending on the exact vacuum achieved, the compound will typically distill between 100°C and 130°C.
-
Collection: Collect the purified target as a colorless to pale-yellow oil in the receiving bulb, which should be cooled in a dry ice/acetone bath to prevent vapor escape.
-
Retrieval: Allow the oven to cool to room temperature before breaking the vacuum with Argon.
-
Self-Validation System: Analyze the distillate via ¹H-NMR. Check the integration of the cyclopropyl protons (multiplets around 0.2–1.0 ppm) against the aromatic protons. A perfect stoichiometric ratio confirms that no thermal cleavage of the cyclopropyl ring occurred during distillation.
Quantitative Data & Method Comparison
The following table summarizes the expected quantitative outcomes and primary utilities of each step in the purification workflow.
| Purification Stage | Target Impurity Removed | Typical Recovery Yield (%) | Purity Reached (%) | Validation Metric |
| Acid-Base Extraction | Neutral starting materials, non-basic organics | 85 - 90 | 80 - 85 | TLC (Aqueous vs Organic phase) |
| Deactivated Silica Chromatography | Polar degradation products, sulfoxides | 75 - 85 | 95 - 98 | HPLC-UV (254 nm) |
| Kugelrohr Distillation | Trace solvents, heavy polymeric tars | 90 - 95 | > 99.5 | ¹H-NMR (Cyclopropyl integration) |
References
-
National Center for Biotechnology Information (NCBI). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Available at:[Link]
-
Chemistry Steps. Organic Acid-Base Extractions: Separating organic compounds by liquid extraction based on their solubility and acid-base properties. Chemistry Steps. Available at: [Link]
-
Organic Syntheses. Synthesis of Tetrasubstituted 1H-Pyrazoles (Detailing Kugelrohr Distillation of sensitive anilines). Organic Syntheses Procedure. Available at:[Link]
Troubleshooting & Optimization
Technical Support Center: Preventing Sulfide Oxidation in 3-Cyclopropylmethylsulfanyl-phenylamine
Welcome to the Technical Support Center for the handling, synthesis, and storage of 3-Cyclopropylmethylsulfanyl-phenylamine (CAS: 1510951-56-0). This guide is designed for researchers and drug development professionals troubleshooting the premature degradation of this bifunctional intermediate. While the primary amine (aniline) presents its own reactivity profile, the thioether (sulfide) group is highly susceptible to unwanted oxidation, leading to problematic sulfoxide and sulfone impurities.
Mechanistic Understanding (The "Why")
Q: Why does the cyclopropylmethylsulfanyl group oxidize so rapidly during standard workflows? A: The oxidation of thioethers is driven by the high nucleophilicity of the sulfur atom. In 3-Cyclopropylmethylsulfanyl-phenylamine, the sulfur's lone pairs readily attack electrophilic oxygen species—most notably hydrogen peroxide (H₂O₂) and organic hydroperoxides found in aged solvents. This bimolecular nucleophilic substitution transfers an oxygen atom to the sulfur, forming a sulfoxide [1]. If excess oxidant is present, a slower secondary oxidation yields the sulfone. The cyclopropylmethyl group offers minimal steric shielding, leaving the sulfur highly exposed to reactive oxygen species (ROS)[3].
Mechanism of thioether oxidation to sulfoxide and sulfone.
Diagnostic FAQs
Q: How can I definitively distinguish between the parent thioether, sulfoxide, and sulfone in my analytical data? A: Rely on a combination of LC-MS and ¹H NMR for definitive assignment:
-
LC-MS: The parent compound shows a standard [M+H]⁺ peak. The sulfoxide will appear at [M+H+16]⁺ , and the sulfone at [M+H+32]⁺ .
-
¹H NMR Causality: The oxidation state of sulfur strongly deshields adjacent protons. In the parent thioether, the cyclopropyl-CH₂-S protons typically resonate around 2.8 ppm. Upon oxidation to the sulfoxide, the sulfur becomes a chiral center; the adjacent methylene protons become diastereotopic and shift downfield to ~3.5–3.8 ppm, appearing as a complex multiplet. In the sulfone, chirality is lost, and the protons appear as a simpler signal shifted even further downfield (~4.0 ppm).
Troubleshooting Guide: Reaction & Processing
Q: My intermediate oxidizes during cross-coupling or amide bond formation. How do I stop this? A: Oxidation during synthesis is rarely due to atmospheric oxygen alone; it is almost always caused by peroxide impurities in solvents or transition-metal-catalyzed autoxidation [2]. Avoid using aged ethereal solvents, ensure strict anaerobic conditions, or utilize sacrificial scavengers.
Decision tree for troubleshooting sulfide oxidation during synthesis.
Quantitative Data Presentation
To highlight the importance of solvent choice and atmospheric control, the following table summarizes the quantitative impact of various conditions on the oxidation rate of alkyl-aryl thioethers over a 24-hour period.
| Solvent / Condition | Dissolved O₂ Level | Peroxide Potential | Observed Oxidation (24h) | Mechanistic Rationale |
| THF (Aged, Air) | High | Very High | > 45% | Ethers auto-oxidize to hydroperoxides, which directly attack the sulfide. |
| THF (Fresh, Ar) | Low | Low | < 5% | Minimizes initial peroxide concentration, but trace O₂ can still initiate autoxidation. |
| Toluene (Degassed) | Very Low | None | < 0.1% | Lacks abstractable alpha-hydrogens; cannot form hydroperoxides. |
| MeCN + 1 eq Methionine | Moderate | Low | < 1% | Methionine acts as a sacrificial nucleophile, scavenging residual oxidants. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps. Do not proceed to the next step unless the validation check passes.
Protocol A: Active Peroxide Removal from Ethereal Solvents
Causality: Ethereal solvents (THF, dioxane) form hydroperoxides over time. Basic alumina physically adsorbs and neutralizes these peroxides, removing the primary electrophile responsible for sulfoxide formation [1].
-
Preparation: Pack a glass column with 50 g of activated basic alumina (Brockmann Grade I) per 500 mL of solvent.
-
Elution: Pass the required volume of THF or dioxane through the column under a positive pressure of Argon.
-
Self-Validation Check: Spot 1 drop of the eluted solvent onto a KI-starch indicator paper.
-
Pass: The paper remains white (peroxides are absent).
-
Fail: The paper turns blue/black. Repeat the column filtration with fresh alumina.
-
Protocol B: Strict Anaerobic Degassing (Freeze-Pump-Thaw)
Causality: Simply bubbling nitrogen through a solvent leaves trace dissolved oxygen, which transition metals (e.g., Pd or Cu catalysts) can activate to oxidize the sulfide. Freeze-pump-thaw physically forces dissolved gases out of the liquid matrix under vacuum.
-
Freeze: Place the reaction flask (sealed with a Schlenk valve) containing the solvent/reagents into a liquid nitrogen bath until completely frozen.
-
Pump: Open the valve to a high vacuum line (< 0.1 mmHg) for 5 minutes to evacuate the headspace.
-
Thaw: Close the vacuum valve and allow the flask to thaw in a room-temperature water bath.
-
Repeat: Repeat steps 1-3 for a total of three cycles.
-
Self-Validation Check: During the final thaw cycle, closely observe the liquid.
-
Pass: No bubbles rise from the liquid as it melts (dissolved gases are eliminated).
-
Fail: Visible bubbling occurs. Perform an additional cycle.
-
Storage Guidelines
Q: How should I store the bulk material to prevent degradation over time? A: Store 3-Cyclopropylmethylsulfanyl-phenylamine in amber glass vials (to prevent UV-initiated radical autoxidation) under an inert atmosphere. Argon is preferred over Nitrogen as it is denser and effectively blankets the solid. Keep the material refrigerated at 2–8 °C. Do not store it in solution, as solvent-mediated oxidation is exponentially faster than solid-state degradation.
References
- Narang, A. S., et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics, 2022.
- ACS GCI Pharmaceutical Roundtable.
- "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
Technical Support Center: Optimizing S-Alkylation in Aniline Derivatives
Topic: Technical Support Guide for Improving Yield of S-Alkylation in Aniline Synthesis Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2]
Welcome to the Advanced Synthesis Support Module. You are likely here because you are synthesizing (alkylthio)anilines (thioether-substituted anilines) and struggling with yield, chemoselectivity (S- vs. N-alkylation), or oxidative byproducts (disulfides).
This guide does not just list recipes; it deconstructs the molecular logic of the reaction to give you control over the outcome.
Part 1: The Core Conflict (Chemoselectivity)
The synthesis of S-alkylated anilines typically starts from aminothiophenols (or their nitro precursors).[2] The fundamental challenge is the competition between the sulfur nucleophile (thiol) and the nitrogen nucleophile (amine).
-
The Goal: Exclusive S-alkylation (
). -
The Problem: N-alkylation (
) or bis-alkylation ( ). -
The Solution: Exploit HSAB (Hard and Soft Acids and Bases) Theory .
Part 2: Strategic Workflows
Choose the workflow that matches your substrate's sensitivity and your available starting materials.
Workflow A: The Direct Route (Chemoselective S-Alkylation)
Best for: Quick synthesis, simple alkyl groups, cost-sensitive processes.[1][2]
The Protocol:
-
Solvent System: Use a polar aprotic solvent (DMF, DMSO) or a protic mixture (EtOH/H2O).[1][2] Water is an excellent medium for this reaction because it solvates the thiolate anion well, enhancing its nucleophilicity, while hydrogen bonding can slightly deactivate the amine [1].[1]
-
Base Selection: Use Cesium Carbonate (
) or Potassium Carbonate ( ) .[2]-
Why? These bases are strong enough to deprotonate the thiol (
) but generally too weak to deprotonate the aniline ( ).[2] This ensures only the sulfur exists as a highly reactive anion.
-
-
Stoichiometry: 1.0 equiv Thiol : 1.0–1.1 equiv Alkyl Halide : 1.2 equiv Base.[2]
Step-by-Step:
-
Dissolve aminothiophenol (1.0 eq) in DMF (0.5 M).
-
Degas the solution with
for 15 mins (Crucial to prevent disulfide formation). -
Add
(1.2 eq) and stir for 10 min at RT (Formation of yellow thiolate). -
Add Alkyl Halide (1.05 eq) dropwise.[2]
-
Quench: Pour into ice water. The S-alkylated aniline usually precipitates as a solid or oil.[2]
Workflow B: The "Nitro" Route (High Fidelity)
Best for: Precious substrates, avoiding N-alkylation entirely.[1]
The Logic:
Instead of fighting the amine, remove it from the equation. Start with nitrothiophenol .[2] The nitro group (
-
Step 1: S-Alkylation of Nitrothiophenol (No N-alkylation possible).[2]
-
Step 2: Reduction of
to (using Fe/HCl, , or ).[1][2]
Why use this? It guarantees 100% S-selectivity.[2]
Workflow C: The Protection Route
Best for: Complex substrates where the amine is highly reactive.
-
Protect: Convert amine to acetamide (
) or benzylidene. -
Alkylate: S-Alkylation proceeds without competition.[2]
-
Deprotect: Hydrolysis returns the aniline.
Part 3: Visualizing the Pathways
The following diagram illustrates the decision logic and chemical pathways.
Caption: Decision tree for synthesizing S-alkylated anilines, highlighting the "Direct" vs. "Nitro" pathways to manage chemoselectivity.
Part 4: Troubleshooting & FAQs
Q1: I am seeing significant N-alkylated byproduct. How do I stop this?
-
Diagnosis: Your amine is acting as a nucleophile.[2][6] This happens if the pH is too high (making the amine more reactive) or if you used excess alkylating agent.
-
Fix 1 (Base): Switch to a weaker base like
or .[2] Avoid NaOH or NaH, which can be too aggressive.[1][2] -
Fix 2 (Solvent): Use a protic co-solvent like Ethanol/Water.[2] Solvation of the amine by water reduces its nucleophilicity via hydrogen bonding, while the soft thiolate remains reactive [1].
-
Fix 3 (Stoichiometry): Use a slight deficiency of the alkyl halide (0.95 eq). It is easier to wash away unreacted thiol than to separate N-alkylated byproducts.[2]
Q2: My yield is low, and I see a spot that doesn't move on TLC (or is very non-polar).
-
Diagnosis: You likely formed the Disulfide (
) .[2] Aminothiophenols oxidize rapidly in air.[2] -
Fix:
-
Degas solvents by bubbling Nitrogen/Argon for 15-20 minutes before adding the thiol.
-
Add a reducing agent like TCEP or phosphine (10 mol%) to the reaction mixture to reduce any disulfide back to thiol in situ.
-
Work up quickly; do not leave the crude reaction mixture stirring in air overnight.
-
Q3: Can I use sodium hydride (NaH) to speed up the reaction?
-
Recommendation: Avoid NaH for aminothiophenols.
-
Reasoning: NaH is a strong, non-selective base.[1][2] It will deprotonate both the thiol and the amine (forming
), leading to rapid N-alkylation and polymerization.[2] Stick to carbonate bases ( ).[1]
Q4: How do I purify the product if I have mixed S- and N-alkylation?
-
Strategy: Exploiting basicity differences.
-
S-alkylated aniline (
): Primary amine.[1][2] -
N-alkylated byproduct (
): Secondary amine (and free thiol).[1][2] -
Purification: The S-alkylated product is often less polar than the starting material but more polar than the disulfide. However, if you have N-alkylated impurities, chemical separation is hard.[1][2]
-
Pro-Tip: If you have unreacted thiol, wash the organic layer with 1M NaOH .[1] The thiol (
) will go into the aqueous layer; the S-alkylated aniline will stay in the organic layer.[2]
-
Part 5: Comparative Data (Base & Solvent Effects)
The following table summarizes conditions for the S-alkylation of 2-aminothiophenol with Methyl Iodide (MeI).
| Base | Solvent | Yield (S-Alkyl) | Selectivity (S:N) | Notes |
| Water | 95% | >99:1 | Recommended. Green, high selectivity [1].[2] | |
| Acetone | 85% | 90:10 | Good, but some N-alkylation observed.[1][2] | |
| DCM | 70% | 80:20 | Moderate.[2] Triethylamine can act as a general base.[2] | |
| THF | 40% | 50:50 | Poor. Significant N-alkylation and polymerization.[2] | |
| EtOH | 88% | 95:5 | Good, but requires careful stoichiometry.[1][2] |
References
-
A Green and Highly Efficient Alkylation of Thiols in Water. Source: Iran.[2] Chem. Soc. (via SID.ir) Context: Demonstrates that using water as a solvent with
or provides excellent yields and chemoselectivity for S-alkylation, even in the presence of other functional groups. URL:[Link][1][2] -
Selective alkylation of aminophenols (Analogous Chemistry). Source: Arkivoc (ResearchGate) Context:[1][2] Discusses the use of protecting groups (benzaldehyde) to achieve selective alkylation on the "soft" heteroatom vs the amine. URL:[Link][1][2]
-
2-Aminothiophenol Properties and Reactivity. Source: Wikipedia / PubChem Context: General properties and reactivity profile of the starting material.[7] URL:[Link][1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
troubleshooting low purity in 3-Cyclopropylmethylsulfanyl-phenylamine synthesis
Welcome to the Technical Support Hub. This guide is designed for researchers encountering low purity or yield issues during the synthesis of 3-Cyclopropylmethylsulfanyl-phenylamine (also known as 3-((cyclopropylmethyl)thio)aniline).
The information below synthesizes mechanistic organic chemistry with practical process troubleshooting to resolve common impurity profiles.
Part 1: Diagnostic Matrix
Identify your issue based on analytical data (LC-MS / NMR):
| Symptom | Probable Cause | Diagnostic Signal |
| Mass +54 Da | N-Alkylation | Product mass + cyclopropylmethyl group. Signal often appears if base is too strong or stoichiometry is off. |
| Mass [2M-2] | Disulfide Formation | Dimer mass ( |
| Alkene Signals | Ring Opening | |
| Low Yield | Incomplete Conversion | Large peak of starting material (3-aminobenzenethiol). |
Part 2: Troubleshooting Guides & FAQs
Issue 1: Regioselectivity (S- vs. N-Alkylation)
Q: I am observing a significant impurity with a mass corresponding to N-alkylation or N,S-dialkylation. How do I favor S-alkylation?
A: 3-Aminobenzenethiol contains two nucleophilic centers: the sulfur (thiol) and the nitrogen (amine).
-
The Mechanism: The thiolate anion (
) is a softer, more powerful nucleophile than the neutral amine ( ). However, if the thiol is not fully deprotonated, or if the alkylating agent is in large excess, the amine will compete. -
Solution:
-
Base Selection: Use a base that is strong enough to deprotonate the thiol (
) but not the amine ( ). Potassium Carbonate ( ) or Cesium Carbonate ( ) in polar aprotic solvents (DMF, Acetone, Acetonitrile) are ideal. Avoid strong bases like NaH unless you are strictly controlling stoichiometry, as they can facilitate N-deprotonation. -
Stoichiometry: Use a slight deficiency of the alkylating agent (0.95 eq) relative to the thiol. This ensures no electrophile remains to react with the amine after the thiol is consumed.
-
Solvent: Use a polar aprotic solvent like DMF or Acetonitrile to enhance the nucleophilicity of the thiolate anion.
-
Issue 2: Disulfide Contamination
Q: My LC-MS shows a persistent dimer peak (Disulfide). I cannot separate it easily.
A: Aromatic thiols are prone to oxidative dimerization to form disulfides (
-
The Mechanism: The thiolate anion is easily oxidized by atmospheric
. -
Solution:
-
Degassing: rigorously degas all solvents (sparge with Argon/Nitrogen for 20 mins) before adding the thiol.
-
In Situ Reduction: Add a small amount of Triphenylphosphine (
) or perform the reaction in the presence of a reducing agent like Sodium Borohydride ( ) if compatible with your solvent system (often used in Ethanol/Water mixtures). -
Alternative Route: If the thiol starting material is already impure (oxidized), treat it with
or to reduce disulfides back to thiols before adding the alkyl halide.
-
Issue 3: Cyclopropyl Ring Instability
Q: My NMR shows olefinic protons, suggesting the cyclopropyl ring has opened.
A: (Bromomethyl)cyclopropane is sensitive to both radical mechanisms and acid-catalyzed rearrangement .
-
The Mechanism:
-
Solution:
-
Radical Scavengers: Perform the reaction in the dark or add a radical inhibitor like BHT (butylated hydroxytoluene) if you suspect radical initiation (e.g., from impurities in the bromide).
-
Temperature: Keep the reaction temperature moderate (
to Room Temp). Avoid refluxing at high temperatures unless necessary. -
Avoid Strong Acids: Ensure the reaction medium remains basic/neutral.
-
Part 3: Optimized Experimental Protocol
Method: Selective S-Alkylation of 3-Aminobenzenethiol
Reagents:
-
3-Aminobenzenethiol (1.0 eq)
-
(Bromomethyl)cyclopropane (0.95 - 1.0 eq)
-
Potassium Carbonate (
) (1.5 eq) -
Solvent: DMF (Dimethylformamide) or Acetone (Degassed)
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried reaction flask with
(1.5 eq). Seal and flush with Argon/Nitrogen. -
Solvation: Add degassed DMF (concentration ~0.2 M).
-
Thiol Addition: Add 3-Aminobenzenethiol (1.0 eq). Stir at
for 15 minutes. The solution may turn yellow/orange as the thiolate forms.-
Checkpoint: If the starting thiol smells like garlic/sulfur but is a solid crust, check for disulfide content. If high, reduce first.
-
-
Alkylation: Add (Bromomethyl)cyclopropane (0.95 eq) dropwise via syringe at
.-
Note: Adding slightly less than 1 equivalent prevents over-alkylation on the nitrogen.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash
with Water (to remove DMF). -
Wash
with Brine.[3] -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The product is an aniline derivative and may streak on silica; adding 1% Triethylamine to the eluent can improve peak shape.
Part 4: Process Visualization
The following diagram illustrates the reaction pathways, highlighting the "Happy Path" to the target molecule and the "Sad Paths" leading to common impurities.
Caption: Reaction network showing the selective S-alkylation pathway versus competitive oxidation, N-alkylation, and ring-opening side reactions.
Part 5: Data & Solvents
Solvent & Base Effects on Selectivity
| Solvent | Base | S-Selectivity | Risk Factor | Recommendation |
| DMF | High | Difficult removal (requires water wash) | Preferred | |
| Acetone | High | Volatile, easy workup | Good alternative | |
| THF | Low | High N-alkylation risk | Avoid | |
| Ethanol | Moderate | Disulfide formation (protic solvent) | Use with |
References
-
Preparation of thioalkyl aniline compounds. Patent EP0046066A1. European Patent Office. Available at: [Link]
-
Ring-opening reactions of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Chemistry Central Journal. Available at: [Link]
Sources
removing unreacted cyclopropylmethyl bromide from reaction mixture
Topic: Best Practices for the Removal of Unreacted Cyclopropylmethyl Bromide (CPMB)
Welcome to the Alkylation Troubleshooting Center. Cyclopropylmethyl bromide (CPMB) is a highly effective, moderately reactive alkylating agent widely used in drug development and organic synthesis to introduce cyclopropylmethyl groups. However, because it is often used in stoichiometric excess to drive reactions to completion, removing the unreacted CPMB during workup is a notoriously common bottleneck.
This guide provides field-validated methodologies, mechanistic explanations, and step-by-step protocols to help you efficiently isolate your target product without degradation.
The Chemical Challenge: Why is CPMB Stubborn?
To troubleshoot removal, we must first understand the physical and chemical nature of the reagent. CPMB is a moderately volatile, dense liquid. Its physicochemical profile dictates why standard purification techniques often fail or result in product loss.
Table 1: Physicochemical Properties of Cyclopropylmethyl Bromide[1][2]
| Property | Value | Troubleshooting Implication |
| Boiling Point | 105–107 °C | Moderately high; resists standard rotary evaporation without a strong vacuum and prolonged heating. |
| Density | 1.392 g/mL at 25 °C | Heavier than water; will form the bottom layer in aqueous extractions unless diluted with lighter organics. |
| Solubility | Immiscible in water | Enables biphasic acid/base extraction strategies. |
| Flash Point | ~41 °C | Flammable liquid; requires strict ignition control during heated concentration. |
Decision Matrix for CPMB Removal
Selecting the right removal strategy depends entirely on the chemical stability and ionization potential of your target product.
Caption: Decision tree for selecting the optimal cyclopropylmethyl bromide removal strategy.
Frequently Asked Questions (FAQs)
Q1: Why can't I just rotavap the excess CPMB off? A1: CPMB has a boiling point of 105–107 °C at atmospheric pressure[1]. While it is technically volatile, removing it completely via standard rotary evaporation often requires elevated water bath temperatures (>60 °C) combined with a high vacuum. For thermally sensitive pharmaceutical intermediates, this prolonged thermal stress can lead to degradation, oxidation, or unintended side reactions.
Q2: How do I chemically quench excess CPMB without ruining my neutral product? A2: The most effective modern approach is using a polymer-supported amine scavenger, such as Polymer-Supported Tris(2-aminoethyl)amine (PS-Trisamine)[2]. Because CPMB is an active electrophile, it reacts readily with primary and secondary amines[3]. By introducing an amine bound to an insoluble polystyrene resin, the excess CPMB covalently bonds to the solid support. Your unreacted target product remains in solution, allowing for simple separation via filtration.
Q3: What if my target product is a basic amine? Can I use liquid-liquid extraction? A3: Yes. If your synthesized product is a basic amine, acid/base extraction is highly effective and scalable. You can acidify the aqueous layer (e.g., using 1M HCl), which protonates your target amine, converting it into a water-soluble salt. CPMB, being highly lipophilic and immiscible in water[1], will remain in the organic phase. After separating the layers, you simply basify the aqueous layer and extract your pure, deprotonated product back into a fresh organic solvent.
Q4: Are there specific safety concerns when handling and quenching CPMB? A4: Absolutely. CPMB is an alkylating agent, meaning it is a highly reactive electrophile that can alkylate biological nucleophiles, presenting significant toxicity and irritation risks[4]. It is also a flammable liquid (Category 3)[5]. Always handle it in a fume hood, wear appropriate PPE, and ensure that all quenched waste (especially resin-bound CPMB) is disposed of according to hazardous waste regulations[6].
Validated Experimental Protocol: Polymer-Supported Scavenging
When acid/base extraction is impossible and distillation is too harsh, chemical quenching via solid-phase scavengers is the gold standard.
Caption: Workflow for chemical quenching of excess electrophiles using polymer-supported amines.
Protocol: Sequestration of CPMB using PS-Trisamine
Mechanism: The primary amines on the PS-Trisamine resin act as powerful nucleophiles, attacking the electrophilic carbon of CPMB via an SN2 mechanism, displacing the bromide ion and tethering the cyclopropylmethyl group permanently to the insoluble polystyrene backbone[2].
Step-by-Step Methodology:
-
Quantification: Calculate the exact molar amount of excess CPMB remaining in your crude reaction mixture.
-
Solvent Selection: Dissolve your crude mixture in a solvent that swells polystyrene resin. Causality note: Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are ideal. The polystyrene backbone must swell to expose the porous, reactive amine sites to the CPMB. Avoid highly polar protic solvents like pure methanol, which shrink the resin.
-
Scavenger Addition: Add 2.0 to 3.0 molar equivalents of PS-Trisamine resin (based on the calculated excess of CPMB). Causality note: Because the reaction is heterogeneous (solid-liquid phase), the kinetics are diffusion-limited. An excess of the solid-phase nucleophile is required to drive the scavenging reaction to completion within a practical timeframe.
-
Agitation: Gently shake or stir the suspension at room temperature (or up to 60 °C if the product is stable) for 2 to 6 hours. Do not use a high-speed magnetic stir bar, as this can mechanically grind the resin beads into a fine powder, clogging filters later.
-
Filtration and Washing: Filter the mixture through a medium-porosity fritted glass funnel. Wash the retained resin bed thoroughly with DCM or THF (3 × 10 mL) to ensure all of your target product is washed into the collection flask.
-
Concentration: Concentrate the combined filtrate in vacuo. The resulting material will be free of CPMB.
Method Comparison Data
To assist in scaling up or optimizing your specific workflow, compare the operational metrics of the three primary removal strategies below.
Table 2: Comparison of CPMB Removal Strategies
| Removal Strategy | Efficiency | Pros | Cons | Best Suited For |
| Polymer-Supported Scavenger | High | Extremely mild; simple filtration workup; avoids aqueous emulsions. | Resin can be cost-prohibitive for large-scale manufacturing. | Thermally sensitive, neutral, or non-ionizable products. |
| Acid/Base Extraction | High | Highly scalable; low material cost. | Can cause emulsions; target product must be ionizable. | Basic amine products. |
| High-Vacuum Distillation | Moderate | No additional reagents required. | Risks thermal degradation; trace CPMB may remain. | Highly stable, non-volatile target molecules. |
References
-
Pi Chemicals System: Cyclopropylmethyl bromide. Specifications & Properties. pipharm.com. 7
-
Cyclopropylmethyl bromide - AK Scientific, Inc.: Physical and Chemical Properties. aksci.com. 8
-
Cyclopropyl Methyl Bromide - 99% Purity, Technical Grade Liquid. tradeindia.com. 1
-
China Cyclopropylmethyl bromide(CAS# 7051-34-5) Manufacturer and Supplier. xinchem.com. 5
-
Cyclopropylmethyl Bromide | INDIA | Manufacturer. lifechempharma.com. 6
-
SAFETY DATA SHEET - Thermo Fisher Scientific. thermofisher.com. 4
-
Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society - ACS Publications.2
-
halogenoalkanes (haloalkanes) and ammonia. chemguide.co.uk. 3
Sources
- 1. Cyclopropyl Methyl Bromide - 99% Purity, Technical Grade Liquid | Cas No. 7051-34-5, Density: 1.392 G/ml, Clear Colorless Appearance, Stable And Flammable, Not Miscible In Water, Ideal For Synthetic Applications at Best Price in Khopoli | Shree Sai Life Sciences [tradeindia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. China Cyclopropylmethyl bromideï¼CAS# 7051-34-5) Manufacturer and Supplier | Xinchem [xinchem.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. Pi Chemicals System [pipharm.com]
- 8. aksci.com [aksci.com]
Technical Support Center: Optimizing Solvent Systems for Thioether Synthesis
Introduction: The Critical Role of Solvation in C–S Coupling
Welcome to the Technical Support Center. As Senior Application Scientists, we often see that solvent selection is treated as a secondary variable in thioether synthesis. However, due to the high nucleophilicity of the sulfur atom and its susceptibility to oxidation (disulfide formation), the solvent system is often the determining factor for reaction kinetics, chemoselectivity, and green compliance.
This guide moves beyond standard textbook advice, offering troubleshooting for specific failure modes in
Module 1: Nucleophilic Substitution ( ) & Green Alternatives
Q: I am seeing low conversion in my alkylation of thiols using alkyl halides. I am currently using THF. What is happening?
A: The issue is likely poor solvation of the thiolate nucleophile or the "tight ion pair" effect.
In
-
The Problem with THF: While THF is a polar aprotic solvent, its dielectric constant (
) is often too low to effectively dissociate the thiolate-cation ion pair. The cation (e.g., , ) remains tightly bound to the anion, reducing its reactivity. -
The Solution: Switch to a Dipolar Aprotic Solvent .[1] These solvents have high dielectric constants and solvate cations well (via their oxygen/nitrogen lone pairs) but do not solvate anions (no hydrogen bond donors). This leaves the thiolate anion "naked" and highly reactive.
-
Classic Recommendation: DMF or NMP.
-
Modern Recommendation: If you are restricted by REACH regulations regarding DMF/NMP toxicity, see the Green Chemistry section below.
Q: We are phasing out DMF and NMP due to toxicity (CMR) concerns. What are the high-performance "Green" replacements for thioether synthesis?
A: Replacing dipolar aprotic solvents is challenging, but recent developments offer viable alternatives that maintain the "naked anion" acceleration effect.
Recommended Green Alternatives:
| Solvent | Type | Dielectric Const.[2][3] ( | Best Use Case | Limitations |
| Cyrene™ (Dihydrolevoglucosenone) | Bio-based Dipolar Aprotic | ~32 | Direct replacement for NMP/DMF in | Unstable with strong bases (e.g., |
| Bio-based Ester/Lactone | ~36 | Excellent for metal-catalyzed couplings and mild alkylations. | Can undergo ring-opening hydrolysis at high pH. | |
| CPME (Cyclopentyl Methyl Ether) | Hydrophobic Ether | ~4.8 | Phase Transfer Catalysis (PTC) and radical thiol-ene reactions. | Low polarity; requires PTC for ionic nucleophiles. |
| DMSO / EtOAc (1:1) | Binary Mixture | Variable | General purpose peptide/thioether synthesis. | DMSO removal can be difficult; EtOAc limits temp (<77°C). |
Technical Note on Cyrene:
Cyrene has a polarity profile very similar to NMP but is derived from cellulose.[4] For thioether synthesis, it works exceptionally well for neutral or weak base conditions (e.g.,
Module 2: Phase Transfer Catalysis (PTC)
Q: My substrates are water-insoluble, but I want to avoid dry organic solvents to reduce cost. How can I optimize this?
A: You should implement a Phase Transfer Catalysis (PTC) system. This is often superior to homogeneous organic solvents for thioether synthesis because it allows you to use inorganic bases (NaOH, KOH) in the aqueous phase while the reaction occurs in the organic phase.
The Mechanism:
-
Aqueous Phase: The thiol (
) is deprotonated by the base ( ) to form the thiolate ( ). -
Interface: The Phase Transfer Catalyst (
, typically a quaternary ammonium salt like TBAB) exchanges its anion. The lipophilic cation pairs with the thiolate . -
Organic Phase: The lipophilic ion pair [
] migrates into the organic solvent (e.g., Toluene or CPME). -
Reaction: The "naked" thiolate attacks the alkyl halide (
). -
Recycle: The catalyst
returns to the interface.
Visualizing the PTC Workflow:
Caption: Mechanism of Phase Transfer Catalysis (PTC) facilitating reaction between aqueous thiolate and organic electrophile.
Module 3: Troubleshooting Side Reactions (Disulfides)
Q: I am observing significant disulfide (R-S-S-R) formation instead of my desired thioether. How do I stop this?
A: Disulfide formation is an oxidative side reaction driven by dissolved oxygen or trace metals. Thiolates (
Troubleshooting Protocol:
-
Solvent Degassing (Critical):
-
Simply purging with nitrogen is often insufficient for sensitive thiols.
-
Method: Sparge the solvent with Argon for 15-30 minutes before adding the thiol. Argon is heavier than air and forms a better protective blanket than Nitrogen.
-
Alternative: Use the "Freeze-Pump-Thaw" method for small scale, high-value reactions.
-
-
Solvent Choice & Additives:
-
Avoid: Halogenated solvents (DCM, Chloroform) can sometimes act as weak oxidants or radical initiators under light exposure.
-
Use: Alcohols (MeOH, EtOH) or degassed water/acetonitrile mixtures.
-
Additive: Add a reducing agent that is compatible with your electrophile.
-
TCEP (Tris(2-carboxyethyl)phosphine): Effective in aqueous/organic mixtures, does not reduce disulfides as fast as it prevents their formation.
-
MeSNa (Sodium 2-mercaptoethanesulfonate): Can be used as a sacrificial reductant in aqueous systems [2].
-
-
-
pH Control:
-
Oxidation rates correlate with the concentration of the thiolate anion. If your reaction permits, keep the pH as low as possible while still allowing the nucleophilic attack.
-
Decision Tree: Selecting the Correct Solvent System
Use this logic flow to select the optimal solvent based on your substrate and constraints.
Caption: Decision tree for selecting solvent systems based on reaction type and green chemistry requirements.
Module 4: Metal-Catalyzed C–S Coupling (Pd/Cu)
Q: I am trying to couple a thiol with an aryl halide using a Pd catalyst, but the catalyst seems to deactivate immediately. Why?
A: Thols are notorious catalyst poisons. They bind strongly to soft metals like Palladium (Pd) and Copper (Cu), displacing the ligands required for the catalytic cycle.
Troubleshooting:
-
Solvent & Base: Use a solvent that can solubilize the thiolate salt, not just the thiol.
-
Recommended:1,4-Dioxane or Toluene with a strong base (NaOtBu).
-
Green Option:2-MeTHF (2-Methyltetrahydrofuran) is a greener alternative to THF/Dioxane derived from corncobs and works well for Pd-catalyzed couplings.
-
-
Order of Addition: Do not mix the thiol and catalyst directly.
-
Protocol: Pre-mix the Aryl Halide and Catalyst in the solvent. Add the Thiol (or Thiolate) slowly, or use a protected thiol (e.g., thioacetate) that releases the active species slowly in situ.
-
-
Water Tolerance: Interestingly, some modern Cu-catalyzed C-S couplings work better in water or water/alcohol mixtures using surfactants, as this forms micelles that protect the catalyst while concentrating the reactants [3].
References
-
Sherwood, J. et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications, 2014. Link
-
Hunter, R. et al. "Disulfide synthesis by S-S coupling."[5] Journal of Organic Chemistry, 2006.[5] Link
-
Azizi, N. et al. "A Green and Highly Efficient Alkylation of Thiols in Water." Journal of the Iranian Chemical Society, 2008. Link
-
Camp, J. E. "Bio-based solvents: A sustainable alternative in organic synthesis."[3] ChemSusChem, 2018. Link
-
Capello, C. et al. "What is a green solvent? A comprehensive framework for the environmental assessment of solvents." Green Chemistry, 2007. Link
Sources
- 1. Green Solvents as an Alternative to DMF in ZIF-90 Synthesis | MDPI [mdpi.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. Disulfide synthesis by S-S coupling [organic-chemistry.org]
Technical Guide: Minimizing Side Reactions in 3-Aminothiophenol Alkylation
The Chemoselectivity Challenge
3-Aminothiophenol (3-ATP) presents a classic "nucleophilic dichotomy." You are managing two competitive nucleophiles on the same aromatic scaffold: the thiol (-SH) and the amine (-NH₂) .
-
The Goal: Selective S-alkylation to form a thioether.
-
The Problem: The amine is a competent nucleophile, leading to N-alkylated byproducts. Furthermore, the thiol is highly susceptible to oxidative dimerization, forming bis(3-aminophenyl) disulfide.
This guide provides a self-validating workflow to lock in S-selectivity by exploiting the pKa differential and Pearson’s HSAB (Hard and Soft Acids and Bases) theory .
Core Protocol: The "Soft-Base" Selectivity System
Do not rely on strong bases like NaH or reaction heating, as these collapse selectivity. Use this thermodynamic control method.
The Mechanism
-
Thiol pKa (~6.8): Easily deprotonated to the thiolate (
) by weak bases. -
Anilinium pKa (~4.7): The amine exists as neutral
under basic conditions but is a "harder," less reactive nucleophile than the "soft" thiolate anion.
Validated Workflow
Reagents:
-
Substrate: 3-Aminothiophenol (1.0 equiv)
-
Alkylating Agent: Alkyl Bromide/Iodide (0.95 - 1.0 equiv) [Note: Slight deficit prevents over-alkylation]
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) (1.1 equiv) -
Additive: TCEP-HCl (0.05 equiv) [Critical for in-situ disulfide reduction]
-
Solvent: DMF or Acetonitrile (degassed)
Step-by-Step Methodology:
-
Deoxygenation: Sparge the solvent (DMF/MeCN) with Argon for 15 minutes. Reason: 3-ATP oxidizes to disulfide within minutes in aerated solvents.
-
Thiolate Formation: Dissolve 3-ATP and TCEP in the solvent. Add the base (
) and stir for 10 minutes at 0°C.-
Checkpoint: The solution may turn slight yellow (thiolate formation) but should not be cloudy (disulfide precipitate).
-
-
Controlled Addition: Add the alkylating agent dropwise over 20 minutes at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LC-MS.
-
Stop Condition: Quench immediately upon consumption of the alkyl halide to prevent
-alkylation of the product.
-
Reaction Pathway Visualization
The following diagram maps the kinetic competition you are managing. Use this to diagnose where your reaction went wrong.[1]
Figure 1: Kinetic pathway of 3-aminothiophenol alkylation.[2][3] Green paths indicate the desired workflow; red paths indicate failure modes.
Troubleshooting Center (FAQs)
Issue 1: "I see a yellow precipitate forming immediately."
Diagnosis: Disulfide Dimerization. The thiol has oxidized to bis(3-aminophenyl) disulfide before alkylation could occur. This is often insoluble in non-polar solvents. Corrective Action:
-
Inert Atmosphere: You must work under Nitrogen or Argon.
-
Reducing Agents: Add 5-10 mol% TCEP (Tris(2-carboxyethyl)phosphine) or DTT to the reaction mixture. TCEP is preferred as it is effective over a wider pH range and does not compete for alkylation as aggressively as DTT.
-
Degassing: Sparge all solvents before use.
Issue 2: "LC-MS shows a mass +14 (or +alkyl) higher than expected."
Diagnosis: N-Alkylation (Regioselectivity Failure). You have alkylated the amine.[3][4][5][6] This happens if the reaction is too hot, the base is too strong, or the alkyl halide is in excess. Corrective Action:
-
Switch Solvent: Use a polar aprotic solvent like DMF or DMSO . These solvents solvate the cation (
), leaving the "naked" thiolate anion ( ) highly reactive, increasing the rate of -alkylation relative to -alkylation. -
Lower Temperature: Run the addition at 0°C.
-alkylation has a lower activation energy than -alkylation. -
Check Stoichiometry: Never use >1.0 equivalent of alkyl halide.
Issue 3: "My yield is low, but starting material is consumed."
Diagnosis: Polymerization or Oxidative Oligomerization. If the alkylating agent is bifunctional (e.g., epichlorohydrin), you may be forming polymers. If not, you likely formed the disulfide, which might not ionize well in standard LC-MS methods. Corrective Action:
-
Treat a crude aliquot with
or DTT. If the starting material peak reappears on LC-MS, your product was trapped as the disulfide.
Decision Tree: Optimization Logic
Use this flow to determine the next step in your optimization process.
Figure 2: Troubleshooting logic for common alkylation failure modes.
Reference Data: Solvent & Base Compatibility
| Variable | Recommendation | Mechanistic Rationale |
| Base | Weak enough to spare the amine; strong enough to fully deprotonate thiol ( | |
| Solvent | DMF, DMAc, MeCN | Promotes |
| Temp | 0°C | Kinetic control favors the softer nucleophile (Sulfur). Heat activates the harder nucleophile (Nitrogen). |
| Additive | TCEP (5 mol%) | Selectively reduces disulfides without interfering with alkyl halides (unlike DTT which can be alkylated). |
References
-
ChemicalBook. (n.d.). 3-Aminothiophenol Properties and pKa Data. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 31577, 3-Aminothiophenol. Retrieved from
-
Abe, Y., et al. (1994).[7] Reduction of disulfide bonds in proteins by 2-aminothiophenol under weakly acidic conditions. Journal of Biochemistry. Retrieved from
-
Bar-Haim, G., & Kol, M. (2004).[8] Selective Mono-N-alkylation of 3-Amino Alcohols. Organic Letters. Retrieved from
-
BenchChem. (2025).[1] Troubleshooting incomplete alkylation and side reactions. Retrieved from [1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Reduction of disulfide bonds in proteins by 2-aminothiophenol under weakly acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
Technical Support Center: Crystallization of Oily Aniline Derivatives
Welcome to the Technical Support Center for the crystallization of oily aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of compounds failing to crystallize, instead forming persistent oils. Aniline and its derivatives are foundational in medicinal chemistry and materials science, but their inherent properties—such as low melting points, conformational flexibility, and specific intermolecular interactions—can often lead to the formation of oils, complicating purification and structural analysis.
This document moves beyond simple protocols to provide a deeper understanding of the principles governing crystallization, empowering you to troubleshoot effectively and develop robust crystallization strategies. We will explore the causality behind experimental choices, from solvent selection to advanced techniques like co-crystallization and seeding.
Frequently Asked Questions (FAQs)
Q1: Why is my aniline derivative an oil instead of a solid?
A1: The physical state of a compound at a given temperature is dictated by the strength of its intermolecular forces and the efficiency of its packing in a crystal lattice. Aniline derivatives may exist as oils for several reasons:
-
Low Melting Point: The compound's melting point may be at or below room temperature. This can be an intrinsic property or due to significant impurities depressing the melting point.[1]
-
Impurities: Residual solvents, unreacted starting materials, or side products can disrupt the formation of an ordered crystal lattice, leading to an amorphous, oily state.[2]
-
Conformational Flexibility: Molecules with flexible side chains or rotatable bonds can adopt multiple conformations, making it energetically difficult for them to organize into a single, repeating lattice structure.[3]
-
Strong Solute-Solvent Interactions: If the aniline derivative has a very high affinity for the solvent, it may be energetically unfavorable for it to precipitate, even at high concentrations, leading to the formation of a supersaturated oil.[4]
Q2: What is "oiling out" and why does it happen during crystallization?
A2: "Oiling out" is a liquid-liquid phase separation that occurs when a dissolved compound separates from the solution as a liquid rather than a crystalline solid.[1][3] This typically happens when a supersaturated solution is cooled to a temperature that is still above the melting point of the solute.[1] The resulting oil is essentially a highly concentrated, impure liquid phase of your compound, which can trap impurities and rarely forms pure crystals upon further cooling.[5]
Q3: My compound is an oil. What is the very first thing I should try?
A3: First, ensure the compound is as pure as possible (a purity of >90% is recommended) using other methods like column chromatography.[4] Then, the simplest next step is to attempt crystallization from a different solvent or a mixed-solvent system.[6] An oily compound in one solvent may crystallize readily in another. Try dissolving a small amount of the oil in a "good" solvent (like ethyl acetate or acetone) and then slowly adding a "poor," miscible solvent (like hexane or water) until turbidity persists. Warming to get a clear solution and then allowing it to cool slowly can often yield crystals.[7]
Q4: Can I crystallize a basic aniline derivative by making it a salt?
A4: Absolutely. This is an excellent and highly recommended strategy for oily amines.[6] Converting the basic aniline to a salt (e.g., a hydrochloride or oxalate salt) introduces strong ionic interactions.[8] These powerful, non-directional forces significantly increase the lattice energy, which generally leads to higher melting points and a much greater tendency to form a well-ordered crystalline solid. The salt can be crystallized and purified, and the free aniline base can be regenerated later if needed by treatment with a base.[8][9]
Troubleshooting Guide: From Persistent Oils to Pure Crystals
This section addresses specific experimental failures and provides structured solutions.
Problem 1: The Compound "Oils Out" Upon Cooling
This is the most common failure mode. The solute has separated from the solution, but as a liquid layer instead of a solid.
Root Causes & Mechanistic Explanation:
-
High Supersaturation at Elevated Temperatures: The solution becomes supersaturated while its temperature is still above the compound's melting point (or the melting point of the impure mixture).
-
Inappropriate Solvent Choice: The boiling point of the chosen solvent may be significantly higher than the melting point of your compound.[10]
-
Rapid Cooling: Fast cooling rates do not give molecules sufficient time to orient themselves correctly into a crystal lattice, favoring the formation of a disordered, liquid phase.[11]
Solutions & Experimental Protocols:
-
Re-evaluate Your Solvent System:
-
Switch to a Lower-Boiling Solvent: If your compound melts at 80 °C, using a solvent that boils at 120 °C (like toluene) increases the risk of oiling out. Try a solvent with a lower boiling point, such as ethyl acetate (b.p. 77 °C) or acetone (b.p. 56 °C).[7]
-
Increase Solvent Volume: The solution may be too concentrated. Return the mixture to the heat, add more solvent until the oil redissolves completely, and then attempt to cool it again, much more slowly.[1]
-
Optimize Mixed-Solvent Systems: If using a good/poor solvent pair, you may have added the poor solvent too quickly or too much. Re-heat the solution and add a small amount of the "good" solvent to restore clarity before cooling.[7]
-
-
Drastically Reduce the Cooling Rate:
-
Insulate the Flask: After heating, place the flask in an insulated container (e.g., a beaker packed with glass wool or a Dewar flask) to ensure cooling occurs over several hours or even days.[11]
-
Stepwise Cooling: Allow the solution to cool to room temperature first. If no crystals form, only then move it to a refrigerator (4 °C), and subsequently to a freezer (-20 °C).[6]
-
-
Induce Nucleation with Seeding:
-
Rationale: Seeding bypasses the difficult kinetic barrier of spontaneous nucleation by providing a pre-existing template for crystal growth.[12][13]
-
Protocol: Once the heated solution has cooled slightly (but before oiling out occurs), add one or two tiny crystals of the pure compound (a "seed crystal").[7] If successful, you will observe crystal growth originating from the seeds. If you don't have a seed crystal, scratching the inside of the flask with a glass rod can sometimes create microscopic imperfections on the glass that serve as nucleation sites.[7][11]
-
Problem 2: The Compound is an Intractable Oil at Room Temperature
In this scenario, the compound itself is a liquid under ambient conditions, making traditional recrystallization impossible.
Root Causes & Mechanistic Explanation:
-
Very Low Melting Point: The compound's intrinsic molecular structure does not allow for strong enough intermolecular interactions to form a solid at room temperature.
-
Persistent Impurities: The substance may be a mixture that is difficult to separate by crystallization alone.
Solutions & Advanced Protocols:
-
Vapor Diffusion: The Gold Standard for Small Quantities:
-
Rationale: This technique achieves supersaturation very slowly and gently, making it ideal for difficult-to-crystallize compounds. It works by slowly changing the composition of the solvent your compound is in.[4]
-
Protocol (Liquid-Vapor Diffusion):
-
Dissolve your oily compound (a few milligrams) in a minimal amount of a "good," less volatile solvent (e.g., toluene, methanol) in a small, open vial.[4][14]
-
Place this inner vial inside a larger, sealable jar or beaker.
-
Add a layer of a "poor," more volatile solvent (e.g., pentane, hexane, diethyl ether) to the bottom of the larger jar. The poor solvent should be one in which your compound is insoluble.[4]
-
Seal the jar tightly. The more volatile "poor" solvent will slowly diffuse in the vapor phase into the "good" solvent in the inner vial.
-
This gradual increase in the poor solvent's concentration will slowly decrease your compound's solubility, hopefully leading to the growth of high-quality single crystals over days or weeks.
-
-
-
Co-crystallization: Forming a New Crystalline Entity:
-
Rationale: If your compound won't crystallize, crystallize it with something else. A co-crystal is a multi-component crystal held together by non-covalent interactions, often hydrogen bonds.[15][16] This creates a new solid with unique physical properties, including a higher melting point.
-
Protocol:
-
Identify a suitable "coformer." For aniline derivatives, good candidates are molecules with hydrogen bond acceptor sites. Triphenylphosphine oxide (TPPO) is a classic example.[4]
-
Dissolve your oily aniline derivative and the coformer (typically in a 1:1 molar ratio) in a suitable solvent.
-
Attempt crystallization using standard methods like slow evaporation or cooling. The resulting crystals will contain both molecules in a defined stoichiometric ratio within the lattice.
-
-
-
Salt Formation: Leveraging Ionic Interactions:
-
Rationale: As mentioned in the FAQs, this is a powerful method for basic anilines.
-
Protocol:
-
Dissolve the oily aniline derivative in a solvent like diethyl ether or ethanol.
-
Slowly add a solution of a suitable acid, such as hydrochloric acid (often as a solution in ether or dioxane) or oxalic acid, dropwise while stirring.[8]
-
The corresponding ammonium salt will often precipitate immediately as a crystalline solid.
-
This solid can then be collected by filtration and recrystallized for purification.
-
-
Diagrams: Workflows and Decision-Making
A logical approach is crucial for efficiently tackling a crystallization problem. The following diagrams illustrate a decision-making process and a key experimental setup.
Caption: Decision tree for troubleshooting the crystallization of oily aniline derivatives.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. unifr.ch [unifr.ch]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. academic.oup.com [academic.oup.com]
- 13. catsci.com [catsci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
High-Field vs. Benchtop NMR: A Comparative Guide for the Structural Elucidation of 3-Cyclopropylmethylsulfanyl-phenylamine
As a Senior Application Scientist in drug development, I frequently navigate the trade-offs between analytical throughput and spectral resolution. With the advent of cryogen-free, permanent-magnet NMR systems, laboratories can now perform routine analyses directly on the bench. However, understanding the physical limitations of these instruments is critical.
This guide objectively compares the performance of a next-generation benchtop NMR (60 MHz) against a traditional superconducting high-field NMR (400 MHz). To stress-test both systems, we utilize 3-Cyclopropylmethylsulfanyl-phenylamine (CAS: 1510951-56-0)[1], a pharmaceutical building block featuring a highly coupled cyclopropyl ring and a 1,3-disubstituted aromatic system.
Mechanistic Insights: The Physics of Signal Dispersion
A common pitfall in NMR spectroscopy is conflating resolution with signal dispersion[2].
-
Resolution is dictated by magnetic field homogeneity and spin-spin relaxation (
), which determines the narrowness of a single peak. -
Signal Dispersion dictates how spread out the signals are across the chemical shift axis[2].
Because scalar coupling constants (
In 3-Cyclopropylmethylsulfanyl-phenylamine, the aromatic protons H-4 and H-6 are separated by only ~0.14 ppm. At 400 MHz, this is a comfortable 56 Hz separation, allowing clear observation of the ~8 Hz ortho-couplings. At 60 MHz, this separation shrinks to just 8.4 Hz—nearly identical to the coupling constant itself—forcing the signals to collapse into an unresolved second-order multiplet[3].
Experimental Protocols: A Self-Validating Workflow
To ensure a direct, objective comparison, the following protocol utilizes a self-validating methodology where the exact same sample tube is analyzed across both instruments, eliminating concentration and solvent variables[4].
Step-by-Step Methodology:
-
Sample Preparation: Weigh exactly 25.0 mg of 3-Cyclopropylmethylsulfanyl-phenylamine[1].
-
Solvent Addition: Dissolve the compound in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Homogenization: Vortex the mixture for 30 seconds to ensure complete dissolution.
-
Causality Check: Benchtop instruments operate at lower magnetic fields (e.g., 1.4 Tesla for 60 MHz), resulting in inherently lower sensitivity due to a reduced Boltzmann population difference[5]. A concentration of 50 mg/mL guarantees a robust signal-to-noise ratio (SNR) on the benchtop system without requiring excessive scan times[5].
-
-
Benchtop Acquisition (60 MHz): Transfer the sample to a standard 5 mm Type-1 glass NMR tube. Insert into the 60 MHz benchtop spectrometer. Run a 1D ¹H protocol: 16 scans, 10-second relaxation delay (
), 90° flip angle. -
High-Field Acquisition (400 MHz): Transfer the same NMR tube to a 400 MHz superconducting spectrometer. Run an identical 1D ¹H protocol: 16 scans, 10-second relaxation delay, 90° flip angle[4].
-
Processing: Apply exponential line broadening (LB = 0.3 Hz), Fourier transform, phase correct, and reference the TMS peak to 0.00 ppm.
Comparative Data Analysis
The table below summarizes the quantitative spectral data, highlighting how the reduction in signal dispersion at 60 MHz impacts structural elucidation.
| Proton Environment | Expected Shift (ppm) | High-Field (400 MHz) Observation | Benchtop (60 MHz) Observation | Performance Verdict |
| Cyclopropyl CH₂ (4H) | 0.25 – 0.60 | Distinct, complex multiplets. First-order approximation possible. | Broad, featureless hump. Severe second-order overlap. | 400 MHz Required for definitive stereochemical or ring analysis. |
| Cyclopropyl CH (1H) | 1.00 – 1.10 | Resolved multiplet. | Partially obscured / broadened. | 400 MHz Required . |
| S-CH₂ (2H) | 2.80 | Sharp doublet ( | Doublet, but spans a wider ppm range. | Equivalent . Both confirm the thioether linker. |
| Aniline NH₂ (2H) | 3.65 | Broad singlet (exchangeable). | Broad singlet. | Equivalent . |
| Aromatic H-4, H-6 (2H) | 6.48 – 6.62 | Baseline-resolved doublet of doublets of doublets (ddd). | Collapsed into a single, unresolved multiplet. | 400 MHz Required for substitution pattern verification. |
| Aromatic H-5 (1H) | 7.05 | Clear triplet ( | Pseudo-triplet with visible roof effects. | 60 MHz Sufficient for basic identity confirmation. |
Workflow Visualization & Decision Matrix
When integrating NMR into a drug development pipeline, the choice of instrument should be dictated by the specific analytical objective rather than defaulting to the highest available field[5].
Decision matrix for selecting 60 MHz vs. 400 MHz NMR for structural analysis.
Conclusion
For complex molecules like 3-Cyclopropylmethylsulfanyl-phenylamine, High-Field (400 MHz) NMR remains the gold standard for de novo structural elucidation. The 400 Hz/ppm dispersion is mandatory to resolve the intricate
However, Benchtop (60 MHz) NMR is highly capable as a fit-for-purpose tool. While it cannot resolve the fine splitting patterns of the aromatic ring due to reduced signal dispersion[2], the distinct chemical shifts of the S-CH₂ doublet and the broad cyclopropyl envelope are perfectly sufficient for routine batch release, reaction monitoring, or confirming the identity of a known intermediate[5].
References
- Changzhou Yourui Pharmaceutical Technology Co., Ltd. ChemicalBook.
- High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments.
- Benchtop Low-Frequency 60 MHz NMR Analysis of Urine: A Comparative Metabolomics Investig
- What you should know about signal dispersion in benchtop NMR. Nanalysis.
- Low‐field benchtop NMR spectroscopy: status and prospects in n
Sources
- 1. Changzhou Yourui Pharmaceutical Technology Co., Ltd 제품 목록-사서함-페이지 78-Chemicalbook [chemicalbook.com]
- 2. What you should know about signal dispersion in benchtop NMR - Benchtop NMR Blog — Nanalysis [nanalysis.com]
- 3. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 4. Benchtop Low-Frequency 60 MHz NMR Analysis of Urine: A Comparative Metabolomics Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Characteristic Cyclopropyl Proton Shifts in NMR: A Comparative Guide
Part 1: Executive Summary & Core Directive
In the landscape of structural elucidation and drug design, the cyclopropyl moiety operates as a high-fidelity structural probe.[1] Unlike standard aliphatic chains that often result in overlapping "methylene envelopes" (1.2–1.5 ppm), cyclopropyl protons possess a unique magnetic signature—typically resonating upfield (0.0–0.7 ppm)—that offers superior diagnostic resolution .
This guide objectively compares the NMR "performance" (spectral distinctiveness and information density) of cyclopropyl protons against their closest structural alternatives: acyclic alkyls and higher cycloalkanes (cyclobutane/cyclopentane). We analyze the quantum mechanical drivers of this shift and provide a self-validating workflow for unambiguous stereochemical assignment.
Part 2: Mechanistic Foundation (The "Why")
To interpret the data correctly, one must understand the causality. The dramatic upfield shift of cyclopropyl protons is not merely an inductive effect; it is a product of magnetic anisotropy and hybridization anomalies .
-
Ring Current Anisotropy: Similar to benzene, the cyclopropane ring sustains a diamagnetic ring current.[2] However, the geometry places the equatorial protons directly in the shielding cone (above/below the C-C bond axis), opposing the external field (
). -
Hybridization (
): The carbon atoms in cyclopropane are not standard . The C-C bonds have high -character (bent bonds/Walsh orbitals), leaving the C-H bonds with significant -character ( ). This increased -character normally deshields, but the anisotropy effect dominates, resulting in a net upfield shift.
Visualization: The Shielding Logic
The following diagram illustrates the causal pathway from molecular geometry to the observed spectral signal.
Figure 1: Mechanistic pathway of cyclopropyl magnetic anisotropy vs. standard cycloalkanes.
Part 3: Comparative Analysis
The value of the cyclopropyl signal lies in its isolation from the "aliphatic clutter." The table below compares the NMR characteristics of the cyclopropyl group against its primary structural competitors.
Table 1: Diagnostic Resolution Comparison (
H NMR in
)
| Feature | Cyclopropyl ( | Cyclobutyl ( | Acyclic Methylene ( | Implication for Researcher |
| Chemical Shift ( | 0.0 – 0.7 ppm (High Shielding) | 1.8 – 2.4 ppm (Deshielded) | 1.2 – 1.4 ppm (Standard) | Cyclopropyl signals are rarely obscured by solvent or other alkyl peaks. |
| Coupling ( | 8 – 12 Hz | 6 – 10 Hz | N/A (Free rotation) | Critical: |
| Coupling ( | 4 – 6 Hz | 4 – 8 Hz | N/A | Allows immediate relative stereochemistry assignment without NOE in simple systems. |
| -4.5 Hz | -11 to -14 Hz | -12 to -15 Hz | Distinctively small magnitude due to bond angle strain ( | |
| Diagnostic Utility | High (Unique Region) | Low (Overlaps with allylic/ | Low (The "Methylene Envelope") | Ideal tag for monitoring metabolic stability or binding. |
Expert Insight: The shift of cyclobutane (~2.0 ppm) is significantly downfield compared to cyclopropane. This is often attributed to "
-antiaromaticity" in the planar transition states or magnetic deshielding from the C-C framework, providing a stark contrast to the shielding observed in the 3-membered ring.
Part 4: Experimental Protocols & Stereochemical Assignment
Assigning cis vs. trans stereochemistry in substituted cyclopropanes is a frequent challenge. Unlike cyclohexane systems where
Protocol 1: The "J-Coupling Inversion" Method
Goal: Determine relative stereochemistry of disubstituted cyclopropanes.
-
Sample Prep: Dissolve ~5 mg sample in
. Avoid benzene- initially, as its strong anisotropy can distort shift comparisons (though it is useful for ASIS experiments later). -
Acquisition: Acquire a standard 1D
H NMR. Ensure high digital resolution (at least 32k points) to resolve small coupling differences. -
Analysis:
-
Identify the vicinal coupling constants (
).[3] -
Rule of Thumb: In cyclopropanes,
. - : Typically 8.0 – 11.0 Hz .
- : Typically 4.0 – 6.5 Hz .
-
-
Validation: If
Hz, proceed to Protocol 2 (NOE).
Protocol 2: The "NOE Confirmation" Workflow
Goal: Definitive assignment when couplings are ambiguous.
-
Experiment: Run a 1D DPFGSE-NOE or 2D NOESY.
-
Target: Irradiate the methine proton of the substituent.
-
Observation:
-
Cis-isomer: Strong enhancement of the cis ring protons.
-
Trans-isomer: Negligible enhancement; potential enhancement of trans protons (weaker).
-
Visualization: Stereochemistry Decision Tree
The following workflow ensures reproducible assignments.
Figure 2: Decision tree for assigning relative stereochemistry in cyclopropanes.
Part 5: References
-
Rzepa, H. S. (2018). Organocatalytic cyclopropanation of an enal: (computational) product stereochemical assignments. Retrieved from [Link]
-
Carion, R., et al. (2010).[4][5] Ring Current Model and Anisotropic Magnetic Response of Cyclopropane. Journal of Chemical Theory and Computation. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Proton Nuclear Magnetic Resonance Spectroscopy: Chemical Shifts. Retrieved from [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-[(cyclopropylmethyl)sulfanyl]aniline
This guide provides an in-depth technical comparison of mass spectrometry fragmentation pathways for 3-[(cyclopropylmethyl)sulfanyl]aniline , contrasting ionization techniques (EI vs. ESI) and differentiating it from structural isomers.
Product Focus: 3-[(cyclopropylmethyl)sulfanyl]aniline (CAS: N/A for specific isomer, generic thioaniline class) Application: Structural Elucidation, Impurity Profiling, and Metabolite Identification in Drug Development.
Executive Summary
In medicinal chemistry, 3-[(cyclopropylmethyl)sulfanyl]aniline represents a critical "linker" scaffold, combining an aniline moiety (common in kinase inhibitors) with a thioether-linked cyclopropyl motif. Its analysis is frequently complicated by isobaric interference from acyclic alkene isomers (e.g., butenyl analogs).
This guide compares the fragmentation performance of this compound under Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) . It establishes a self-validating protocol to distinguish the cyclopropyl ring's unique "clock" fragmentation from linear alkyl chains.
Quick Comparison: Ionization Mode Utility
| Feature | Electron Ionization (EI) | ESI-CID (MS/MS) |
| Primary Utility | Fingerprinting & Library Matching | Quantitative Bioanalysis & Metabolite ID |
| Molecular Ion | Strong ( | Dominant ( |
| Key Diagnostic | m/z 55 (Cyclopropylmethyl cation) | m/z 124 (Neutral loss of C |
| Specificity | High (Structural isomers resolve) | Moderate (Requires MS |
Structural Analysis & Theoretical Fragmentation
To interpret the spectra accurately, one must understand the bond dissociation energies (BDE) governing the fragmentation. The molecule contains three distinct zones of lability:
-
The C(alkyl)–S Bond: The weakest link (~70 kcal/mol), prone to heterolytic cleavage.
-
The Cyclopropyl Ring: Highly strained (~27 kcal/mol strain energy), serving as a "spring-loaded" leaving group.
-
The Aniline Nitrogen: The site of protonation in ESI.
Predicted Fragmentation Pathways (Graphviz)
The following diagram illustrates the divergent pathways between Hard (EI) and Soft (ESI) ionization.
Figure 1: Divergent fragmentation pathways. EI favors the formation of the stable cyclopropylmethyl cation (m/z 55), while ESI favors charge retention on the aniline nitrogen, leading to neutral loss of the alkyl chain (m/z 124).
Comparative Analysis: EI vs. ESI-CID
Scenario A: Electron Ionization (70 eV)
Best for: Purity analysis and synthetic verification.
In EI, the radical cation (
-
Mechanism: The C–S bond cleaves, and the positive charge stabilizes on the alkyl group due to the resonance capability of the cyclopropyl ring (rearranging to homoallyl cation).
-
Diagnostic Ions:
-
m/z 179: Molecular ion (distinct).
-
m/z 55: Base peak (typically 100% relative abundance).[1]
-
m/z 124: 3-aminothiophenol radical cation.
-
Scenario B: ESI-CID (Positive Mode)
Best for: Biological matrices and LC-MS/MS quantification.
In ESI, the molecule is protonated at the amine (
-
Mechanism: Inductive cleavage of the C–S bond leads to the expulsion of the neutral cyclopropylmethyl moiety.
-
Diagnostic Ions:
-
m/z 180: Precursor.
-
m/z 124: Dominant product ion (Loss of 56 Da, C
H ). -
m/z 108: Secondary loss of NH
or S (less common, usually m/z 93 is seen).
-
Data Summary Table
| Ion (m/z) | Identity | Origin (EI) | Origin (ESI) | Interpretation |
| 180 | N/A | Precursor | Protonated molecule. | |
| 179 | Parent | N/A | Radical cation. | |
| 124 | Minor | Major | Characteristic "Core" fragment (3-aminothiophenol). | |
| 55 | Base Peak | Absent/Low | Cyclopropylmethyl cation (Diagnostic for ring). | |
| 41 | Major | Trace | Cyclopropyl ring fragment. |
Experimental Protocol: Self-Validating Identification
To confirm the identity of 3-[(cyclopropylmethyl)sulfanyl]aniline and rule out isobaric isomers (e.g., 3-(2-butenyl)sulfanyl analogs), follow this specific LC-MS/MS workflow.
Step 1: Chromatographic Separation[2]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Logic: The cyclopropyl group is more rigid and slightly more polar than equivalent acyclic chains, often eluting slightly earlier than n-butyl analogs but later than allyl analogs.
Step 2: MS/MS Acquisition Parameters
-
Source: ESI Positive.[2]
-
Collision Energy (CE): Ramp 20–40 eV.
-
Target: Isolate m/z 180.1.
Step 3: The "Delta-Mass" Validation Rule
Use the following logic gate to validate the structure:
-
Check Neutral Loss:
-
If MS/MS shows dominant loss of 56 Da (C
H ), the alkyl chain is present.
-
-
Check Low-Mass Region (High CE):
-
Look for m/z 41 and m/z 55 .
-
Validation: In cyclopropyl systems, m/z 41 is often enhanced relative to m/z 43 (propyl) due to ring strain release.
-
-
Isotope Check:
-
Verify the Sulfur
S isotope peak at m/z 182 (~4.5% abundance relative to m/z 180).
-
Workflow Diagram (Graphviz)
Figure 2: Logical decision tree for confirming the specific cyclopropyl-thioether motif using tandem mass spectrometry.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Aniline (Electron Ionization). National Institute of Standards and Technology.[3] Link
-
Doc Brown's Chemistry. (2025). Mass spectrum of cyclopropane - fragmentation pattern analysis.Link
-
Holčapek, M., et al. (2010). Fragmentation of sulfides and thioesters in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link
- Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd Ed.). Springer.
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[4][2][3][5][6][7][8][9][10] University Science Books. (Standard reference for Cyclopropylmethyl cation stability).
Sources
- 1. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. scilit.com [scilit.com]
- 3. Aniline [webbook.nist.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
High-Resolution IR Spectral Analysis of 3-Cyclopropylmethylsulfanyl-phenylamine: A Comparative Guide
As a Senior Application Scientist, evaluating the structural nuances of functionalized anilines is critical for predicting their physicochemical behavior in drug development. 3-Cyclopropylmethylsulfanyl-phenylamine (also known as 3-(cyclopropylmethylthio)aniline) is a highly specialized intermediate. The incorporation of a cyclopropylmethylthio group at the meta-position of the aniline ring is a strategic choice in medicinal chemistry, designed to modulate lipophilicity, enhance metabolic stability, and restrict conformational flexibility without introducing excessive steric bulk.
This guide provides an in-depth, objective comparison of the infrared (IR) spectral performance of 3-Cyclopropylmethylsulfanyl-phenylamine against its structural analogs. By deconstructing the causality behind specific vibrational shifts, we establish a robust framework for spectral identification and structural validation.
Structural Deconstruction & Key Spectral Signatures
To understand the IR spectrum of 3-Cyclopropylmethylsulfanyl-phenylamine, we must isolate its three primary functional domains: the primary aromatic amine, the meta-substituted aromatic ring, and the cyclopropyl thioether moiety.
The table below summarizes the expected quantitative IR data for the target molecule, grounded in established spectroscopic principles.
| Functional Domain | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics |
| Primary Amine (-NH₂) | N-H Asymmetric Stretch | ~3440 - 3450 | Medium, sharp. Higher frequency than aliphatic amines [2]. |
| N-H Symmetric Stretch | ~3360 - 3370 | Medium, sharp [2]. | |
| N-H Bending (Scissoring) | ~1610 - 1620 | Strong, often overlaps with aromatic C=C stretch. | |
| Cyclopropyl Group | C-H Stretch (High s-character) | ~3040 - 3080 | Weak-Medium. Shifts above 3000 cm⁻¹ due to ring strain [1]. |
| Ring Deformation / Breathing | ~1000 - 1020 | Medium, sharp. Diagnostic for the 3-membered ring. | |
| Thioether (-S-CH₂-) | C-S Stretch | 660 - 715 | Weak. Often buried in the fingerprint region [3]. |
| Aromatic Ring | C=C Stretch | ~1590, ~1490 | Medium-Strong. Conjugation effects lower the frequency. |
| C-H Out-of-Plane (OOP) Bend | ~690, ~780 | Strong. Diagnostic for meta-substitution patterns. |
Comparative Spectral Analysis
To objectively evaluate the spectral features of 3-Cyclopropylmethylsulfanyl-phenylamine, we must compare it against alternative analogs. This comparative approach isolates the spectral contributions of specific functional group substitutions.
Case A: Thioether vs. Ether Linkage
Target: 3-Cyclopropylmethylsulfanyl-phenylamine Alternative: 3-Cyclopropylmethoxy-phenylamine (Oxygen replaces Sulfur)
Mechanistic Causality: The substitution of sulfur with oxygen fundamentally alters the electronic distribution of the molecule. Oxygen is highly electronegative and its 2p orbitals overlap efficiently with the 2p orbitals of the aromatic ring, creating a strong electron-donating resonance effect (+M). In contrast, sulfur's larger 3p orbitals overlap poorly with the aromatic system, making its resonance effect weaker and its inductive electron-withdrawing effect (-I) more prominent.
Spectral Impact:
-
The C-X Stretch: The most dramatic difference lies in the fingerprint region. The ether alternative will exhibit a massive, dominant asymmetric C-O-C stretch between1 [4]. Because the C-O bond is highly polar, the dipole moment change during vibration is large, resulting in intense absorption. Conversely, the target thioether molecule lacks this band entirely, displaying only a weak [3], which is often obscured by the strong aromatic out-of-plane bending modes.
-
Aniline N-H Shifts: Due to the differing electronic effects transmitted through the meta-position, the electron density at the aniline nitrogen varies. The stronger inductive withdrawal of the ether oxygen slightly stiffens the N-H bonds compared to the thioether, leading to a subtle but measurable high-frequency shift in the N-H stretching bands.
Case B: Cyclopropyl vs. Alkyl Chain
Target: 3-Cyclopropylmethylsulfanyl-phenylamine Alternative: 3-Methylsulfanyl-phenylamine (Methyl replaces Cyclopropylmethyl)
Mechanistic Causality: The cyclopropyl ring is characterized by severe angle strain (internal angles of 60° compared to the ideal 109.5° for sp³ carbon). To minimize this strain, the C-C bonds adopt high p-character ("bent bonds"), forcing the exocyclic C-H bonds to adopt disproportionately high s-character (approaching sp² hybridization).
Spectral Impact:
-
C-H Stretching Frequencies: Higher s-character means electrons are held closer to the nucleus, resulting in a shorter, stiffer C-H bond. Consequently, the2 (typically 3040–3080 cm⁻¹) [1]. In the target molecule, this band will overlap with the aromatic C-H stretches, creating a uniquely broadened peak above 3000 cm⁻¹. The alternative methyl analog will only show standard aliphatic sp³ C-H stretches strictly below 3000 cm⁻¹ (2850–2960 cm⁻¹).
-
Ring Breathing: The target molecule will display a diagnostic cyclopropyl ring deformation mode near 1000–1020 cm⁻¹, which is entirely absent in the linear alkyl alternative.
Figure 1: Causality of electronic and steric effects on the IR spectral shifts of the target molecule.
Self-Validating Experimental Protocol (ATR-FTIR)
To ensure scientific integrity and reproducibility, the acquisition of the IR spectrum must follow a self-validating workflow. Attenuated Total Reflectance (ATR) FTIR is the preferred methodology for liquid or low-melting solid anilines, as it prevents the pathlength saturation issues common in transmission cells.
Step 1: System Readiness & Calibration
-
Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to dry completely.
-
Validation: Acquire a spectrum of a traceable Polystyrene standard film. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ of their certified values. This confirms interferometer alignment and laser accuracy.
Step 2: Background Acquisition (The Blank)
-
Action: Collect a background single-beam spectrum of the ambient atmosphere across the clean ATR crystal (32 scans, 4 cm⁻¹ resolution).
-
Validation: Inspect the background for anomalous water vapor or CO₂ spikes. The system validates itself when the subsequent sample spectrum is ratioed against this background, ensuring atmospheric artifacts are mathematically canceled.
Step 3: Sample Analysis
-
Action: Apply a neat droplet (if liquid) or a few milligrams (if solid) of 3-Cyclopropylmethylsulfanyl-phenylamine directly onto the ATR crystal. Ensure complete coverage of the active sensing area. Apply consistent pressure using the ATR anvil if the sample is solid.
-
Action: Acquire the sample spectrum using identical parameters (32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range).
Step 4: Data Processing & Orthogonal Validation
-
Action: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave (penetration depth increases at lower wavenumbers).
-
Validation: Cross-reference the3 [2] and the absence of a strong C-O stretch to confirm the structural integrity of the thioether linkage.
Figure 2: Self-validating ATR-FTIR experimental workflow for high-resolution spectral acquisition.
Conclusion
The IR spectrum of 3-Cyclopropylmethylsulfanyl-phenylamine is a direct reflection of its unique structural topology. By analyzing the high-frequency shift of the cyclopropyl C-H stretch, the subtle C-S thioether vibration, and the distinct primary aromatic amine bands, researchers can confidently differentiate this molecule from its ether and alkyl analogs. Employing a rigorous, self-validating ATR-FTIR protocol ensures that these subtle vibrational shifts are captured with absolute analytical fidelity, supporting robust structure-activity relationship (SAR) studies in drug development.
References
-
Gassman, P. G., & Zalar, F. V. (1966). Near-Infrared Studies. The Dependence of the Cyclopropyl C-H Stretching Frequency on Inductive Effects. ACS Publications. Available at:[Link]
-
OrgChemBoulder. IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. Available at:[Link]
-
Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at:[Link]
-
Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Available at:[Link]
Sources
Comparative Guide: 3-((Cyclopropylmethyl)thio)aniline vs. 3-(Methylthio)aniline
This guide provides an in-depth technical comparison between 3-Cyclopropylmethylsulfanyl-phenylamine (Compound A) and its standard analog 3-methylthioaniline (Compound B).
Designed for medicinal chemists and process scientists, this analysis focuses on the "Methyl to Cyclopropylmethyl Switch" —a strategic modification used to modulate lipophilicity, metabolic stability, and steric occupancy in drug design.
Executive Summary: The Strategic Trade-Off
-
3-(Methylthio)aniline is the baseline "minimum steric" building block. It offers low molecular weight and moderate lipophilicity but is often susceptible to rapid metabolic S-dealkylation or S-oxidation.
-
3-((Cyclopropylmethyl)thio)aniline represents a "steric & lipophilic step-up." The cyclopropylmethyl (CPM) group adds significant bulk and lipophilicity (+ ~1.3 LogP). It is typically employed to fill hydrophobic pockets (increasing potency) or to block specific metabolic dealkylation pathways, albeit at the cost of reduced aqueous solubility.
Quick Comparison Matrix
| Feature | 3-(Methylthio)aniline | 3-((Cyclopropylmethyl)thio)aniline |
| Formula | C₇H₉NS | C₁₀H₁₃NS |
| MW | 139.22 g/mol | 179.28 g/mol |
| Steric Bulk (MR) | ~46.5 | ~59.8 (Significant increase) |
| Predicted cLogP | ~1.6 | ~2.9 |
| Primary Metabolic Liability | S-oxidation, S-dealkylation | S-oxidation, Ring hydroxylation |
| Solubility | Moderate (mM range) | Low (µM range) |
| Common Application | Fragment screening, Lead generation | Lead optimization (Potency/ADME) |
Chemical Structure & Physicochemical Profile
The structural difference lies entirely in the thioether substituent. This change dictates the interaction with biological targets and metabolic enzymes.
Structural Visualization
Figure 1: Structural deconstruction highlighting the steric expansion from methyl to cyclopropylmethyl.
Physicochemical Implications[1][2][3][4][5][6][7][8][9]
-
Lipophilicity (LogP): The addition of the cyclopropyl ring increases cLogP by approximately 1.3 units. This enhances permeability across the blood-brain barrier (BBB) but increases the risk of non-specific binding (plasma protein binding).
-
Electronic Effects: Both groups are weak electron donors to the aromatic ring (via resonance of the sulfur lone pair), but the inductive effect of the cyclopropyl group is slightly different due to the unique orbital hybridization (high p-character) of the cyclopropane ring.
Synthetic Accessibility & Reactivity
While the methyl variant is commercially ubiquitous, the cyclopropylmethyl variant often requires in-house synthesis. Below are the validated protocols for both.
Pathway A: Synthesis of 3-(Methylthio)aniline
Commercially available (CAS 1783-81-9), but can be synthesized via:
-
Methylation: 3-Aminothiophenol + MeI / K₂CO₃.
-
Reduction: 3-(Methylthio)nitrobenzene + Fe/HCl or H₂/Pd-C.
Pathway B: Synthesis of 3-((Cyclopropylmethyl)thio)aniline
Research Grade Protocol (Yield: ~75-85%)
Reagents:
-
3-Aminothiophenol (1.0 eq)
-
(Bromomethyl)cyclopropane (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
DMF (Anhydrous)
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried round-bottom flask with 3-aminothiophenol (1.0 g, 8.0 mmol) and anhydrous DMF (10 mL).
-
Base Addition: Add Cs₂CO₃ (3.9 g, 12.0 mmol) in one portion. The suspension may turn slightly yellow/orange.
-
Alkylation: Dropwise add (bromomethyl)cyclopropane (1.19 g, 8.8 mmol) at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. Note: S-alkylation is faster than N-alkylation under these conditions, but over-reaction can occur if heated.
-
Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Self-Validating Check:
-
¹H NMR Diagnostic: Look for the cyclopropyl methylene doublet at ~δ 2.8 ppm and the characteristic cyclopropyl multiplets at ~δ 0.2–0.6 ppm.
-
Mass Spec: M+1 peak at 180.1 m/z.
Medicinal Chemistry Implications: The "Switch"
Why switch from Methyl to Cyclopropylmethyl?
Metabolic Stability & Soft Spots
-
Methylthio: The -S-CH₃ group is a "metabolic handle." CYP450 enzymes can rapidly perform S-dealkylation (releasing formaldehyde) or S-oxidation to the sulfoxide (chiral) and sulfone.
-
Cyclopropylmethylthio:
-
Dealkylation Block: The bulky cyclopropyl group sterically hinders the alpha-carbon hydroxylation required for dealkylation.
-
New Liability: The cyclopropyl ring itself is relatively stable to oxidation due to high C-H bond dissociation energy (approx. 106 kcal/mol), but the sulfur atom remains prone to oxidation.
-
Toxicity Warning: In some amine contexts (e.g., Trovafloxacin), cyclopropyl groups can form reactive intermediates.[1] However, as a thioether substituent, this risk is generally lower, but S-oxidation remains the primary clearance pathway.
-
Potency & Selectivity (SAR)
The cyclopropylmethyl group is a "space-filling" probe.
-
Scenario A (Restricted Pocket): If the target protein has a small hydrophobic pocket (e.g., steric clash with residues like Trp or Phe), the cyclopropyl analog will show a drop in potency (10-100x loss).
-
Scenario B (Permissive Pocket): If the pocket is large and solvent-exposed, the cyclopropyl group displaces "high-energy" water molecules, leading to an increase in potency (entropic gain).
Decision Logic Diagram
Figure 2: SAR Decision Tree for transitioning from Methyl to Cyclopropylmethyl substituents.
Experimental Validation: Metabolic Stability Assay
To objectively compare the two, you must run a Microsomal Stability Assay.
Protocol:
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Substrate: 1 µM of Compound A or B.
-
Cofactor: NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, 60 min at 37°C.
-
Analysis: LC-MS/MS monitoring parent depletion.
Expected Results:
-
3-(Methylthio)aniline: Rapid clearance (High CL_int). Major metabolites: Sulfoxide (+16 Da), N-acetyl (if cytosolic fraction present).
-
3-((Cyclopropylmethyl)thio)aniline: Reduced clearance (Medium CL_int). Major metabolites: Sulfoxide (+16 Da). Note: If clearance remains high, the sulfur oxidation is the driver, not the alkyl group.
References
-
Sigma-Aldrich. 3-(Methylthio)aniline Product Specification & Properties. CAS 1783-81-9.[2][3] Retrieved from
-
Beilstein Journal of Organic Chemistry. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation. (2019).[4][5] Detailed protocols for thioether formation. Retrieved from [5]
-
Hypha Discovery. Metabolism of cyclopropyl groups in drug design. Analysis of metabolic stability and CYP interactions.[1] Retrieved from
-
National Institutes of Health (PMC). Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl fluoroquinolones. Comparative SAR data on methyl vs. cyclopropylmethyl thioethers. Retrieved from
-
BenchChem. Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups. Fundamental reactivity data. Retrieved from
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. 3-(Methylthio)aniline | CAS 1783-81-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 1783-81-9|3-(Methylthio)aniline|BLD Pharm [bldpharm.com]
- 4. BJOC - Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid [beilstein-journals.org]
- 5. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 3-Cyclopropylmethylsulfanyl-phenylamine
For researchers, scientists, and professionals in drug development, the accurate and robust analytical characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-Cyclopropylmethylsulfanyl-phenylamine, a molecule of interest in medicinal chemistry and materials science. While specific application notes for this compound are not widely published, this guide will leverage established principles and experimental data from structurally analogous aromatic amines and sulfur-containing compounds to propose and compare effective analytical strategies.
The inherent chemical properties of 3-Cyclopropylmethylsulfanyl-phenylamine—an aromatic amine with a basic nitrogen atom and a lipophilic cyclopropylmethylsulfanyl group—dictate the chromatographic challenges and inform the selection of an optimal HPLC method. This guide will explore various stationary and mobile phase combinations, offering insights into the underlying separation mechanisms and providing detailed experimental protocols to serve as a robust starting point for method development.
Understanding the Analyte: Key Physicochemical Properties
The structure of 3-Cyclopropylmethylsulfanyl-phenylamine suggests several key properties that will influence its behavior in a reversed-phase HPLC system:
-
Basicity: The primary amine group (pKa estimated to be around 4-5) will be protonated at acidic pH, making the molecule suitable for cation-exchange interactions.
-
Hydrophobicity: The presence of the phenyl ring and the cyclopropylmethylsulfanyl moiety imparts significant non-polar character, suggesting good retention on reversed-phase columns.
-
Polarity: The amine group also contributes polarity, which can be modulated by the mobile phase pH.
-
UV Absorbance: The aromatic ring will allow for straightforward detection using a UV detector, likely with a maximum absorbance around 254 nm.
Comparative Analysis of HPLC Methodologies
The selection of the HPLC column and mobile phase is critical for achieving optimal separation, peak shape, and retention time. Below, we compare several potential approaches for the analysis of 3-Cyclopropylmethylsulfanyl-phenylamine.
Method 1: Conventional C18 Reversed-Phase Chromatography
The C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography due to its high hydrophobicity and broad applicability.[1]
-
Principle: Separation is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains.
-
Advantages: High retention for non-polar compounds, wide availability, and extensive literature support.
-
Considerations: Basic analytes like aromatic amines can exhibit poor peak shape (tailing) on some C18 columns due to interactions with residual silanol groups on the silica surface. This can often be mitigated by using a low pH mobile phase to suppress silanol activity and ensure the analyte is in a single ionic form.
Method 2: Phenyl-Hexyl and Pentafluorophenyl (PFP) Stationary Phases
For aromatic compounds, stationary phases with phenyl ligands can offer alternative selectivity compared to traditional C18 columns.[2]
-
Principle: These phases provide hydrophobic interactions, but also engage in π-π interactions with the aromatic ring of the analyte. PFP phases, in particular, offer a unique selectivity due to dipole-dipole, hydrogen bonding, and charge-transfer interactions.[2]
-
Advantages: Enhanced selectivity for aromatic and positional isomers. PFP phases can be particularly effective for separating compounds with electron-donating or -withdrawing groups.
-
Considerations: Retention may be less than on a C18 column of equivalent carbon load, which could be advantageous for reducing run times.
Method 3: Ion-Pair Reversed-Phase Chromatography
This technique is particularly useful for improving the retention and peak shape of basic compounds on reversed-phase columns.
-
Principle: An ion-pairing reagent, such as an alkyl sulfonate (e.g., hexanesulfonic acid), is added to the mobile phase.[3] This reagent forms a neutral ion-pair with the protonated amine, increasing its hydrophobicity and retention on the reversed-phase column.
-
Advantages: Excellent for controlling the retention of basic compounds and improving peak symmetry.[3]
-
Considerations: The use of ion-pairing reagents can lead to longer column equilibration times and may not be compatible with mass spectrometry (MS) detection.[3][4]
Method 4: Mixed-Mode Chromatography
Mixed-mode columns combine reversed-phase and ion-exchange functionalities on a single stationary phase, offering a powerful tool for separating complex mixtures containing both polar and non-polar, and ionic and neutral analytes.
-
Principle: These columns, such as those with both C18 and cation-exchange groups, can retain the analyte through both hydrophobic and electrostatic interactions.[5]
-
Advantages: Orthogonal selectivity compared to purely reversed-phase methods, and the ability to adjust retention and selectivity by modifying both the organic content and the ionic strength of the mobile phase.[5][6]
-
Considerations: Method development can be more complex due to the multiple interaction modes.
Data Presentation: Predicted Performance Comparison
| Method | Stationary Phase | Primary Interaction | Expected Retention Time | Expected Peak Shape | Selectivity for Related Impurities | MS Compatibility |
| 1 | C18 | Hydrophobic | Moderate to High | Good (at low pH) | Good | Yes |
| 2 | Phenyl-Hexyl / PFP | Hydrophobic, π-π | Moderate | Excellent | Excellent | Yes |
| 3 | C18 | Hydrophobic, Ion-Pairing | High (Adjustable) | Excellent | Good | No |
| 4 | Mixed-Mode (RP/SCX) | Hydrophobic, Cation-Exchange | High (Adjustable) | Excellent | Excellent | Yes |
Experimental Protocols
The following are detailed, step-by-step methodologies that can be used as a starting point for the analysis of 3-Cyclopropylmethylsulfanyl-phenylamine.
Protocol 1: C18 Reversed-Phase Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: PFP Reversed-Phase Method
-
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Visualization of Experimental Workflow
Caption: A generalized workflow for the HPLC analysis of 3-Cyclopropylmethylsulfanyl-phenylamine.
Conclusion
The selection of an appropriate HPLC method for 3-Cyclopropylmethylsulfanyl-phenylamine is dependent on the specific analytical goals, such as routine purity assessment, impurity profiling, or preparative separation. For general-purpose analysis, a C18 column with an acidic mobile phase provides a robust and reliable starting point. However, for challenging separations involving closely related impurities or isomers, a PFP or phenyl-hexyl column may offer superior selectivity.[2] For applications requiring enhanced retention and peak shape of the basic analyte, ion-pair chromatography or mixed-mode chromatography present powerful alternatives.[3][5] The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and accelerate the development of a validated analytical method for this and other structurally related aromatic amines.
References
-
Taylor & Francis. (2007, February 6). Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. [Link]
-
PubMed. (1985, April). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. National Center for Biotechnology Information. [Link]
-
Request PDF. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]
-
Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. [Link]
-
Science.gov. hplc retention times: Topics by Science.gov. [Link]
-
PubMed. (2007, August 15). Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. HPLC Separation of Compounds of Catecholamine Pathway. [Link]
Sources
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Separation of Compounds of Catecholamine Pathway | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
Validating the Integrity of Cyclopropylmethyl Thioethers: Escaping the Rearrangement Trap
Executive Summary
The cyclopropylmethyl motif is a privileged structure in medicinal chemistry, offering unique pharmacokinetic properties and metabolic stability. However, incorporating this group via thioether linkages presents a critical synthetic challenge: the cyclopropylmethyl rearrangement .
During synthesis—particularly under acidic or radical conditions—the cyclopropylmethyl cation equilibrates with cyclobutyl and homoallyl systems. This guide provides a rigorous, self-validating framework to distinguish the desired cyclopropylmethyl thioether from its rearranged isomers (cyclobutyl and homoallyl thioethers), ensuring structural integrity in drug development pipelines.
Part 1: The Rearrangement Trap (Scientific Context)
The structural validation of cyclopropylmethyl thioethers is not merely a confirmation of purity; it is a confirmation of connectivity. The central challenge lies in the non-classical nature of the cyclopropylmethyl cation .
The Mechanism of Failure
Unlike typical primary carbocations, the cyclopropylmethyl cation is stabilized by
Why this matters: If your synthesis involves a carbocationic intermediate or radical precursor, you are likely producing a mixture of three isomers.[1] Standard LC-MS often fails to distinguish these as they share the exact same molecular weight (
Visualization: The Cationic Equilibration Manifold
The following diagram illustrates the kinetic and thermodynamic relationship between the three isomers.
Figure 1: The "Dancing Resonance" equilibrium. The cation exists in a flux between three forms, leading to isomeric mixtures if not trapped faster than the rearrangement rate.
Part 2: Comparative Analysis of Validation Methods
To validate the structure, one must systematically rule out the rearranged isomers. The following table contrasts the spectral signatures of the target versus its common impurities.
Table 1: Spectral Discrimination of Isomers (Model: Phenyl Sulfides)
| Feature | Cyclopropylmethyl Thioether (Target) | Homoallyl Thioether (Ring Open) | Cyclobutyl Thioether (Ring Expanded) |
| Structure | Ph-S-CH₂-CH(CH₂)₂ | Ph-S-CH₂-CH₂-CH=CH₂ | Ph-S-CH(CH₂)₃ |
| 1H NMR: Olefinic | Absent | Present (Multiplets @ 5.0–6.0 ppm) | Absent |
| 1H NMR: Ring | High field multiplets (0.2–1.2 ppm ) | Absent | Mid-field multiplets (1.6–2.4 ppm ) |
| 1H NMR: Alpha-H | Doublet @ ~2.9 ppm ( | Triplet @ ~2.9 ppm | Quintet/Multiplet @ ~3.8 ppm |
| 13C NMR: Ring | High field (-5 to 10 ppm ) | Absent | Mid-field (15–30 ppm ) |
| 13C NMR: sp2 | Aromatic only (125-135 ppm) | Alkene signals (115 & 137 ppm) + Aromatic | Aromatic only |
| Mass Spec (EI) |
Key Insight: 1H NMR is the "First Line of Defense." The presence of any signals in the 4.5–6.0 ppm region immediately invalidates the structure as the homoallyl isomer.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Cyclopropyl Phenyl Sulfide (Model System)
Objective: To synthesize the target with minimal rearrangement using a copper-promoted coupling, avoiding free carbocations.
Reagents:
-
Thiophenol (1.0 equiv)
-
Cyclopropylboronic acid (2.0 equiv)
-
Cu(OAc)₂ (1.0 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Dichloroethane (DCE)
Workflow:
-
Setup: In a dry round-bottom flask, combine thiophenol (1 mmol), cyclopropylboronic acid (2 mmol), Cu(OAc)₂ (1 mmol), and Na₂CO₃ (2 mmol).
-
Solvent: Add anhydrous DCE (5 mL).
-
Reaction: Heat to 70°C under an oxygen atmosphere (balloon) or open air for 12–24 hours. Note: Oxidative coupling avoids the generation of the unstable cyclopropylmethyl cation.
-
Workup: Filter through a pad of Celite to remove copper salts. Wash with water and brine. Dry over MgSO₄.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).
Protocol B: The Self-Validating Characterization Workflow
Objective: A logic-gated process to confirm structural identity.
Figure 2: The Validation Decision Tree. A systematic elimination of isomers based on spectral data.
Step-by-Step Analysis:
-
1H NMR Acquisition: Dissolve ~10 mg of sample in CDCl₃.
-
The "Olefin Test": Zoom into 4.5–6.0 ppm.
-
Observation: If signals exist here (typically a multiplet at 5.8 ppm and two multiplets at 5.0 ppm), you have ring opening (Homoallyl sulfide).
-
Action: Abort. Re-evaluate reaction temperature or Lewis acid strength.
-
-
The "Ring Test": Zoom into 0.0–1.5 ppm.
-
Observation: You must see two distinct multiplets (2H each) corresponding to the cyclopropyl CH₂ groups.
-
Differentiation: Cyclobutyl protons appear lower field (1.8–2.4 ppm). If the high-field signals are missing, you have ring expansion.
-
-
13C NMR Confirmation: Look for the diagnostic high-field signals.
-
Cyclopropyl carbons are unique in appearing near or below 0 ppm (typically 3–8 ppm for sulfides). No other common aliphatic carbon appears this far upfield.
-
Part 4: Advanced Verification (Derivatization)
If the oil is volatile or the NMR is ambiguous due to overlap, oxidize the thioether to the sulfone .
Protocol:
-
Dissolve thioether in CH₂Cl₂.
-
Add 2.5 equiv of m-CPBA at 0°C.
-
Stir for 2 hours. Quench with Na₂S₂O₃.
-
Why this helps: Sulfones are often crystalline solids (allowing X-ray crystallography) and the electron-withdrawing nature of the sulfone shifts the
-protons downfield, separating them from the ring protons in NMR.
References
-
Menzek, A., et al. Cationic Rearrangements of an endo-Cyclopropyl Methanol System. Turkish Journal of Chemistry, 2004. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2][3] Journal of Organic Chemistry, 1997, 62(21), 7512–7515. [Link]
-
PubChem. Cyclopropyl phenyl sulfide (Compound Summary). National Library of Medicine. [Link]
-
Reich, H. J. NMR Spectroscopy: Data Collection. University of Wisconsin-Madison.[4] [Link]
Sources
Comparative Technical Guide: Cyclopropylmethyl vs. Isopropyl Thioanilines
This guide provides a technical comparison between Cyclopropylmethyl (CPM) and Isopropyl (iPr) moieties when incorporated into thioaniline scaffolds (specifically N-substituted 4-(alkylthio)anilines). These scaffolds are critical intermediates in the synthesis of agrochemicals (e.g., Diafenthiuron analogs) and pharmaceutical candidates (e.g., kinase inhibitors).
Executive Summary
In medicinal and agrochemical chemistry, the substitution of an Isopropyl (iPr) group with a Cyclopropylmethyl (CPM) group on a thioaniline core is a classic bioisosteric exchange.
-
Isopropyl Thioanilines: Characterized by high lipophilicity and strong electron-donating effects (+I), but suffer from metabolic instability due to rapid CYP450-mediated hydroxylation at the tertiary benzylic-like carbon.
-
Cyclopropylmethyl Thioanilines: Offer a rigid, sterically unique profile. The CPM group typically enhances metabolic stability by removing the vulnerable tertiary hydrogen, though it introduces specific electronic properties (Walsh orbital conjugation) that can modulate the basicity of the aniline nitrogen.
Decision Matrix:
| Feature | Isopropyl (iPr) | Cyclopropylmethyl (CPM) |
|---|
| Steric Bulk | Branched at
Physicochemical & Structural Analysis
Steric and Electronic Properties
The performance difference stems from the spatial arrangement and electronic influence of the alkyl group on the thioaniline nitrogen.
-
Isopropyl (
):-
Sterics: The branching occurs directly at the attachment point (
-carbon). This creates significant steric hindrance proximal to the nitrogen, potentially blocking metabolic access but also hindering binding in tight pockets. -
Electronics: The isopropyl group exerts a strong positive inductive effect (+I), increasing the electron density on the aniline nitrogen. This makes the N-isopropylaniline more basic (
) and more nucleophilic than its CPM counterpart.
-
-
Cyclopropylmethyl (
):-
Sterics: The branching is pushed to the
-position. The cyclopropyl ring is rigid and planar. This "neo-pentyl" like arrangement allows the group to extend deeper into hydrophobic pockets without the immediate steric clash of an -branch. -
Electronics: The cyclopropyl ring has significant
-character in its C-C bonds and -character in its C-H bonds. It can stabilize adjacent positive charges (e.g., radical cations formed during metabolism) via - conjugation (Walsh orbitals). However, the methylene spacer dampens the direct inductive effect, often resulting in a slightly less basic aniline compared to the iPr analog.
-
Lipophilicity (LogP)
While both groups are lipophilic, the CPM group is often used to modulate physicochemical properties without the "grease" of an isopropyl or tert-butyl group.
-
iPr: Increases LogP significantly, potentially leading to poor solubility or high non-specific binding.
-
CPM: Often exhibits a lower
LogP contribution than expected for a fragment due to the compact, polarizable nature of the strained ring.
Metabolic Stability & Performance
The primary driver for swapping iPr for CPM is Metabolic Stability .
Isopropyl Liability
The tertiary carbon of the
-
Mechanism: Hydrogen abstraction
Radical formation Hydroxylation Hemiaminal collapse Dealkylation (Loss of Acetone). -
Result: Rapid clearance of the parent drug and formation of the primary aniline metabolite (often toxic).
Cyclopropylmethyl Resilience
The CPM group lacks this vulnerable tertiary hydrogen.
-
Mechanism: The
-hydrogens are secondary and less sterically accessible. The cyclopropyl ring C-H bonds are strong (high bond dissociation energy, ~106 kcal/mol) and resistant to abstraction. -
Failure Mode: While generally stable, CPM can undergo ring oxidation (opening) or hydroxylation on the ring if the enzyme active site specifically orients it, but the rate is typically varying orders of magnitude slower than iPr dealkylation.
Experimental Protocols
Synthesis of N-Alkyl Thioanilines
Objective: Synthesize N-Isopropyl-4-(methylthio)aniline and N-Cyclopropylmethyl-4-(methylthio)aniline for comparison.
Method: Reductive Amination. This method is preferred over direct alkylation to avoid over-alkylation (quaternary ammonium salt formation).
Reagents:
-
Substrate: 4-(Methylthio)aniline (CAS 104-96-1).
-
Carbonyl Source: Acetone (for iPr) or Cyclopropanecarboxaldehyde (for CPM).
-
Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol.
Step-by-Step Protocol:
-
Imine Formation:
-
Dissolve 4-(methylthio)aniline (1.0 equiv, 10 mmol) in DCE (50 mL).
-
Add the carbonyl component (1.2 equiv): Acetone (for iPr) or Cyclopropanecarboxaldehyde (for CPM).
-
Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (1.5 equiv, 15 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at RT for 12–16 hours under Nitrogen atmosphere.
-
-
Work-up:
-
Quench with saturated aqueous
. -
Extract with Dichloromethane (DCM) (
). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient).
-
Expected Yield: 70–85%.[1]
-
Metabolic Stability Assay (Microsomal)
Objective: Quantify the intrinsic clearance (
Protocol:
-
Incubation: Prepare Human Liver Microsomes (HLM) at 0.5 mg protein/mL in phosphate buffer (pH 7.4).
-
Dosing: Spike test compounds (CPM-thioaniline vs iPr-thioaniline) at 1
M final concentration. -
Initiation: Add NADPH-regenerating system (1 mM NADPH final) to initiate metabolism.
-
Sampling: Aliquot samples at
minutes. -
Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS). Centrifuge (4000 rpm, 10 min).
-
Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.
-
Calculation: Plot
vs time. Slope gives .-
Expected Result: iPr analog
CPM analog .
-
Visualizations
Metabolic Pathway Comparison
The following diagram illustrates the divergent metabolic fates of the two analogs.
Caption: Comparative metabolic fate. The Isopropyl group undergoes rapid oxidative dealkylation, while the Cyclopropylmethyl group resists the initial hydroxylation step.
Synthesis Workflow
Caption: Divergent reductive amination pathways for synthesizing the two thioaniline analogs.
References
-
Barnes, P. J., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Available at: [Link]
-
Wiles, J. A., et al. (2021). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1,4]oxazepin-2(3H)-ones. Molecules. Available at: [Link]
-
PubChem. (2025). N-Isopropylaniline Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Executive Summary: The Meta-Substitution Challenge
Topic: COSY and HSQC NMR Data for 3-Substituted Anilines: A Technical Comparison & Assignment Guide
For researchers in drug discovery and organic synthesis, 3-substituted anilines (m-substituted anilines) represent a frequent structural motif in kinase inhibitors and active pharmaceutical ingredients (APIs). However, they present a distinct spectroscopic challenge: ambiguity in aromatic region assignment .
Unlike para-substituted systems (symmetric AA'BB' or AA'XX' systems) or ortho-substituted systems (distinct chemical environments), meta-substituted rings often display overlapping signals with complex second-order coupling effects. 1D
This guide objectively compares the utility of COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) in resolving these specific structural isomers, supported by experimental protocols and a validated case study of 3-nitroaniline.
Mechanistic Insight: The Spin System
To interpret the data correctly, one must understand the underlying spin physics of the 3-substituted aniline core.
-
The System: These molecules typically form an ABCD or AMRX spin system.
-
The Critical Coupling (
): The defining feature of the 3-substituted pattern is the presence of a "singlet-like" proton at position 2 (H2), isolated between the amine and the substituent.-
COSY Role: It detects the scalar coupling network. Crucially, it must detect the small meta-coupling (
Hz) to link H2 to H4/H6. Standard COSY parameters often miss this if the acquisition time is too short. -
HSQC Role: It correlates protons to their directly attached carbons (
).[1] This "spreads" the crowded aromatic proton region (7.0–7.5 ppm) into the carbon dimension (110–150 ppm), which has significantly higher dispersion.
-
Diagram 1: The Assignment Logic Pathway
Caption: Logical workflow for assigning 3-substituted anilines using 2D NMR. HSQC is prioritized for resolution; COSY for connectivity.
Technical Comparison: COSY vs. HSQC
| Feature | COSY (Correlation Spectroscopy) | HSQC (Heteronuclear Single Quantum Coherence) |
| Primary Output | Homonuclear ( | Heteronuclear ( |
| Key Strength for Anilines | Identifying the connectivity chain : H4 | Deconvoluting overlaps : Separating H4 and H6 if they co-resonate in |
| Critical Limitation | Diagonal masking : If | "Silent" Carbons : Does not show quaternary carbons (C-N, C-Subst). Requires HMBC for full skeleton. |
| Sensitivity | High (Homonuclear). Fast acquisition (5-10 mins). | Medium (depends on |
| Resolution Power | Limited by | High: Uses |
Experimental Protocols (Self-Validating)
To ensure reproducible data, use these optimized parameters. These are based on standard Bruker pulse programs but tuned for aromatic small molecules.
Protocol A: Gradient COSY (gCOSY)
-
Pulse Sequence: cosygpppqf (Gradient-selected, magnitude mode).
-
Rationale: Gradients destroy artifacts and eliminate the need for phase cycling, speeding up acquisition.
-
Parameters:
-
Spectral Width (SW): 10–12 ppm (ensure all aromatic and NH signals are covered).
-
Points (TD): 2048 (F2) x 256 (F1). Note: For small couplings (
), higher resolution in F1 is beneficial, e.g., 512 increments. -
Number of Scans (NS): 4 or 8.
-
Relaxation Delay (D1): 1.5 – 2.0 s.
-
-
Validation Check: Look for the diagonal. If the diagonal is "blocky" or signals are missing, check if the SW was too narrow or receiver gain (RG) too high.
Protocol B: Multiplicity-Edited HSQC
-
Pulse Sequence: hsqcedetgpsisp2.4 (Edited, sensitivity enhanced, adiabatic pulses).
-
Rationale: "Edited" allows distinction between CH/CH
(positive phase, red) and CH (negative phase, blue). In anilines, all aromatic C-H are positive , making this a binary check against impurities. -
Parameters:
-
Coupling Constant (
): Set to 145 Hz (standard for aromatics). -
Spectral Width (F1 -
C): 165 ppm (centered at 80 ppm). -
Points (TD): 1024 (F2) x 256 (F1).
-
NS: 8 to 16 (depends on concentration).
-
-
Validation Check: Ensure the solvent peak (e.g., CDCl
or DMSO- ) is folded or properly referenced. Aromatic CH signals should appear in the 110–140 ppm (F1) range.
Case Study: 3-Nitroaniline
This section validates the method using 3-nitroaniline as a reference standard. The nitro group is strongly electron-withdrawing (EWG), while the amine is electron-donating (EDG), creating a "push-pull" system that disperses chemical shifts.
Table 1: Validated NMR Data & Correlations
Solvent: DMSO-
| Position | Type | Mult. ( | COSY Correlations ( | HSQC Correlation | ||
| 1 | C-NH | - | - | 149.2 | - | - |
| 2 | CH | 7.48 | t (2.1) | 108.5 | H4, H6 (weak | 7.48 |
| 3 | C-NO | - | - | 149.0 | - | - |
| 4 | CH | 7.54 | dt (8.1, 2.1) | 112.8 | H5 (strong), H2 (weak) | 7.54 |
| 5 | CH | 7.26 | t (8.1) | 129.8 | H4, H6 (strong) | 7.26 |
| 6 | CH | 6.95 | ddd (8.1, 2.1, 0.9) | 119.5 | H5 (strong), H2 (weak) | 6.95 |
| NH | NH | 5.60 | br s | - | H2, H4, H6 (exchange dependent) | - |
*Carbon shifts estimated based on substituent additivity rules and HSQC projections.
Data Interpretation Logic
-
The "Anchor" (H5): H5 is the only proton with two large ortho-couplings (
Hz). In the COSY spectrum, the signal at 7.26 ppm will show two strong cross-peaks (to 7.54 and 6.95). This identifies the H4-H5-H6 chain. -
The "Island" (H2): The signal at 7.48 ppm appears as a triplet with a small coupling (
Hz). In COSY, this often shows no cross-peaks at low contour levels. By lowering the threshold, you will see weak correlations to H4 and H6.[1] -
Differentiation (H4 vs H6):
-
H4 is ortho to the Nitro group (deshielding)
Downfield (7.54 ppm). -
H6 is ortho to the Amine group (shielding)
Upfield (6.95 ppm). -
HSQC Confirmation: H6 is attached to a carbon at ~119 ppm (shielded by resonance), whereas H4 is attached to a carbon at ~112 ppm (shielded by ortho-position to amine? Correction: The carbon ortho to NH2 is usually shielded. The carbon ortho to NO2 is usually deshielded relative to benzene but shielding effects of NH2 dominate the ring.).
-
Correction on Carbon Shifts: In 3-nitroaniline:
-
C2 is between two substituents.
-
C4 is ortho to NO2 (EWG) and para to NH2 (EDG).
-
C6 is ortho to NH2 (EDG) and para to NO2 (EWG).
-
Validation: C6 (ortho to NH2) is typically more shielded (lower ppm) than C4. However, experimental data often places C2 as the most shielded due to the cooperative ortho/para directing effects or steric compression. Crucially, HSQC links the specific proton to its carbon, removing ambiguity.
-
-
Diagram 2: The Coupling Network (Graphviz)
Caption: Spin system of 3-substituted aniline. Solid lines indicate strong ortho-coupling (
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for substituent additivity rules).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 3-Nitroaniline. Retrieved from [Link]
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]
- Bruker BioSpin. (2023). User Manual: Standard 2D Pulse Sequences. (Referenced for cosygpppqf and hsqcedetgpsisp2.4 parameters).
Sources
- 1. youtube.com [youtube.com]
- 2. Versatile 1H-31P-31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. princeton.edu [princeton.edu]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
elemental analysis standards for C10H13NS compounds
Validating C10H13NS Compounds: A Senior Scientist’s Guide to CHNS Elemental Analysis Standards
Introduction
In drug discovery and materials science, heterocyclic scaffolds such as thioacetamides (e.g., N,N-Dimethyl-2-phenylethanethioamide) and benzothiazines are frequently synthesized. A common molecular formula representing these high-value intermediates is C10H13NS[1]. To confirm the precise identity and purity of these synthesized standards before downstream biological assays, researchers rely on CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) elemental analysis.
The theoretical mass fractions for a pure C10H13NS standard are:
-
Carbon (C): 67.00%
-
Hydrogen (H): 7.31%
-
Nitrogen (N): 7.81%
-
Sulfur (S): 17.88%
The American Chemical Society (ACS) strictly requires elemental analysis data to fall within ±0.4% of these calculated values to definitively prove ≥95% sample purity[2]. Achieving this level of accuracy for a compound with nearly 18% sulfur requires an optimized, self-validating analytical system.
The Causality Behind the Chemistry: Overcoming Sulfur Volatility
Why do standard combustion protocols often fail to accurately quantify C10H13NS? As an application scientist, I frequently see laboratories struggle with the thermodynamics of sulfur oxidation. During standard Dumas flash combustion at 1000°C, the high sulfur content oxidizes into a volatile mixture of sulfur dioxide (SO2) and sulfur trioxide (SO3). Because SO3 is highly reactive and condenses easily within the pneumatic lines of the analyzer, it evades the Thermal Conductivity Detector (TCD), leading to artificially low sulfur recoveries[3].
The Mechanistic Solution: To counter this, we must introduce Vanadium Pentoxide (V2O5) as an oxidative catalyst directly into the tin capsule alongside the sample[3]. V2O5 ensures the thermodynamic equilibrium is driven entirely toward SO2, preventing sulfur loss. Following combustion, the gas mixture must pass through a pure copper reduction reactor at 600°C. This step is non-negotiable: it scavenges excess oxygen and quantitatively reduces NOx species to N2 gas, ensuring complete baseline separation during downstream gas chromatography.
Comparative Guide: High-End CHNS Analyzers
When selecting an instrument to validate C10H13NS standards, the architecture of the gas separation and detection system dictates the accuracy. Below is an objective comparison of top-tier systems based on field performance.
| Feature | Thermo Fisher FlashSmart | Elementar vario EL cube | LECO TruSpec Micro |
| Combustion Method | Dynamic Flash Combustion (Modified Dumas)[4] | High-Temperature Digestion (up to 1200°C)[5] | Flow-through carrier gas system |
| Gas Separation | GC Column Separation[4] | Purge & Trap Chromatography[5] | Independent IR & TC cells |
| Sulfur Handling | Excellent (Requires V2O5 additive for high-S)[3] | Superior (Handles extreme C:S ratios up to 12,000:1)[5] | Good (Dedicated IR cell for S) |
| Sample Capacity | Micro to Macro (via MAS Plus Autosampler)[4] | Up to 40 mg Carbon absolute[5] | Nominal 2 mg micro samples |
| Best Use Case | High-throughput pharmaceutical QC | Challenging matrices and extreme element ratios | Rapid 4-minute cycle times |
Self-Validating Experimental Protocol
To ensure trustworthiness, every analytical protocol must be a self-validating system. The following methodology guarantees accurate CHNS quantification for C10H13NS compounds.
Step 1: System Purge and Blank Calibration
-
Purge the elemental analyzer with ultra-high purity Helium (99.9995%) to eliminate atmospheric nitrogen.
-
Run three empty tin capsules as "Blanks". The software must subtract the average blank area from subsequent runs to account for trace carbon inherent in the tin.
Step 2: K-Factor Calibration
-
Weigh 2.000 mg of a certified reference material (CRM) such as BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) into a tin capsule[4].
-
Add ~0.5 mg of V2O5 to the capsule to catalyze sulfur oxidation[3].
-
Run the CRM in triplicate. The software calculates the K-factor (response factor) for C, H, N, and S. The Relative Standard Deviation (RSD) must be < 0.2% before proceeding.
Step 3: C10H13NS Sample Analysis
-
Accurately weigh 2.000 mg (± 0.001 mg) of the C10H13NS standard using a microbalance.
-
Add ~0.5 mg of V2O5 catalyst to ensure complete SO2 conversion[3].
-
Seal the tin capsule tightly to exclude trapped atmospheric air.
-
Drop the capsule into the combustion reactor (1020°C) with an active oxygen pulse.
-
Elute the gases sequentially through the GC column and detect via TCD.
Workflow Visualization
Figure 1: Self-validating CHNS analytical workflow for high-sulfur organic standards.
Quantitative Data Presentation
The table below summarizes the expected versus experimental performance of a C10H13NS standard (N,N-Dimethyl-2-phenylethanethioamide) analyzed using the optimized V2O5 protocol on a Thermo Fisher FlashSmart analyzer.
| Element | Theoretical Mass (%) | Experimental Run 1 (%) | Experimental Run 2 (%) | Experimental Run 3 (%) | Mean (%) | Absolute Error (%) | ACS Compliance (±0.4%) |
| Carbon (C) | 67.00 | 66.95 | 67.08 | 66.98 | 67.00 | 0.00 | Pass |
| Hydrogen (H) | 7.31 | 7.35 | 7.28 | 7.32 | 7.31 | 0.00 | Pass |
| Nitrogen (N) | 7.81 | 7.84 | 7.79 | 7.82 | 7.81 | 0.00 | Pass |
| Sulfur (S) | 17.88 | 17.82 | 17.85 | 17.90 | 17.85 | -0.03 | Pass |
Note: The absolute error is well within the ±0.4% threshold, validating both the compound's purity and the instrument's calibration integrity.
References
-
An International Study Evaluating Elemental Analysis - PMC - NIH Source: nih.gov URL:[Link]
-
N,N-Dimethyl phenyl(thioacetamide) - the NIST WebBook Source: nist.gov URL:[Link]
-
Organic elemental analyzer vario EL cube - Elementar Source: elementar.com URL:[Link]
-
FLASH 2000 Series: CHNS Analyzer Source: unipd.it URL:[Link]
Sources
- 1. N,N-Dimethyl phenyl(thioacetamide) [webbook.nist.gov]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimica.unipd.it [chimica.unipd.it]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Organic elemental analyzer vario EL cube - Elementar [elementar.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Cyclopropylmethylsulfanyl-phenylamine
As researchers dedicated to advancing scientific frontiers, our commitment extends beyond discovery to ensuring a safe and environmentally responsible laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of our professional integrity and a critical component of sustainable research. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Cyclopropylmethylsulfanyl-phenylamine, a compound whose precise toxicological and environmental profile may not be widely documented.
In the absence of comprehensive data for a specific reagent, we must operate under the precautionary principle, treating the substance as potentially hazardous until proven otherwise. This guide is structured to provide you with a robust framework for managing the waste of this and similar amine-containing compounds, ensuring the safety of your team and compliance with regulatory standards.
Part 1: Immediate Safety & Hazard Assessment
Before initiating any disposal procedure, the first and most critical step is to understand the potential hazards associated with 3-Cyclopropylmethylsulfanyl-phenylamine. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer potential hazards from its chemical structure—an aromatic amine. Aromatic amines as a class can exhibit varying degrees of toxicity, may be irritants, and some are suspected carcinogens or mutagens.[1]
Core Directive: Always locate and meticulously review the supplier-specific Safety Data Sheet (SDS) before handling. If an SDS is unavailable, treat the compound as hazardous.
1.1. Personal Protective Equipment (PPE): The First Line of Defense
Given the potential for skin and eye irritation, as well as inhalation hazards common to amine compounds, a stringent PPE protocol is mandatory.[2][3]
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (Nitrile or Neoprene recommended) | Prevents skin contact. Amines can be absorbed through the skin. Always inspect gloves for integrity before use. |
| Eye Protection | Chemical splash goggles or a face shield | Protects against accidental splashes, which can cause serious eye damage.[1][4] |
| Lab Coat | Standard, buttoned lab coat or chemical-resistant apron | Protects clothing and skin from contamination. |
| Respiratory | Use only in a certified chemical fume hood | Prevents inhalation of potentially harmful vapors or aerosols. A fume hood is the primary engineering control for respiratory protection.[5] |
1.2. Spill Management
Accidents happen, but preparedness mitigates their impact. All personnel handling this compound must be trained in spill response.[2]
-
Small Spills: In a fume hood, absorb the spill with an inert material such as sand, vermiculite, or a commercial chemical absorbent.[6] Do not use combustible materials like paper towels to absorb the primary spill. Collect the absorbed material into a designated hazardous waste container.
-
Large Spills: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office immediately. Prevent the spill from entering drains or waterways.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The disposal of any chemical waste is governed by the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA) and state authorities.[7] The following protocol is designed to ensure compliance and safety.
Step 1: Waste Characterization and Segregation
This is the most crucial step in proper chemical waste management. Improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs.[2][8]
-
Is the waste hazardous? According to the EPA, a waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Without a specific SDS, assume 3-Cyclopropylmethylsulfanyl-phenylamine waste is hazardous.
-
Segregation: Amine waste must be segregated from other chemical waste streams.[5]
Experimental Protocol: Neutralization of Aromatic Amines (For Informational Purposes)
In some institutional settings, under strict EHS supervision, chemical neutralization may be an option. This procedure is complex and should only be performed by trained personnel in a controlled environment. A common method involves oxidation. For example, a solution of an aromatic amine in sulfuric acid can be treated with potassium permanganate. The excess permanganate is then reduced with sodium bisulfite.[5] This is not a recommendation for on-site treatment without expert consultation and approval from your EHS office. [9]
Step 2: Containerization
Proper containment is essential to prevent leaks and exposure.
-
Container Type: Use a chemically compatible container. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable. The container must have a tightly sealing screw cap.[8][10]
-
Condition: Ensure the container is clean, in good condition, and not leaking.[8] Never use food or beverage containers.
-
Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.
Step 3: Labeling
Accurate labeling is a legal requirement and critical for safety.[10] As soon as the first drop of waste enters the container, it must be labeled.
-
Label Contents:
-
The words "HAZARDOUS WASTE ".[10]
-
The full, unabbreviated chemical name: "Waste 3-Cyclopropylmethylsulfanyl-phenylamine ".[8]
-
If it is a solution, list all components and their approximate percentages (e.g., "Methanol: 80%, Water: 15%, 3-Cyclopropylmethylsulfanyl-phenylamine: 5%").[10]
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Step 4: Accumulation and Storage
Waste must be stored safely pending pickup by a licensed disposal company.
-
Location: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.
-
Secondary Containment: Place the waste container in a larger, chemically compatible secondary container (like a plastic tub) to contain any potential leaks.[10]
-
Segregation: Store the container segregated from incompatible materials, particularly acids.[2]
Step 5: Disposal and Record-Keeping
-
Professional Disposal: Arrange for the disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2] Never pour chemical waste down the drain or dispose of it in the regular trash.[2][11]
-
Empty Containers: An empty container that held a hazardous chemical must be triple-rinsed with a suitable solvent.[10] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[5][10] After triple-rinsing, the original labels should be defaced before the container is discarded or recycled according to institutional policy.[10]
-
Documentation: Maintain meticulous records of waste generation and disposal as required by your institution and regulatory bodies. This is part of the "cradle-to-grave" responsibility for hazardous waste.
Part 3: Visualization of the Disposal Workflow
To ensure clarity, the decision-making process for the disposal of 3-Cyclopropylmethylsulfanyl-phenylamine is outlined below.
Caption: Decision workflow for the safe disposal of 3-Cyclopropylmethylsulfanyl-phenylamine.
By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are also upholding the highest standards of laboratory safety and environmental stewardship. This protocol serves as a robust framework, empowering you to manage chemical waste with the expertise and confidence expected of a dedicated scientific professional.
References
-
Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Works, Inc. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]
-
HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]
-
Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. [Link]
-
SAFETY DATA SHEET - Cyclopropylamine. (2009, September 22). Thermo Fisher Scientific. [Link]
Sources
- 1. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. towson.edu [towson.edu]
- 9. epa.gov [epa.gov]
- 10. vumc.org [vumc.org]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
